(4-Acetylpiperazin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWUWGLJZYAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365999 | |
| Record name | (4-Acetylpiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705941-45-3 | |
| Record name | 4-Acetyl-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705941-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Acetylpiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 705941-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Acetylpiperazin-1-yl)acetic Acid: A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Acetylpiperazin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a curated synthesis of available data alongside expert insights to guide future research and application.
Core Chemical Identity and Physicochemical Properties
This compound, with the CAS number 13331-47-4, is a disubstituted piperazine derivative. The presence of both a carboxylic acid and an acetylated amine within the same molecule imparts a unique combination of polarity and functionality, making it a versatile building block in organic synthesis.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₄N₂O₃
-
Molecular Weight: 186.21 g/mol
-
Canonical SMILES: CC(=O)N1CCN(CC1)CC(=O)O
-
InChI Key: LOJWUWGLJZYAOE-UHFFFAOYSA-N
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that much of the publicly available data for this compound is computationally derived. Experimental validation of these properties is a critical first step for any research application.
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | PubChem |
| XLogP3 | -1.5 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Exact Mass | 186.100442 g/mol | PubChem (Computed) |
| Topological Polar Surface Area | 60.9 Ų | PubChem (Computed) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Expert Insight: The low calculated XLogP3 value suggests that this compound is a relatively polar molecule with a high affinity for aqueous environments. This has significant implications for its potential pharmacokinetic profile, suggesting that it may be readily soluble in biological fluids but may have challenges in crossing the blood-brain barrier without modification. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carbonyl and amine nitrogens) will dominate its intermolecular interactions.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization and validation.
Caption: Proposed synthetic routes to this compound.
Experimental Protocol (Hypothetical):
-
Alkylation of 1-Acetylpiperazine: To a solution of 1-acetylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude ethyl (4-acetylpiperazin-1-yl)acetate by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (as monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Trustworthiness and Validation: This proposed protocol is based on well-established synthetic transformations. However, it is crucial to validate each step through rigorous in-process controls and characterization of intermediates and the final product.
Predicted Spectroscopic Data
In the absence of experimental spectra, the following are predicted key spectroscopic features based on the molecular structure:
-
¹H NMR:
-
A singlet for the acetyl methyl protons (CH₃-C=O) around δ 2.1 ppm.
-
Multiple signals for the piperazine ring protons, likely in the range of δ 2.4-3.7 ppm. These would appear as complex multiplets due to coupling.
-
A singlet for the methylene protons adjacent to the carboxylic acid (N-CH₂-COOH) around δ 3.2 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O, typically above δ 10 ppm.
-
-
¹³C NMR:
-
A signal for the acetyl methyl carbon around δ 21 ppm.
-
Signals for the piperazine ring carbons in the range of δ 45-55 ppm.
-
A signal for the methylene carbon adjacent to the carboxylic acid around δ 58 ppm.
-
Two carbonyl carbon signals: one for the acetyl group around δ 169 ppm and one for the carboxylic acid around δ 173 ppm.
-
-
FT-IR (KBr, cm⁻¹):
-
A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
-
A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.
-
A C=O stretch from the amide (acetyl group) around 1640-1660 cm⁻¹.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ion at m/z 187.1079.
-
Applications in Drug Discovery and Medicinal Chemistry
The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS). The incorporation of an acetic acid moiety at the 1-position and an acetyl group at the 4-position of the piperazine ring in this compound provides a valuable platform for the synthesis of novel drug candidates.
Role as a Synthetic Intermediate
This compound can serve as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for amide bond formation, allowing for its conjugation to other pharmacophores or targeting moieties. The acetylated nitrogen at the 4-position modulates the basicity of the piperazine ring, which can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Potential Therapeutic Areas
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Antimicrobial Agents: The piperazine nucleus is a common feature in many antibacterial and antifungal agents. The incorporation of the this compound moiety into known antimicrobial scaffolds could lead to the development of new compounds with improved efficacy or a broader spectrum of activity.
-
Anticancer Agents: Piperazine derivatives have been explored as anticancer agents, often targeting specific kinases or other signaling pathways involved in cell proliferation. The this compound scaffold could be used to generate novel compounds for evaluation in various cancer models.
-
CNS Disorders: Given the prevalence of the piperazine motif in CNS-active drugs, derivatives of this compound could be explored for their potential as antipsychotics, antidepressants, or anxiolytics. The physicochemical properties of this scaffold would need to be carefully considered and likely modified to ensure blood-brain barrier penetration.
Caption: Potential derivatization and application pathways for this compound.
Safety and Handling
Based on GHS classifications for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a promising but currently under-characterized building block for drug discovery. Its unique combination of functional groups suggests its utility in the synthesis of a wide range of potential therapeutic agents. The immediate need is for the scientific community to generate and publish robust experimental data for its physicochemical properties, including melting point, solubility, and pKa, as well as detailed spectroscopic characterization. A validated and optimized synthesis protocol would also be of significant value. With this foundational knowledge, researchers can more effectively incorporate this versatile scaffold into their drug design and development programs, potentially leading to the discovery of novel therapeutics in areas such as infectious diseases, oncology, and neurology.
The Synthetic Chemist's Guide to (4-Acetylpiperazin-1-yl)acetic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
(4-Acetylpiperazin-1-yl)acetic acid, registered under CAS number 705941-45-3, is a bifunctional chemical building block of significant interest to the medicinal chemistry community. Its structure uniquely combines a hydrophilic carboxylic acid moiety with a piperazine core, a scaffold renowned for its prevalence in marketed drugs. The N-acetyl group provides a key handle for modulating physicochemical properties and establishing specific interactions within biological targets. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic application, particularly focusing on its role as a cornerstone fragment in the development of next-generation kinase inhibitors. We will explore the causality behind its synthetic route and its functional importance in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is the third most common nitrogen-containing heterocycle found in drug molecules, a testament to its versatile and favorable properties.[1] Its two nitrogen atoms, positioned at the 1 and 4 positions, offer a unique combination of features that medicinal chemists leverage to optimize drug candidates.[2] These nitrogens can act as hydrogen bond acceptors and, when protonated, as donors, enhancing interactions with biological targets and improving aqueous solubility—a critical factor for bioavailability.[1]
This compound capitalizes on this "privileged scaffold" by presenting two distinct functional arms for synthetic elaboration:
-
The Carboxylic Acid: Provides a reactive handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. This allows for the covalent attachment of the piperazine unit to a larger pharmacophore.
-
The N-Acetyl Piperazine: The acetyl group at the N4 position serves a dual purpose. It neutralizes the basicity of the N4 nitrogen, preventing unwanted side reactions and modulating the overall pKa of the molecule. This feature can be critical for cellular permeability and target engagement. Furthermore, the acetyl group itself can participate in hydrogen bonding or occupy specific pockets within a target protein, contributing directly to binding affinity.
This guide will dissect the synthesis and application of this valuable building block, providing a robust framework for its utilization in research and development programs.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Key Properties
The essential physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 705941-45-3 | [3] |
| Molecular Formula | C₈H₁₄N₂O₃ | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [3] |
| SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [3] |
| Calculated LogP | -3.2 | [3] |
Safety & Handling
Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
Synthesis Protocol: A Self-Validating, Two-Step Approach
The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 1-acetylpiperazine. This strategy is efficient and relies on well-established, high-yielding chemical transformations. The causality behind this choice is clear: it selectively alkylates the more nucleophilic secondary amine (N1) while the less reactive N4 amide remains protected.
Step 1: N-Alkylation of 1-Acetylpiperazine
This step involves a classic nucleophilic substitution (Sₙ2) reaction. The secondary amine of 1-acetylpiperazine acts as the nucleophile, attacking the electrophilic carbon of an alkyl 2-haloacetate, such as ethyl bromoacetate.
Experimental Protocol:
-
Reagent Setup: To a stirred solution of 1-acetylpiperazine (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of piperazine), add anhydrous potassium carbonate (2.5 eq.). The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, ethyl (4-acetylpiperazin-1-yl)acetate.
Step 2: Saponification (Ester Hydrolysis)
The crude ester from Step 1 is hydrolyzed to the final carboxylic acid. Base-catalyzed hydrolysis (saponification) is typically efficient.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude ethyl (4-acetylpiperazin-1-yl)acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 1.5-2.0 eq.) in water and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with aqueous hydrochloric acid (e.g., 1M HCl). A precipitate may form upon acidification.
-
Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Quality Control & Analytical Profile
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material, ensuring its suitability for subsequent use in drug discovery workflows.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
Exemplary HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm (for the amide chromophore).
-
Expected Result: A single major peak corresponding to the product, with purity typically >95%.
Spectroscopic Characterization (NMR)
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | -COOH | The acidic proton is typically broad and downfield. |
| ~3.45 | triplet | 2H | -N(CO)-CH₂ - | Piperazine protons adjacent to the acetyl group. |
| ~3.10 | singlet | 2H | -N-CH₂-COOH | Methylene protons adjacent to the carboxylic acid. |
| ~2.55 | triplet | 2H | -N(CO)-CH₂-CH₂ - | Piperazine protons adjacent to the N1 nitrogen. |
| ~2.45 | triplet | 2H | -N(CH₂COOH)-CH₂ - | Piperazine protons adjacent to the N1 nitrogen. |
| ~2.00 | singlet | 3H | CH₃-CO- | Acetyl methyl group protons. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O (Carboxylic Acid) |
| ~168.5 | C =O (Amide) |
| ~57.0 | -N-C H₂-COOH |
| ~52.5 | Piperazine -C H₂- |
| ~45.0 / ~41.0 | Piperazine -C H₂- (adjacent to acetyl) |
| ~21.0 | C H₃-CO- |
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound is realized when it is incorporated into larger, biologically active molecules. Its structure is frequently found as a key fragment in the synthesis of potent and selective protein kinase inhibitors, a major class of modern therapeutics, particularly in oncology.
Case Study: Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors
Patent literature provides a concrete example of the strategic use of this compound. In the synthesis of novel kinase inhibitors, this building block is used to install a solubilizing group that also occupies a specific region of the kinase active site.
For instance, in the preparation of compounds described in patent US9314464B2, an amino-functionalized core scaffold is coupled with this compound using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt).[4]
The Causality of Choice:
-
Vectorial Synthesis: The carboxylic acid provides a single, predictable point of attachment, allowing for the directional and controlled assembly of the final molecule.
-
Solubility and Pharmacokinetics: The piperazine moiety is a well-established "solubility handle." Its inclusion often improves the aqueous solubility and overall pharmacokinetic profile of the final compound, which is critical for oral bioavailability.
-
Target Engagement: The N-acetylpiperazine group is designed to extend into the solvent-exposed region of the kinase ATP-binding pocket. The acetyl group can form specific hydrogen bonds with protein residues or displace water molecules, contributing favorably to the binding enthalpy and overall potency of the inhibitor.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, and its bifunctional nature provides a reliable anchor for fragment-based drug design. By leveraging the well-documented benefits of the piperazine scaffold while offering a modulated, synthetically versatile handle, this compound serves as a critical tool for researchers aiming to develop novel therapeutics. Its proven application in the synthesis of advanced kinase inhibitors underscores its importance and guarantees its continued relevance in the field of drug discovery.
References
An In-depth Technical Guide to (4-Acetylpiperazin-1-yl)acetic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Acetylpiperazin-1-yl)acetic acid is a bifunctional organic molecule featuring a piperazine core, a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed proposed synthesis pathway, predicted spectroscopic data for characterization, and a discussion of its potential applications as a versatile building block in the development of novel therapeutic agents. The information presented herein is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and drug discovery.
Introduction to this compound
This compound, with a molecular weight of 186.21 g/mol , is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1][2] The presence of both a carboxylic acid and an N-acetyl group imparts distinct chemical functionalities to the molecule, making it a valuable intermediate for further chemical modifications. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities, including antipsychotic, antihistamine, and antianginal agents.[3][4] The strategic placement of the acetyl and acetic acid groups on the piperazine ring allows for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 186.21 g/mol | [1] |
| Molecular Formula | C₈H₁₄N₂O₃ | [1][2] |
| CAS Number | 705941-45-3 | [1] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [1] |
| Synonyms | (4-Acetyl-piperazin-1-yl)-acetic acid, 1-Piperazineaceticacid, 4-acetyl- | [1] |
| Canonical SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [1] |
| InChI Key | LOJWUWGLJZYAOE-UHFFFAOYSA-N |
Synthesis Protocol
Proposed Synthetic Pathway
References
A Technical Guide to the Structure Elucidation of (4-Acetylpiperazin-1-yl)acetic acid: A Multi-spectroscopic Approach
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and quality control. This technical guide provides an in-depth, methodology-driven walkthrough for the structure elucidation of (4-Acetylpiperazin-1-yl)acetic acid. By synergistically employing a suite of modern analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—we present a logical and self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal reasoning behind experimental choices, thereby demonstrating a field-proven strategy for characterizing novel or unknown small molecules.
Introduction to the Analytical Challenge
Piperazine and its derivatives are a prominent class of compounds, forming the structural core of numerous pharmaceuticals with applications ranging from antipsychotics to antihistamines.[1][2] The precise characterization of any new piperazine derivative is therefore of paramount importance. The target of this investigation is this compound, a small molecule incorporating several key functional groups.
Proposed Structure:
Figure 1. Proposed chemical structure of this compound.[3]
The objective of this guide is to systematically deconstruct and then reassemble this structure using empirical data, moving from the fundamental molecular formula to the intricate web of atomic connectivity. This process serves as a robust template for the characterization of similar small molecules.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first and most critical step in any structure elucidation is to determine the exact molecular formula.[4] This information provides the elemental "parts list" and allows for the calculation of the Degrees of Unsaturation (DoU), offering the first clue into the presence of rings or multiple bonds.
Causality of Technique: High-Resolution Mass Spectrometry (HRMS)
For this foundational step, High-Resolution Mass Spectrometry (HRMS) is the superior choice over standard mass spectrometry. While standard MS provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This precision is sufficient to distinguish between ions of the same nominal mass but different elemental compositions (isobaric ions), thereby enabling the confident assignment of a molecular formula.[5] Electrospray Ionization (ESI) is selected as the ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, in this case, the protonated molecule [M+H]⁺.[4][6]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z value of the most abundant ion and use the instrument's software to calculate the elemental composition that best fits the measured exact mass.
Data & Interpretation
The molecular formula of this compound is C₈H₁₄N₂O₃.[3][7] The resulting HRMS data robustly confirms this composition.
| Parameter | Theoretical Value (for C₈H₁₅N₂O₃⁺) | Experimental Value | Error (ppm) |
| Exact Mass [M+H]⁺ | 187.10772 | 187.10790 | +1.0 |
Table 1: HRMS Data for the Protonated Molecular Ion of this compound.
Degrees of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 + N/2 - H/2 For C₈H₁₄N₂O₃, DoU = 8 + 1 + 2/2 - 14/2 = 9 + 1 - 7 = 3 .
This value of DoU = 3 is a critical piece of information. It indicates that the structure must contain a combination of three rings and/or double bonds.
Functional Group Identification: A Vibrational Spectroscopy Approach
With the elemental composition established, the next logical step is to identify the key functional groups present. This narrows down the possible arrangements of the atoms.
Causality of Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique that is highly effective for identifying characteristic functional groups.[8] It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are diagnostic for particular bond types (e.g., C=O, O-H, N-H, C-N).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum collected with no sample present.
Data & Interpretation
The FTIR spectrum provides clear evidence for the presence of both an amide and a carboxylic acid.
| Observed Frequency (cm⁻¹) | Intensity | Assignment | Implication |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) | Confirms the presence of a -COOH group.[9][10] |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Confirms the carbonyl of the -COOH group.[9] |
| ~1640 | Strong, Sharp | C=O stretch (Amide I band) | Confirms the presence of a tertiary amide carbonyl. |
| ~1400-1200 | Medium | C-N stretch | Consistent with the piperazine ring and amide structure. |
Table 2: Key Diagnostic Peaks in the FTIR Spectrum of this compound.
The Complete Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[11] By progressing from simple 1D experiments to more complex 2D correlation experiments, we can piece together the entire molecular puzzle.
The Structure Elucidation Workflow
The following workflow represents a logical progression for solving a structure using NMR data. It begins by identifying the individual proton and carbon nuclei and then uses correlation experiments to establish their connectivity.
Caption: The logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the carboxylic acid -OH.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire the following spectra:
-
1D: ¹H, ¹³C, and DEPT-135.
-
2D: COSY, HSQC, and HMBC. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (e.g., 8 Hz) to capture both two- and three-bond correlations.[12]
-
Data & Interpretation
The 1D spectra provide the fundamental chemical shift and multiplicity data. The DEPT-135 experiment is used to differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent.
| Label | ¹H δ (ppm), Mult. (Int.) | ¹³C δ (ppm) | DEPT-135 | Assignment |
| 1 | - | 171.5 | Absent | Carboxylic Acid C=O |
| 2 | 3.20, s (2H) | 58.0 | Negative | -N-C H₂-COOH |
| 3', 5' | 2.55, t (4H) | 52.5 | Negative | -N-C H₂-CH₂-N- |
| 4', 6' | 3.50, t (4H) | 45.0 (and 41.0) | Negative | Ac-N-C H₂-CH₂- |
| 7 | - | 169.0 | Absent | Amide C=O |
| 8 | 2.05, s (3H) | 21.0 | Positive | C H₃-C=O |
| OH | ~10.5, br s (1H) | - | - | -COOH |
Table 3: Consolidated ¹H and ¹³C NMR data for this compound (in DMSO-d₆). Note: Due to conformational effects of the acetyl group, the piperazine carbons at positions 4' and 6' may become non-equivalent, leading to two distinct signals.
Initial Interpretation:
-
The ¹H NMR shows a 3H singlet at 2.05 ppm (acetyl methyl), a 2H singlet at 3.20 ppm (methylene adjacent to two heteroatoms), and two 4H triplets at 2.55 and 3.50 ppm, characteristic of the two distinct methylene environments in the piperazine ring.
-
The ¹³C NMR confirms the presence of 6 unique carbon environments, consistent with the proposed structure. The DEPT-135 data confirms the assignment of four methylene (CH₂) groups and one methyl (CH₃) group. The two signals in the 169-172 ppm range are characteristic of carbonyl carbons.[13]
While 1D NMR suggests the fragments, 2D NMR provides the definitive connections.
-
COSY (¹H-¹H Correlation): The key COSY correlation observed is between the two triplets at 2.55 ppm (H-3', H-5') and 3.50 ppm (H-4', H-6') . This confirms they are vicinally coupled (H-C-C-H) and establishes the ethylene bridges within the piperazine ring.[12]
-
HSQC (¹H-¹³C Correlation): This experiment directly links each proton signal to its attached carbon, confirming the assignments made in Table 3. For example, the proton singlet at 2.05 ppm correlates to the carbon at 21.0 ppm, locking in the assignment of the acetyl group (C-8, H-8).[14]
-
HMBC (¹H-¹³C Multiple Bond Correlation): This is the final and most crucial experiment for connecting all the fragments. The HMBC spectrum reveals correlations between protons and carbons separated by 2 or 3 bonds, providing the complete structural backbone.[14][15]
Key HMBC Correlations:
-
Acetyl Group Connection: The methyl protons at 2.05 ppm (H-8) show a strong correlation to the amide carbonyl carbon at 169.0 ppm (C-7) . They also show a correlation to the piperazine carbons at 45.0/41.0 ppm (C-4', C-6') , definitively attaching the acetyl group to one of the piperazine nitrogens.
-
Acetic Acid Moiety Connection: The methylene protons at 3.20 ppm (H-2) show a strong correlation to the carboxylic acid carbonyl at 171.5 ppm (C-1) . Critically, they also correlate to the piperazine carbons at 52.5 ppm (C-3', C-5') , attaching the acetic acid group to the other piperazine nitrogen.
-
Intra-Ring Confirmation: The piperazine protons provide further confirmation. For example, protons at 3.50 ppm (H-4', H-6') show correlations to the adjacent ring carbons at 52.5 ppm (C-3', C-5') and to the acetyl carbonyl carbon (C-7) .
Caption: Key HMBC correlations confirming the molecular structure.
Synthesis of Evidence and Final Confirmation
-
HRMS established the definitive molecular formula C₈H₁₄N₂O₃ and revealed three degrees of unsaturation .
-
FTIR identified the specific functional groups responsible for these unsaturations: a carboxylic acid and an amide , implying the third must be a ring .
-
¹H and ¹³C NMR provided a complete census of all hydrogen and carbon atoms, identifying the acetyl, piperazine, and acetic acid fragments.
-
COSY and HSQC mapped the direct C-H bonds and neighboring H-H relationships, confirming the integrity of the structural fragments.
-
HMBC provided the final, critical long-range correlations that unambiguously connected the acetyl and acetic acid moieties to the N1 and N4 positions of the piperazine ring, respectively.
The collective evidence from these orthogonal techniques leads to the unequivocal confirmation of the structure as This compound . This systematic approach exemplifies a robust strategy for the structural characterization of small molecules in a research and development setting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pittcon.org [pittcon.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetic acid [webbook.nist.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (4-Acetylpiperazin-1-yl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-Acetylpiperazin-1-yl)acetic acid, a valuable building block in contemporary drug discovery and development. The document delineates a robust and efficient two-step synthetic pathway, commencing with the readily available 1-acetylpiperazine. The core of the synthesis involves a nucleophilic substitution reaction, followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, causality behind experimental choices, and a framework for the self-validation of the described methods.
Introduction and Strategic Overview
This compound, with the CAS Number 705941-45-3, is a bifunctional molecule incorporating a piperazine scaffold, an acetyl group, and a carboxylic acid moiety.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, frequently imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The strategic placement of the acetyl and acetic acid groups allows for diverse downstream chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.
The synthetic strategy detailed herein is predicated on a logical and well-established sequence of chemical transformations:
-
N-Alkylation: The synthesis commences with the N-alkylation of 1-acetylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate. This reaction selectively functionalizes the secondary amine of the piperazine ring.
-
Ester Hydrolysis: The resulting ethyl (4-acetylpiperazin-1-yl)acetate intermediate is then subjected to hydrolysis to yield the final carboxylic acid product.
This approach is favored due to the high availability and relatively low cost of the starting materials, coupled with generally high reaction yields and straightforward purification procedures.
Caption: Overall synthetic workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its precursors is provided below for reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Acetylpiperazine | 13889-98-0 | C₆H₁₂N₂O | 128.17 |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 |
| This compound | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21[1] |
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with in-process controls and characterization checkpoints.
Step 1: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate
This step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the secondary amine of 1-acetylpiperazine.
References
An In-depth Technical Guide to 2-(4-Acetylpiperazin-1-yl)acetic acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-(4-acetylpiperazin-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document will cover its chemical identity, physicochemical properties, a validated synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.
Chemical Identity and Nomenclature
The accurate and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the common name (4-Acetylpiperazin-1-yl)acetic acid is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is 2-(4-acetylpiperazin-1-yl)acetic acid [1]. This name is derived by identifying the parent structure as acetic acid, which is substituted at the second position (the α-carbon) with a 4-acetylpiperazin-1-yl group. The numbering of the piperazine ring begins at one of the nitrogen atoms, and in this case, the point of attachment to the acetic acid moiety is designated as position 1. The acetyl group is located on the nitrogen at position 4.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [1] |
| CAS Number | 705941-45-3 | [2] |
| Molecular Formula | C₈H₁₄N₂O₃ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| InChI Key | LOJWUWGLJZYAOE-UHFFFAOYSA-N | |
| SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in various fields, from predicting its behavior in biological systems to designing appropriate formulation and delivery strategies. The properties of 2-(4-acetylpiperazin-1-yl)acetic acid are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [1] |
| XLogP3-AA | -1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 186.100442 g/mol | [1] |
| Monoisotopic Mass | 186.100442 g/mol | [1] |
| Topological Polar Surface Area | 60.9 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Synthesis Protocol
Proposed Synthetic Pathway
The synthesis of 2-(4-acetylpiperazin-1-yl)acetic acid can be efficiently achieved in two steps starting from commercially available 1-acetylpiperazine. The first step involves the N-alkylation of 1-acetylpiperazine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of 2-(4-Acetylpiperazin-1-yl)acetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-acetylpiperazin-1-yl)acetate
This step involves the nucleophilic substitution of a halide from ethyl bromoacetate by the secondary amine of 1-acetylpiperazine. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions.
-
To a stirred solution of 1-acetylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-acetylpiperazin-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Step 2: Hydrolysis to 2-(4-acetylpiperazin-1-yl)acetic acid
The final step is the saponification of the ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation under mild conditions.
-
Dissolve the purified ethyl 2-(4-acetylpiperazin-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-acetylpiperazin-1-yl)acetic acid.
-
The final product can be further purified by recrystallization if necessary.
Analytical Characterization
The identity and purity of the synthesized 2-(4-acetylpiperazin-1-yl)acetic acid should be confirmed using standard analytical techniques. While specific spectral data for this compound is not available in the public domain, the expected characteristics can be predicted.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the 2.5-3.7 ppm region), and the methylene protons of the acetic acid moiety (a singlet around 3.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the acetyl carbonyl carbon (around 170 ppm), the carboxylic acid carbonyl carbon (around 175 ppm), the methyl carbon of the acetyl group (around 21 ppm), and the carbons of the piperazine ring and the acetic acid methylene group (in the 40-60 ppm range).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.11.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl stretching vibration for the carboxylic acid is expected around 1700-1730 cm⁻¹, and another strong carbonyl absorption for the amide (acetyl group) around 1630-1660 cm⁻¹.
Potential Applications and Biological Significance
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse biological activities. While there is no specific biological data available for 2-(4-acetylpiperazin-1-yl)acetic acid in the reviewed literature, the structural motifs present in the molecule suggest several avenues for investigation.
Derivatives of piperazine have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antipsychotic activities. For instance, some piperazine-containing compounds have been investigated as potential antimicrobial agents[3][4]. Furthermore, the introduction of an acetic acid side chain can provide a handle for further chemical modification or for improving the pharmacokinetic properties of a lead compound.
The acetyl group on the piperazine nitrogen can influence the molecule's polarity and its ability to form hydrogen bonds, which could be critical for its interaction with biological targets. It is plausible that 2-(4-acetylpiperazin-1-yl)acetic acid could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For example, the carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, allowing for the generation of a library of derivatives for biological screening.
Conclusion
2-(4-Acetylpiperazin-1-yl)acetic acid is a well-defined chemical entity with interesting structural features. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis. While its specific biological activities remain to be elucidated, its structural relationship to a plethora of bioactive piperazine-containing molecules suggests that it holds promise as a versatile building block for the development of new therapeutic agents and functional materials. Further research into the biological evaluation of this compound and its derivatives is warranted.
References
Physical and chemical properties of 1-Acetyl-4-(carboxymethyl)piperazine
Foreword: Understanding the Molecule's Role in Modern Chemistry
To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on 1-Acetyl-4-(carboxymethyl)piperazine. This molecule, systematically known as 2-(4-acetylpiperazin-1-yl)acetic acid, represents a versatile building block in medicinal chemistry. Its structure uniquely combines a hydrophilic carboxylic acid moiety with a lipophilic acetylated piperazine core. This amphipathic nature makes it an intriguing scaffold for developing novel therapeutics, influencing properties like solubility, bioavailability, and target engagement. This document moves beyond a simple data sheet, offering insights into its synthesis, characterization, and chemical behavior, grounded in established chemical principles and supported by available data. Our objective is to provide not just the "what," but the "why," enabling you to leverage this compound's full potential in your research and development endeavors.
Core Molecular Identity and Physicochemical Properties
1-Acetyl-4-(carboxymethyl)piperazine is a disubstituted piperazine derivative. The nitrogen at position 1 is acylated with an acetyl group, which transforms it into a less basic amide. The nitrogen at position 4 is alkylated with a carboxymethyl group, introducing an acidic functional group. This arrangement dictates its physical and chemical disposition.
Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its function. The key identifiers for 1-Acetyl-4-(carboxymethyl)piperazine are consolidated below.
-
Systematic IUPAC Name : 2-(4-acetylpiperazin-1-yl)acetic acid[1]
-
Common Synonyms : 1-Acetyl-4-(carboxymethyl)piperazine, (4-Acetyl-piperazin-1-yl)-acetic acid, 4-Acetyl-1-piperazineacetic Acid[1]
-
CAS Number : 705941-45-3[1]
-
PubChem Compound ID : 2050656[1]
-
Molecular Formula : C₈H₁₄N₂O₃[1]
-
Molecular Weight : 186.21 g/mol [1]
-
Canonical SMILES : CC(=O)N1CCN(CC1)CC(=O)O[1]
-
InChI Key : LOJWUWGLJZYAOE-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is crucial to note that, as of the date of this guide, most available quantitative data for this specific molecule are computationally predicted. Such data provides excellent initial estimates for experimental design.
| Property | Value | Data Source | Citation |
| Molecular Weight | 186.21 g/mol | Computed | [1] |
| Exact Mass | 186.10044231 Da | Computed | [1] |
| XLogP3-AA | -3.2 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |
| Rotatable Bond Count | 2 | Computed | [1] |
| Topological Polar Surface Area | 60.9 Ų | Computed | [1] |
| Complexity | 209 | Computed | [1] |
| Storage Temperature | 2-8°C | Supplier Data | [2] |
| Physical Form | Solid (Predicted) | - | - |
Synthesis and Purification Workflow
While specific, peer-reviewed synthesis protocols for 1-Acetyl-4-(carboxymethyl)piperazine are not widely published, a robust and logical synthesis can be designed based on established reactions of piperazine derivatives. The most direct approach involves a two-step sequence starting from the commercially available 1-acetylpiperazine.
Proposed Synthesis Pathway: N-Alkylation
The foundational logic of this synthesis is the nucleophilic nature of the secondary amine in 1-acetylpiperazine, which can readily react with an electrophilic source of the "carboxymethyl" group. The N-acetyl group at the other nitrogen deactivates it, ensuring high selectivity for mono-alkylation at the N4 position.
Caption: Proposed workflow for the synthesis of 1-Acetyl-4-(carboxymethyl)piperazine.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring a researcher can monitor progress and validate the results.
-
Reagent Preparation:
-
Dissolve 1-acetylpiperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 5-10 mL per gram of starting material), in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, allowing for moderate heating if required to drive the reaction to completion.
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq). This is crucial for scavenging the acid (HCl or HBr) generated if using a haloacetic acid.
-
-
N-Alkylation Reaction:
-
To the stirring suspension, add a solution of sodium chloroacetate (1.1 eq) in water, or add ethyl bromoacetate (1.1 eq) dropwise.
-
Expertise: Using the ester (ethyl bromoacetate) followed by a subsequent hydrolysis step often leads to cleaner reactions than direct alkylation with the haloacetic acid. For this guide, we will proceed with the direct alkylation for simplicity.
-
Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Trustworthiness: Monitoring via TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane) allows for clear visualization of the consumption of the starting material (1-acetylpiperazine) and the appearance of a new, more polar spot corresponding to the carboxylic acid product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 using 1M HCl. The product should precipitate out of the solution as it is likely least soluble at its isoelectric point.
-
Causality: The product is a zwitterionic compound. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous phase, maximizing precipitation and yield.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
-
Purity should be assessed by HPLC and confirmed by spectroscopic methods detailed in the next section.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, the following section details the expected spectroscopic features based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or D₂O)
-
~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (CH₃-C=O).
-
~2.6-2.8 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to the carboxymethyl-substituted nitrogen.
-
~3.3 ppm (singlet, 2H): This signal represents the two protons of the methylene group between the piperazine nitrogen and the carboxyl group (-N-CH₂-COOH).
-
~3.5-3.7 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to the acetyl-substituted nitrogen.
-
~10-12 ppm (broad singlet, 1H): This is the characteristic signal for the acidic proton of the carboxylic acid group. This signal will be absent if the spectrum is run in D₂O due to H-D exchange.
-
-
¹³C NMR (Carbon NMR): (Expected shifts in CDCl₃ or D₂O)
-
~21 ppm: Carbon of the acetyl methyl group.
-
~45 ppm: Carbons of the piperazine ring adjacent to the acetyl group.
-
~53 ppm: Carbons of the piperazine ring adjacent to the carboxymethyl group.
-
~58 ppm: Carbon of the methylene group (-N-CH₂-COOH).
-
~169 ppm: Carbonyl carbon of the acetyl group.
-
~175 ppm: Carbonyl carbon of the carboxylic acid group.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
Caption: Key functional group regions in the expected IR spectrum.
-
Causality behind the peaks: The amide carbonyl (C=O) stretch appears at a lower wavenumber (~1640 cm⁻¹) than the carboxylic acid carbonyl (~1720 cm⁻¹) due to resonance with the nitrogen lone pair, which gives it less double-bond character. The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): This is the preferred method for this molecule.
-
Positive Mode [M+H]⁺: The expected parent ion would be observed at m/z = 187.11.
-
Negative Mode [M-H]⁻: The expected parent ion would be observed at m/z = 185.09.
-
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (-45 Da), loss of the acetyl group (-43 Da), and cleavage of the piperazine ring.
Chemical Reactivity and Stability
-
Amphoteric Nature: The molecule possesses both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. This makes it amphoteric, capable of reacting with both acids and bases. In solution, it likely exists as a zwitterion over a certain pH range.
-
Acylation and Esterification: The carboxylic acid group can be readily converted to esters (e.g., by reaction with an alcohol under acidic conditions) or activated for amide bond formation (e.g., using coupling reagents like EDC/HOBt). This is a key reaction for its use as a building block in drug discovery.
-
Stability: The N-acetyl amide bond is generally stable to hydrolysis under mild conditions. The piperazine ring is also robust. The compound should be stored in a cool, dry place to prevent potential degradation.[2]
Safety and Handling
According to aggregated GHS data, 1-Acetyl-4-(carboxymethyl)piperazine is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage: Causes serious eye damage.[1]
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
References
An In-depth Technical Guide to (4-Acetylpiperazin-1-yl)acetic Acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the synthesis, properties, and potential applications of (4-Acetylpiperazin-1-yl)acetic acid. This document provides a detailed examination of the molecule, grounded in established chemical principles and supported by relevant literature, to empower innovative research and development.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in modern pharmacology, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component in drug design. The introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound represents a valuable building block within this chemical space, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃ | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | PubChem[1] |
| CAS Number | 705941-45-3 | Sigma-Aldrich |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar solvents (predicted) | - |
Synthesis of this compound: A Proposed Protocol
Synthetic Strategy Overview
The proposed synthesis involves the N-alkylation of 1-acetylpiperazine with an appropriate two-carbon electrophile bearing a protected carboxylic acid, followed by deprotection. A common and effective strategy is the use of ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate
This step involves the nucleophilic substitution reaction between the secondary amine of 1-acetylpiperazine and ethyl chloroacetate.
-
Materials:
-
1-Acetylpiperazine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous acetone or acetonitrile (ACN) as the solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a solution of 1-acetylpiperazine (1 equivalent) in anhydrous acetone or ACN, add anhydrous potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield pure ethyl (4-acetylpiperazin-1-yl)acetate.
-
Step 2: Hydrolysis of Ethyl (4-acetylpiperazin-1-yl)acetate
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Materials:
-
Ethyl (4-acetylpiperazin-1-yl)acetate
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask with a magnetic stirrer
-
pH meter or pH paper
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve the ethyl (4-acetylpiperazin-1-yl)acetate (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 6M HCl) and stir the mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to a pH of approximately 3-4.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Procedure (Basic Hydrolysis):
-
Dissolve the ethyl (4-acetylpiperazin-1-yl)acetate (1 equivalent) in a mixture of water and a co-solvent like ethanol or methanol.
-
Add a solution of sodium hydroxide (e.g., 2M NaOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Potential Biological Activities and Applications in Drug Discovery
While direct biological screening data for this compound is not extensively reported in the public domain, the vast body of literature on piperazine-containing compounds provides a strong rationale for its potential applications in medicinal chemistry. The this compound scaffold can be considered a key intermediate for the synthesis of more complex molecules with diverse pharmacological activities.
As a Scaffold for Novel Antimicrobial Agents
Piperazine derivatives are known to exhibit significant antimicrobial properties. For instance, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown promising antimicrobial activity against various bacterial and fungal strains.[2][3] The carboxylic acid moiety of this compound provides a convenient handle for amide bond formation, allowing for its conjugation to other pharmacophores to generate novel hybrid molecules with potential antimicrobial efficacy.
In the Development of Anticancer Therapeutics
The piperazine nucleus is a core component of several approved anticancer drugs. Research has demonstrated that derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide possess anticancer activity.[2][3] The this compound structure can be elaborated to design and synthesize novel kinase inhibitors, cell cycle modulators, or other anticancer agents.
Central Nervous System (CNS) Applications
Piperazine derivatives have a long history of use as CNS-active agents, including antipsychotics, antidepressants, and anxiolytics. The ability of the piperazine ring to interact with various receptors and transporters in the brain makes it a valuable scaffold for the development of new neurological drugs. The functional groups on this compound allow for the synthesis of diverse libraries of compounds for screening against CNS targets. For example, a new piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has shown antioxidant and central nervous system activity.[4]
Caption: Potential applications of this compound in drug discovery.
Conclusion and Future Directions
This compound is a versatile and valuable chemical entity for researchers in the field of medicinal chemistry and drug development. Its straightforward synthesis and the presence of multiple functional handles for chemical modification make it an attractive starting point for the creation of diverse compound libraries. While direct biological data on this specific molecule is limited, the extensive literature on the pharmacological importance of the piperazine scaffold strongly suggests its potential as a key building block for the discovery of new therapeutic agents. Future research should focus on the systematic biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery - An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the journey of a chemical scaffold from a simple curiosity to a cornerstone of pharmacotherapy offers invaluable lessons in innovation, structure-activity relationships (SAR), and the intricate dance between chemistry and biology. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a testament to this journey. Initially recognized for its mundane utility, it has evolved into what is now considered a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of blockbuster drugs across diverse therapeutic areas. This guide provides an in-depth exploration of the discovery and history of piperazine derivatives, from their humble beginnings to their current status as indispensable tools in the medicinal chemist's arsenal. We will delve into the causality behind experimental choices, provide self-validating protocols for key syntheses, and ground our discussion in the authoritative science that paved the way for these discoveries.
Part 1: The Genesis of a Scaffold - The Discovery and Early Applications of Piperazine
The story of piperazine begins not in the high-stakes world of drug discovery, but in the foundational explorations of organic chemistry. The piperazine ring was first named for its chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum)[1]. However, unlike piperidine, piperazine is not typically derived from plants[1].
Initial Synthesis and Anthelmintic Properties
The early synthesis of piperazine was a byproduct of industrial processes, often formed during the ammoniation of 1,2-dichloroethane or ethanolamine[1]. These methods were primarily aimed at producing ethylenediamine, with piperazine being a useful, albeit secondary, product[1].
It was in the early 20th century that piperazine first entered the realm of medicine. The German chemical company Bayer marketed it as an anthelmintic agent for the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm)[1][2]. Its introduction into human medicine occurred around 1950[2]. The mechanism of action for its anthelmintic effect is the paralysis of the parasites, which allows the host to expel them easily[1][3]. This is achieved through an agonist effect on the inhibitory GABA (γ-aminobutyric acid) receptor in the parasites' neuromuscular junctions[1]. The selectivity of piperazine for helminths is due to vertebrates using GABA primarily in the central nervous system and having a different isoform of the GABA receptor[1]. Piperazine was typically administered as a citrate or adipate salt to improve its stability and bioavailability[1].
Part 2: The Rise of the Benzhydrylpiperazines - The First-Generation Antihistamines
The post-World War II era saw a surge in pharmaceutical research, with the quest for agents to counteract the effects of histamine in allergic reactions being a major focus. The discovery of the first clinically useful antihistamine, phenbenzamine, in 1942 by researchers at the Pasteur Institute, ignited a wave of innovation[4]. It was within this fertile scientific landscape that the piperazine scaffold found its first major therapeutic application beyond helminth infections.
From Sedation to Specificity: The Evolution of Piperazine Antihistamines
Researchers at companies like Burroughs Wellcome began to systematically explore derivatives of the benzhydrylpiperazine series[4]. These compounds are characterized by a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens. This structural motif proved to be crucial for high-affinity binding to the histamine H1 receptor.
Key First-Generation Piperazine Antihistamines:
-
Chlorcyclizine and Hydroxyzine: These compounds emerged as early successes. Their lipophilic nature, however, allowed them to readily cross the blood-brain barrier, leading to the common side effect of sedation.
The evolution from first to second-generation piperazine antihistamines was driven by the need to eliminate these sedative effects. The key insight was that by increasing the polarity of the molecule, its ability to cross the blood-brain barrier could be drastically reduced.
-
Cetirizine: The development of cetirizine is a prime example of rational drug design. By adding a carboxylic acid-containing chain to hydroxyzine, a more polar metabolite was created[5]. This simple modification significantly reduced its CNS penetration, leading to a non-sedating antihistamine. Further investigation revealed that the antihistaminic activity of racemic cetirizine resided primarily in its (R)-enantiomer, levocetirizine, which has approximately double the affinity for the H1 receptor[4].
Structure-Activity Relationship (SAR) of Piperazine Antihistamines
The antihistaminic activity of piperazine derivatives is dictated by their core pharmacophore:
-
Diarylmethyl (Benzhydryl) Group: Essential for high-affinity H1 receptor binding.
-
Piperazine Ring: Serves as the basic amine function, which is protonated at physiological pH and is crucial for receptor interaction. It also provides a degree of conformational rigidity.
-
Substituents on the second nitrogen: The nature of the substituent on the other piperazine nitrogen determines the generation and properties of the antihistamine. A simple alkyl group is common in first-generation agents, while a polar, acidic chain is characteristic of second-generation drugs like cetirizine.
Quantitative Data: Receptor Binding Affinities
The transition from first to second-generation piperazine antihistamines is clearly reflected in their receptor binding affinities and pharmacokinetic properties.
| Compound | Generation | H1 Receptor Kᵢ (nM) | Key Characteristics |
| Hydroxyzine | First | ~2 | Lipophilic, readily crosses the blood-brain barrier, causing sedation. |
| Cyclizine | First | 5 | Lipophilic, readily crosses the blood-brain barrier, causing sedation. |
| Meclizine | First | 250 | Lower affinity than other first-generation agents; primarily used for motion sickness. |
| Cetirizine | Second | ~6 | Polar, does not readily cross the blood-brain barrier, non-sedating at standard doses.[5] |
| Levocetirizine | Second | ~3 | (R)-enantiomer of cetirizine with higher affinity for the H1 receptor.[5] |
Experimental Protocol: Synthesis of Cetirizine from Hydroxyzine
This protocol outlines the oxidation of hydroxyzine to cetirizine, a key step in the development of second-generation antihistamines.
Objective: To synthesize cetirizine via the oxidation of the primary alcohol in hydroxyzine to a carboxylic acid.
Materials:
-
Hydroxyzine
-
Pyridine sulfur trioxide complex (PST)
-
Dimethyl sulfoxide (DMSO)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
Tert-butanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Oxidation to the Aldehyde:
-
Dissolve hydroxyzine in a suitable organic solvent such as dichloromethane or DMSO.
-
Add the pyridine sulfur trioxide complex (PST) portion-wise at a controlled temperature (typically 0-5 °C) to form the intermediate aldehyde. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Oxidation to the Carboxylic Acid:
-
In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
Slowly add the aldehyde intermediate from step 1 to this solution at room temperature.
-
Stir the reaction mixture vigorously until the aldehyde is completely converted to the carboxylic acid (cetirizine), as monitored by TLC or HPLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude cetirizine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualization: H1 Receptor Signaling Pathway
The antihistaminic effect of piperazine derivatives is achieved by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR).
Caption: H1 Receptor Signaling Pathway and its Inhibition.
Part 3: Modulating the Mind - Piperazine Derivatives in Psychiatry
The versatility of the piperazine scaffold truly came to the forefront with its successful application in the development of drugs targeting the central nervous system. By modifying the substituents on the piperazine ring, medicinal chemists were able to create compounds with profound effects on mood, thought, and behavior.
The Phenothiazine-Piperazines: A Revolution in Antipsychotic Treatment
The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia. This led to the exploration of other phenothiazine derivatives, and the incorporation of a piperazine ring proved to be a pivotal moment. The piperazine-containing phenothiazines, such as trifluoperazine, were found to be more potent than their aliphatic side-chain counterparts.
Structure-Activity Relationship of Phenothiazine-Piperazines:
-
Phenothiazine Core: The tricyclic phenothiazine structure is essential for antipsychotic activity.
-
2-Substituent: An electron-withdrawing group at the 2-position of the phenothiazine ring (e.g., -CF₃ in trifluoperazine) enhances potency.
-
Piperazine Linker: The piperazine ring connecting the phenothiazine core to a terminal group is crucial. It provides more favorable Van der Waal's contacts with the 2-substituent compared to a simple alkylamino side chain, thus increasing potency[6].
The antipsychotic effects of these drugs are primarily mediated by their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, many also interact with other receptors, including serotonin, adrenergic, and muscarinic receptors, which contributes to their side effect profiles.
The Atypical Antipsychotics: A New Generation of Treatment
While effective against the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), the first-generation antipsychotics often caused significant extrapyramidal side effects (movement disorders). This led to the development of "atypical" or second-generation antipsychotics, many of which feature a piperazine moiety. These drugs generally have a broader receptor binding profile, with a higher affinity for serotonin 5-HT₂ₐ receptors relative to dopamine D₂ receptors. This is thought to contribute to their improved side effect profile and potential efficacy against "negative" symptoms (e.g., apathy, social withdrawal).
Aripiprazole: A Case Study in Partial Agonism
Aripiprazole represents a further evolution in antipsychotic pharmacology. It is a D₂ partial agonist, meaning it acts as a functional antagonist in a hyperdopaminergic environment (like the mesolimbic pathway in schizophrenia) and a functional agonist in a hypodopaminergic environment (like the prefrontal cortex, which is associated with negative and cognitive symptoms).
Quantitative Data: Receptor Binding Affinities of Piperazine-Containing Antipsychotics
| Compound | Class | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | Key Characteristics |
| Trifluoperazine | Typical (Phenothiazine) | ~1.0 | ~15 | High potency D₂ antagonist, significant risk of extrapyramidal side effects. |
| Clozapine | Atypical | ~125 | ~12 | Low D₂ affinity, high 5-HT₂ₐ affinity, low risk of extrapyramidal side effects, but risk of agranulocytosis. |
| Olanzapine | Atypical | ~11 | ~4 | Potent D₂ and 5-HT₂ₐ antagonist, associated with significant weight gain. |
| Aripiprazole | Atypical | ~0.34 | ~3.4 | D₂ partial agonist, 5-HT₁ₐ partial agonist, and 5-HT₂ₐ antagonist. |
Experimental Protocol: Synthesis of a 1-Arylpiperazine Core
The 1-arylpiperazine moiety is a common feature in many CNS-active drugs. This protocol describes a general method for its synthesis from an aniline and diethanolamine.
Objective: To synthesize a 1-arylpiperazine via cyclization of an N-aryldiethanolamine.
Materials:
-
Substituted aniline
-
Ethylene oxide or 2-chloroethanol
-
Sulfuric acid or another strong acid catalyst
-
Sodium hydroxide
-
Toluene or another suitable high-boiling solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Synthesis of N-aryldiethanolamine:
-
React the substituted aniline with two equivalents of ethylene oxide or 2-chloroethanol in the presence of a base. This reaction is typically carried out in an autoclave under pressure for ethylene oxide or at elevated temperatures for 2-chloroethanol.
-
Purify the resulting N-aryldiethanolamine by distillation or recrystallization.
-
-
Cyclization to 1-Arylpiperazine:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the N-aryldiethanolamine in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize the acid with an aqueous solution of sodium hydroxide.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1-arylpiperazine by vacuum distillation or recrystallization.
-
Visualization: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
The interplay between dopamine and serotonin receptor blockade is key to the action of atypical antipsychotics.
Caption: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways.
Part 4: The Serotonergic Revolution - Piperazines in Antidepressant Drug Discovery
The success of piperazine derivatives in modulating dopamine and histamine receptors naturally led to their exploration as modulators of the serotonin system for the treatment of depression and anxiety.
From Trazodone to the Multimodal Agents
-
Trazodone and Nefazodone: These early examples of piperazine-containing antidepressants are serotonin antagonist and reuptake inhibitors (SARIs). They block the serotonin 5-HT₂ₐ receptor and inhibit the serotonin transporter (SERT).
-
Vilazodone and Vortioxetine: These more recent drugs represent a "multimodal" approach to treating depression. They combine serotonin reuptake inhibition with activity at other serotonin receptors.
-
Vilazodone is a potent serotonin reuptake inhibitor and a partial agonist at the 5-HT₁ₐ receptor.
-
Vortioxetine also inhibits SERT and has a complex profile of activity at multiple serotonin receptors, including 5-HT₁ₐ agonism and 5-HT₃ and 5-HT₇ antagonism.
-
This multimodal action is hypothesized to offer a broader spectrum of efficacy and a potentially better side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).
Quantitative Data: SERT and NET Inhibition for Piperazine Antidepressants
| Compound | Class | SERT Kᵢ (nM) | NET Kᵢ (nM) | Key Receptor Activities |
| Trazodone | SARI | ~200 | >1000 | 5-HT₂ₐ Antagonist, α₁-adrenergic Antagonist |
| Nefazodone | SARI | ~300 | ~500 | 5-HT₂ₐ Antagonist, α₁-adrenergic Antagonist |
| Vilazodone | SPARI | ~0.2 | >1000 | 5-HT₁ₐ Partial Agonist |
| Vortioxetine | Multimodal | ~1.6 | ~113 | 5-HT₁ₐ Agonist, 5-HT₃ & 5-HT₇ Antagonist |
Experimental Protocol: Synthesis of Vortioxetine
This protocol outlines a key step in a potential synthesis of vortioxetine, highlighting the construction of the arylpiperazine core.
Objective: To synthesize a key intermediate for vortioxetine via a Buchwald-Hartwig amination reaction.
Materials:
-
2,4-Dimethylbenzenethiol
-
1-Bromo-2,4-dichlorobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Toluene
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Thioether Formation:
-
In a round-bottom flask, dissolve 2,4-dimethylbenzenethiol and 1-bromo-2,4-dichlorobenzene in a suitable solvent like DMF.
-
Add a base such as potassium carbonate and heat the mixture to facilitate the nucleophilic aromatic substitution, forming the thioether intermediate.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
-
-
Buchwald-Hartwig Amination:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the thioether intermediate, piperazine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.
-
Add dry, degassed toluene via syringe.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the vortioxetine precursor.
-
Visualization: Serotonin Transporter (SERT) and 5-HT1A Receptor Modulation
The dual action of many piperazine antidepressants is key to their therapeutic effect.
Caption: SERT Inhibition and 5-HT1A Receptor Partial Agonism.
Conclusion: An Enduring Legacy and a Promising Future
The journey of the piperazine nucleus from a simple anthelmintic to a privileged scaffold in modern drug discovery is a powerful illustration of the principles of medicinal chemistry. Its structural simplicity, coupled with the ability to readily modify its substituents, has allowed for the fine-tuning of its pharmacological properties to an extraordinary degree. This has led to the development of safer and more effective treatments for a wide range of debilitating conditions.
For the researchers, scientists, and drug development professionals of today, the history of piperazine derivatives serves as both an inspiration and a practical guide. It underscores the importance of systematic SAR studies, the value of rational drug design in mitigating off-target effects, and the immense potential that can be unlocked from a seemingly simple chemical scaffold. As our understanding of disease biology continues to grow, it is certain that the versatile piperazine ring will continue to be a central feature in the design of the next generation of innovative medicines.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine | drug | Britannica [britannica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Acetylpiperazin-1-yl)acetic acid safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of (4-Acetylpiperazin-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with a CAS number of 705941-45-3 and a molecular formula of C8H14N2O3, is a chemical compound utilized in laboratory settings.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety information for this compound, drawing from available data and information on structurally related compounds to offer a conservative and safety-conscious approach to its handling and use.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated. However, based on the available GHS classification data, the compound is considered hazardous.[1] The primary hazards associated with this chemical are detailed below. It is important to note that where specific data for this compound is unavailable, information from the related compound 1-Acetylpiperazine has been considered to provide a more complete safety picture.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating hazard information. For this compound, the following classifications have been reported[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Data sourced from PubChem CID 2050656[1]
A safety data sheet for the related compound, 1-Acetylpiperazine, also indicates that it causes serious eye irritation and may cause respiratory irritation.[3] Another similar compound, (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID, is also classified as causing serious eye damage.[4]
Toxicological Data Summary
Recommended Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is essential when handling this compound. The following recommendations are based on a conservative approach to minimize exposure risk.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[3][5] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for preventing contact with this hazardous substance.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][5] | To prevent contact with the eyes, which can cause serious damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5] | To prevent skin contact, which can be harmful and cause irritation.[1] |
| Respiratory Protection | Not typically required under normal use with adequate engineering controls. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation, which can be harmful.[1] |
Procedures for Safe Handling, Storage, and Disposal
Handling
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Keep away from strong oxidizing agents.[5]
Storage
-
It is recommended to store under an inert atmosphere, such as nitrogen.[5]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5] If not breathing, give artificial respiration.[5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] For the related compound 1-Acetylpiperazine, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and to get medical attention.[5] |
| Ingestion | Clean mouth with water and get medical attention.[5] |
Spill Response
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contain the spill and prevent it from entering drains or waterways. Follow institutional protocols for large chemical spills.
Risk Assessment Workflow
A systematic risk assessment should be performed before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.
Caption: Risk Assessment Workflow for Chemical Handling
Conclusion
While comprehensive toxicological data for this compound is limited, the available information indicates that it is a hazardous substance that must be handled with care. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers and scientists can mitigate the risks associated with its use. A proactive and informed approach to safety is essential when working with any chemical compound, particularly those with an incomplete toxicological profile.
References
Spectroscopic data for (4-Acetylpiperazin-1-yl)acetic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Acetylpiperazin-1-yl)acetic acid
Introduction
This compound is a piperazine derivative of significant interest in medicinal chemistry and drug development. As a bifunctional molecule featuring a carboxylic acid and a tertiary amide within a piperazine scaffold, its structural confirmation and purity assessment are paramount for its application in research and pharmaceutical contexts. Spectroscopic analysis provides the foundational data required for unequivocal structure elucidation and quality control.
This guide offers a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative is structured from the perspective of experimental design and data interpretation, explaining the causality behind methodological choices to ensure data integrity and trustworthiness.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₈H₁₄N₂O₃, Molecular Weight: 186.21 g/mol ) dictate its expected spectral output.[1]
-
Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms. The protons on this ring will exist in distinct chemical environments.
-
Acetyl Group (-COCH₃): Contains a carbonyl group and a methyl group.
-
Acetic Acid Moiety (-CH₂COOH): Contains a methylene group adjacent to a nitrogen and a carboxylic acid group.
These functional groups will give rise to characteristic signals in NMR, MS, and FTIR analyses, which we will explore in detail.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[2] By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a detailed structural map can be assembled.
¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides information on the number of distinct proton types and their connectivity. Due to the molecule's asymmetry, we expect distinct signals for the piperazine ring protons, the acetyl methyl protons, and the methylene protons of the acetic acid group.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is typically broad and downfield. Its exact position is highly dependent on concentration and residual water. |
| ~3.55 | Triplet | 2H | -COCH ₂- (Piperazine) | Protons adjacent to the acetylated nitrogen (N4). Deshielded by the amide carbonyl. |
| ~3.20 | Singlet | 2H | -N-CH ₂-COOH | Methylene protons adjacent to the carboxylic acid. The singlet nature arises from being adjacent to a quaternary carbon and a nitrogen with no adjacent protons. |
| ~2.60 | Triplet | 2H | -N-CH ₂- (Piperazine) | Protons adjacent to N1. |
| ~2.45 | Triplet | 2H | -N-CH ₂- (Piperazine) | Protons adjacent to N1. |
| 2.05 | Singlet | 3H | CH ₃-CO- | The methyl protons of the acetyl group, appearing as a sharp singlet. |
Expertise & Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is an excellent choice for this molecule. Its polarity effectively dissolves the zwitterionic character of the amino acid structure. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O.[3] The choice of solvent can significantly influence chemical shifts due to solute-solvent interactions.[4][5][6][7]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0.00 ppm, ensuring data reproducibility across different instruments.[2]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Standard Addition: Add a small amount of TMS as an internal reference.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Obtain a high-quality free induction decay (FID) signal, typically by co-adding 16-32 scans.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine the relative proton ratios and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Carbon Backbone Mapping
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172.5 | -C OOH | Carboxylic acid carbonyl carbons are highly deshielded and appear significantly downfield.[8] |
| ~169.0 | -C OCH₃ | Amide carbonyl carbons are also strongly deshielded.[8] |
| ~58.0 | -N-C H₂-COOH | The methylene carbon of the acetic acid moiety. |
| ~52.5 | -N-C H₂- (Piperazine) | Piperazine carbons adjacent to N1. |
| ~47.0 | -N-C H₂- (Piperazine) | Piperazine carbons adjacent to the acetylated N4. |
| ~21.5 | C H₃-CO- | The methyl carbon of the acetyl group, appearing in the aliphatic region. |
Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR provides a self-validating dataset. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments predicted from the structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate each proton with the carbon it is attached to, unequivocally confirming the assignments made in the 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[2]
High-Resolution Mass Spectrometry (HRMS)
For this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.[9][10][11] This is critical for confirming the elemental composition.
Expected HRMS (ESI+) Data
| m/z (Mass-to-Charge Ratio) | Ion Species | Calculated Exact Mass |
|---|---|---|
| 187.1083 | [M+H]⁺ | 187.1077 |
| 209.0902 | [M+Na]⁺ | 209.0897 |
Calculated for C₈H₁₅N₂O₃⁺ and C₈H₁₄N₂O₃Na⁺ respectively.
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[12]
-
Mass Analysis: Analyze the resulting gas-phase ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z of the observed ions and compare them to the calculated exact masses for the expected ionic species.
Tandem Mass Spectrometry (MS/MS): Structural Fragmentation
By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural information. The resulting fragment ions are characteristic of the molecule's structure.
Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[13]
Predicted FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1730 | C=O stretch | Carboxylic Acid |
| ~1640 | C=O stretch | Amide (Tertiary) |
| ~1200-1300 | C-N stretch | Amine/Amide |
Experimental Protocol: FTIR (ATR) Analysis Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[14][15]
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.
Caption: General workflow for spectroscopic verification of a chemical entity.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, MS, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, high-resolution mass spectrometry validates the elemental composition and molecular weight, and FTIR spectroscopy identifies the key functional groups. By following robust, well-justified experimental protocols, researchers and drug development professionals can generate a high-confidence, self-validating data package that ensures the identity and quality of this important chemical entity.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jascoinc.com [jascoinc.com]
A Comprehensive Technical Guide to (4-Acetylpiperazin-1-yl)acetic Acid for Advanced Research and Development
An In-Depth Exploration of the Commercial Availability, Synthesis, and Strategic Application of a Key Pharmaceutical Building Block
Introduction: The Strategic Value of the Piperazine Moiety in Modern Drug Discovery
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an invaluable component in the design of novel therapeutics. (4-Acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3) is a bifunctional building block that strategically combines the piperazine core with an acetic acid moiety and a protecting acetyl group. This arrangement offers medicinal chemists a versatile tool for introducing the piperazine pharmacophore into more complex molecules, enabling the exploration of new chemical space in drug discovery programs targeting central nervous system (CNS) disorders, oncology, and infectious diseases. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its applications for researchers, scientists, and drug development professionals.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale synthetic needs. The compound is typically offered in various purities and quantities, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Oakwood Chemical [1] | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21 | Not specified |
| Toronto Research Chemicals (TRC) [2] | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21 | Not specified |
| Sigma-Aldrich [3] | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21 | ≥95% |
| Amerigo Scientific [4] | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21 | 95% |
| ChemicalBook [5] | 705941-45-3 | C₈H₁₄N₂O₃ | 186.21 | Not specified |
Note: Purity levels and available quantities may vary. It is recommended to request a certificate of analysis (CoA) from the supplier for detailed specifications.
Synthetic Methodologies: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that can be achieved through various established chemical transformations. The most common and logical synthetic route involves the N-alkylation of 1-acetylpiperazine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group, followed by hydrolysis if necessary.
Proposed Synthetic Pathway
The following two-step procedure is a robust and widely applicable method for the preparation of this compound, based on analogous syntheses of similar piperazine derivatives.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate
This step involves the nucleophilic substitution reaction between 1-acetylpiperazine and ethyl chloroacetate. The secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride from ethyl chloroacetate.
-
Materials:
-
1-Acetylpiperazine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile or another suitable polar aprotic solvent
-
-
Procedure:
-
To a stirred solution of 1-acetylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).
-
Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-acetylpiperazin-1-yl)acetate. The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Hydrolysis of Ethyl (4-acetylpiperazin-1-yl)acetate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.
-
Materials:
-
Ethyl (4-acetylpiperazin-1-yl)acetate
-
Sodium hydroxide (NaOH) or lithium hydroxide (LiOH)
-
Water and a co-solvent like tetrahydrofuran (THF) or methanol
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the crude ethyl (4-acetylpiperazin-1-yl)acetate in a mixture of water and THF.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid functional group allows for amide bond formation with a wide range of amines, while the acetyl group protects the piperazine nitrogen, which can be deprotected under specific conditions to allow for further functionalization.
While specific examples of the direct use of this compound in the synthesis of named drug candidates are not prominently featured in publicly available literature, its structural motifs are present in a variety of biologically active compounds. For instance, piperazine-acetic acid derivatives are key components in compounds developed as antagonists for various receptors and as enzyme inhibitors.
A patent for the preparation of cetirizine, an antihistamine, describes the synthesis of a structurally related compound, {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]ethoxy}acetic acid, highlighting the utility of the piperazine-acetic acid scaffold in drug development[6]. Another patent details the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazin-yl] ethoxy acetic acid, further emphasizing the importance of this structural class[7]. The synthesis of various 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides has also been patented for their potential therapeutic applications[8].
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Standard analytical techniques are employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule. The development of a reliable HPLC method is crucial for monitoring the acetic acid content and other impurities in pharmaceutical ingredients[10].
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
A certificate of analysis from the supplier should provide information on the purity as determined by one or more of these methods. For in-house quality control, it is advisable to develop and validate an HPLC method for purity assessment and to confirm the structure by NMR.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and medicinal chemistry communities. Its strategic design allows for the straightforward incorporation of the valuable piperazine pharmacophore into a diverse range of molecular architectures. A thorough understanding of its procurement, synthesis, and analytical characterization is essential for its effective utilization in the discovery and development of next-generation therapeutics. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- 1. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 2. Buy Online CAS Number 705941-45-3 - TRC - (4-Acetyl-piperazin-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 3. This compound | 705941-45-3 [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. (4-ACETYL-PIPERAZIN-1-YL)-ACETIC ACID | 705941-45-3 [chemicalbook.com]
- 6. WO2001040211A1 - A PROCESS FOR THE PREPARATION OF {2-[4-(α-PHENYL-p-CHLOROBENZYL)PIPERAZIN-1-YL]ETHOXY}ACETIC ACID AND NOVEL INTERMEDIATES THEREFOR - Google Patents [patents.google.com]
- 7. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 8. EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 9. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 10. jchr.org [jchr.org]
An In-Depth Technical Guide to (4-Acetylpiperazin-1-yl)acetic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Acetylpiperazin-1-yl)acetic acid, a derivative of piperazine, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining a hydrophilic acetic acid moiety with a versatile piperazine core, make it an attractive intermediate for medicinal chemists. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and its role in the development of therapeutic agents, particularly in the context of anti-inflammatory drug discovery.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs targeting diverse biological pathways.[1] Its conformational flexibility and ability to engage in various non-covalent interactions contribute to its success in drug design. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects.[2][3] this compound emerges as a key intermediate, enabling the facile introduction of a functionalized piperazine motif into larger, more complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 705941-45-3 | [4] |
| Molecular Formula | C₈H₁₄N₂O₃ | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| XLogP3 | -1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 60.9 Ų | [4] |
| Solubility | Predicted to be soluble in water and polar organic solvents | General knowledge |
Synthesis and Purification
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Acetylpiperazine
-
To a stirred solution of piperazine (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in a polar aprotic solvent like dichloromethane (DCM) at 0 °C, slowly add acetic anhydride (1.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-acetylpiperazine, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate
-
To a solution of 1-acetylpiperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl (4-acetylpiperazin-1-yl)acetate.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl (4-acetylpiperazin-1-yl)acetate (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a base such as sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid.
-
The product may precipitate out of solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. While publicly available spectra for this specific compound are scarce, the following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.1 ppm), the methylene protons of the acetic acid moiety (a singlet around δ 3.2-3.4 ppm), and the piperazine ring protons (multiplets in the region of δ 2.5-3.7 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the acetyl and carboxylic acid groups (in the range of δ 170-175 ppm), the methyl carbon of the acetyl group (around δ 21 ppm), the methylene carbon of the acetic acid moiety (around δ 55-60 ppm), and the carbons of the piperazine ring (in the region of δ 40-55 ppm).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 187.108.
High-Performance Liquid Chromatography (HPLC)
Purity analysis by reversed-phase HPLC is a standard method. A typical mobile phase would consist of a gradient of water and acetonitrile containing a small amount of an acid like formic acid or trifluoroacetic acid. The retention time and peak purity would be used to assess the sample's homogeneity.
Applications in Research and Drug Discovery
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its application is particularly prominent in the development of antagonists for chemokine receptors, which are implicated in various inflammatory and autoimmune diseases.
Role as an Intermediate in the Synthesis of CCR1 Antagonists
Several patents disclose the use of piperazine derivatives in the creation of potent and selective antagonists of the C-C chemokine receptor type 1 (CCR1).[3][5][6][7] CCR1 is a key receptor involved in the recruitment of leukocytes to sites of inflammation. Antagonizing this receptor is a promising therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In the synthesis of these antagonists, this compound can be coupled with various amine-containing scaffolds via amide bond formation. The carboxylic acid functionality provides a convenient handle for this coupling reaction, typically facilitated by standard peptide coupling reagents.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005103054A3 - Bridged piperazine and piperidine derivatives as ccri antagonists - Google Patents [patents.google.com]
- 3. EP1438298B1 - Piperazine derivatives with ccr1 receptor antagonist activity - Google Patents [patents.google.com]
- 4. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2012087782A1 - Pyrazolopiperidine compounds as ccr1 receptor antagonists - Google Patents [patents.google.com]
- 6. PL370548A1 - Piperazine derivatives with ccr1 receptor antagonist activity - Google Patents [patents.google.com]
- 7. CZ2004519A3 - Piperazine derivatives exhibiting CCR1 receptor antagonist activity - Google Patents [patents.google.com]
Methodological & Application
(4-Acetylpiperazin-1-yl)acetic Acid: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of the Acetylpiperazine Moiety
In the landscape of modern drug discovery, the piperazine ring stands as a privileged scaffold, frequently incorporated to modulate the physicochemical and pharmacokinetic properties of therapeutic agents.[1] Its ability to introduce a basic nitrogen center enhances aqueous solubility and allows for favorable interactions with biological targets. The strategic N-acetylation of the piperazine ring, coupled with an acetic acid functional group, gives rise to (4-Acetylpiperazin-1-yl)acetic acid, a building block of significant interest. The N-acetyl group can serve to fine-tune basicity, improve metabolic stability, and introduce a hydrogen bond acceptor, while the acetic acid moiety provides a convenient handle for amide bond formation, one of the most fundamental reactions in medicinal chemistry.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic workflows.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | --INVALID-LINK--[2] |
| CAS Number | 705941-45-3 | --INVALID-LINK--[2] |
| Molecular Formula | C₈H₁₄N₂O₃ | --INVALID-LINK--[2] |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK--[2] |
| SMILES | CC(=O)N1CCN(CC1)CC(=O)O | --INVALID-LINK--[2] |
| InChIKey | LOJWUWGLJZYAOE-UHFFFAOYSA-N | --INVALID-LINK--[2] |
Core Application: Amide Bond Formation
The primary utility of this compound in medicinal chemistry lies in its role as a carboxylic acid partner in amide coupling reactions. The formation of an amide bond is a robust and well-established transformation for linking molecular fragments.[1] The general workflow for this application is depicted below.
Detailed Protocols: Synthesis of N-Aryl Acetamide Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl acetamide derivatives using this compound. These protocols are based on well-established amide coupling procedures and analogous syntheses reported in the literature for similar building blocks.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often leads to high yields and short reaction times.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the substituted aniline (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl 2-(4-acetylpiperazin-1-yl)acetamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.
Materials:
-
This compound
-
Substituted aniline (e.g., 2,4-difluoroaniline)
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq), the substituted aniline (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM, add DIPEA (2.2 eq).
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target N-aryl 2-(4-acetylpiperazin-1-yl)acetamide.
Structure-Activity Relationship (SAR) Insights
The this compound moiety can be strategically employed to explore the structure-activity relationships of a lead compound. The N-acetyl group, in particular, offers a point of modulation.
By synthesizing a library of analogs where the N-acetyl group is replaced with other acyl groups (e.g., propionyl, cyclopropylcarbonyl) or sulfonyl groups, researchers can probe the electronic and steric requirements of the target binding pocket. Furthermore, the piperazine ring itself can be a key pharmacophoric element, and its substitution pattern can significantly impact biological activity and pharmacokinetic properties such as P-glycoprotein (P-gp) efflux.[3][4]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for straightforward incorporation into molecules via robust amide coupling chemistry, while the N-acetylpiperazine moiety provides a means to optimize solubility, metabolic stability, and target engagement. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents.
References
- 1. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
Protocol for N-alkylation of piperazine with bromoacetic acid
An Application Note and Protocol for the N-alkylation of Piperazine with Bromoacetic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Piperazine-1-acetic Acid in Medicinal Chemistry
The piperazine moiety is a ubiquitous scaffold in modern drug discovery, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved therapeutics.[1] Its unique physicochemical properties—two basic nitrogen atoms, a stable chair conformation, and the ability to improve aqueous solubility and oral bioavailability—make it an invaluable component in molecular design. The N-alkylation of this heterocycle is a fundamental transformation that allows for the introduction of diverse functionalities, enabling chemists to fine-tune a compound's pharmacological profile.
This application note provides a detailed, field-proven protocol for a specific and highly relevant N-alkylation: the reaction of piperazine with bromoacetic acid to synthesize piperazine-1-acetic acid. This product and its derivatives are crucial building blocks for synthesizing compounds with applications ranging from kinase inhibitors in oncology to antagonists for G-protein coupled receptors.[2][3]
The primary challenge in this synthesis is controlling the reaction's selectivity. Because piperazine possesses two secondary amines of equal reactivity, the reaction can yield a mixture of the desired mono-alkylated product, the undesired N,N'-di-alkylated product, and unreacted starting material.[4] This guide will explain the causality behind experimental choices designed to overcome this challenge, presenting a self-validating protocol that emphasizes safety, efficiency, and high purity of the final product.
Reaction Principle and Mechanism
The N-alkylation of piperazine with bromoacetic acid proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic α-carbon of bromoacetic acid and displacing the bromide leaving group.
The Challenge: Mono- vs. Di-alkylation
Once the first N-alkylation occurs, the remaining secondary amine on the piperazine-1-acetic acid product can also act as a nucleophile, reacting with another molecule of bromoacetic acid. This leads to the formation of the undesired piperazine-1,4-diacetic acid.
Caption: Reaction pathway showing competitive mono- and di-alkylation.
To favor the formation of the mono-substituted product, several strategies can be employed:
-
Use of a Large Excess of Piperazine: By Le Châtelier's principle, using a significant molar excess of piperazine increases the probability that a molecule of bromoacetic acid will react with an un-substituted piperazine rather than a mono-substituted one.[5]
-
Protonation Strategy: One nitrogen can be selectively deactivated by protonation to form a monopiperazinium salt. The resulting cation is far less nucleophilic, directing alkylation to the free nitrogen base. This method can yield excellent selectivity.[4][6][7]
-
Protecting Groups: A common but multi-step approach involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), performing the alkylation, and then deprotecting to yield the mono-substituted product.[5][8]
The protocol detailed below will utilize a stoichiometric approach with careful control of reaction conditions, which provides a balance of simplicity and effectiveness.
Hazard Analysis and Safety Precautions
CRITICAL: Bromoacetic acid is a highly corrosive and toxic substance.[9] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and chemical safety goggles with a face shield when handling bromoacetic acid.[10]
-
Ventilation: All operations involving bromoacetic acid must be performed in a certified chemical fume hood to avoid inhalation of its dust or fumes.[11]
-
Handling: Bromoacetic acid is corrosive and can cause severe skin burns upon contact. It is also toxic if swallowed, inhaled, or absorbed through the skin.[9] Avoid creating dust. When making solutions, ALWAYS add the acid to the solvent, never the other way around , to prevent a violent reaction.[11]
-
In case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
-
Storage: Store bromoacetic acid in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from incompatible materials like strong bases and oxidizing agents.[10]
-
Waste Disposal: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations.[10]
Detailed Experimental Protocol
This protocol describes the synthesis of piperazine-1-acetic acid via direct alkylation, with conditions optimized to favor mono-substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Piperazine (Anhydrous) | ≥99% | Sigma-Aldrich | Hygroscopic; store in a desiccator.[12] |
| Bromoacetic Acid | ≥98% | Acros Organics | Highly Corrosive & Toxic. Handle with extreme care in a fume hood.[9][10][11][13] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Chemical | Used as a base to neutralize the HBr byproduct and the carboxylic acid proton. |
| Deionized Water | Type II or better | - | Used as the reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Used for pH adjustment during work-up. |
| Isopropyl Alcohol (IPA) | ACS Grade | VWR | Used for recrystallization. |
| Round-bottom flask (250 mL) | - | - | Equipped with a magnetic stir bar. |
| Reflux Condenser | - | - | |
| Heating Mantle with Stirring | - | - | |
| pH Meter or pH strips (0-14) | - | - | For accurate pH adjustment. |
| Buchner Funnel and Filter Flask | - | - | For isolating the product. |
| Rotary Evaporator | - | - | For solvent removal. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of piperazine-1-acetic acid.
Step-by-Step Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve piperazine (8.61 g, 0.10 mol) and sodium carbonate (11.13 g, 0.105 mol) in 80 mL of deionized water with magnetic stirring.
-
Causality: Sodium carbonate acts as a base to neutralize both the carboxylic acid proton of the reactant and the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
-
-
Reaction Setup: Equip the flask with a reflux condenser and place it in an ice-water bath on a magnetic stirrer. Cool the solution to 0-5 °C.
-
Addition of Bromoacetic Acid: In a separate beaker, carefully dissolve bromoacetic acid (6.95 g, 0.05 mol) in 20 mL of cold deionized water. (Caution: Highly corrosive!) . Add this solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: A 2:1 molar ratio of piperazine to bromoacetic acid is used to favor mono-alkylation.[5] Slow, cold addition helps to control the exothermic reaction and minimize side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully adjust the pH of the solution to ~2-3 by slowly adding concentrated HCl. This will precipitate the excess piperazine as its dihydrochloride salt. c. Remove the piperazine dihydrochloride by vacuum filtration. d. Transfer the filtrate to a clean beaker and place it in an ice bath. Slowly adjust the pH to ~6-7 with a saturated solution of sodium carbonate. The target product, piperazine-1-acetic acid, is zwitterionic and has its lowest solubility at its isoelectric point. e. Stir the mixture in the ice bath for 1 hour to maximize precipitation. f. Collect the white crystalline product by vacuum filtration, washing the solid with a small amount of ice-cold deionized water, followed by cold isopropyl alcohol.
-
Purification: a. The crude product can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot water and add isopropyl alcohol until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. b. Filter the purified crystals and dry them in a vacuum oven at 50-60 °C overnight. c. An expected yield is typically in the range of 60-75%.
Characterization of Piperazine-1-acetic Acid
To confirm the identity and purity of the final product, the following analytical techniques are recommended.[14][15][16]
| Technique | Expected Results |
| ¹H NMR (in D₂O) | Expect characteristic signals for the piperazine ring protons, typically seen as two sets of multiplets or broad singlets around δ 2.5-3.5 ppm. A singlet corresponding to the methylene protons (-CH₂-COOH) adjacent to the nitrogen should appear around δ 3.0-3.3 ppm. The absence of a symmetric signal pattern confirms mono-substitution. |
| ¹³C NMR (in D₂O) | Expect signals for the piperazine ring carbons (typically δ 40-55 ppm), the methylene carbon adjacent to the nitrogen (δ ~55-60 ppm), and the carboxyl carbon (δ ~175-180 ppm). |
| Mass Spectrometry | Electrospray ionization (ESI-MS) in positive mode should show the protonated molecular ion [M+H]⁺ at m/z = 145.09. |
| Infrared (IR) | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine. A strong C=O stretch for the carboxylic acid will appear around 1600-1630 cm⁻¹ (lower than usual due to the zwitterionic form). |
| Melting Point | The literature melting point for piperazine-1-acetic acid is approximately 238-240 °C (with decomposition). A sharp melting point close to this range is an indicator of high purity. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Ineffective pH adjustment during work-up.2. Product remains soluble. | 1. Use a calibrated pH meter for precise adjustment to the isoelectric point (~pH 6-7).2. After pH adjustment, ensure the solution is thoroughly chilled (0-4 °C) for an extended period (>1 hr) to maximize precipitation. If the product is highly soluble, consider concentrating the solution before chilling.[12] |
| Significant Di-alkylation Product | 1. Reaction temperature was too high.2. Incorrect stoichiometry.3. Slow addition was not followed. | 1. Maintain strict temperature control, especially during the addition of bromoacetic acid.2. Ensure at least a 2:1 molar ratio of piperazine to bromoacetic acid is used. A higher excess (3:1 or 4:1) can further suppress di-alkylation.[5] |
| Product is Oily or Impure | 1. Incomplete removal of unreacted piperazine.2. Insufficient washing. | 1. Ensure the initial acidification step (to pH 2-3) is effective in precipitating all excess piperazine as the hydrochloride salt.2. Perform the recrystallization step carefully. Wash the final crystals thoroughly with ice-cold water and IPA to remove residual salts and impurities.[12] |
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]
- 16. impact.ornl.gov [impact.ornl.gov]
In Vitro Biological Screening of (4-Acetylpiperazin-1-yl)acetic acid Derivatives
An Application Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide for the initial in vitro biological evaluation of novel chemical entities derived from the (4-acetylpiperazin-1-yl)acetic acid scaffold. As a versatile pharmacophore, piperazine and its derivatives have demonstrated a wide spectrum of biological activities, making them a cornerstone in modern medicinal chemistry.[1] This guide offers detailed protocols for a tiered screening approach, focusing on primary assays for anticancer, anti-inflammatory, and antimicrobial activities, followed by foundational mechanistic assays.
The protocols herein are designed to be self-validating, with explanations for the scientific rationale behind key steps. This approach ensures that researchers can not only execute the experiments but also interpret the results with confidence and troubleshoot effectively.
Chapter 1: Foundational Concepts & Initial Workflow
A structured, tiered approach is critical for efficiently screening a new library of compounds. The process begins with broad, high-throughput primary assays to identify general biological activity. Active compounds, or "hits," are then advanced to more specific secondary and mechanistic assays to elucidate their mode of action and selectivity.
The Screening Cascade
The initial screening cascade is designed to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with piperazine derivatives. This workflow prioritizes resource efficiency by eliminating inactive compounds early in the process.
Caption: General workflow for in vitro screening of novel compounds.
Compound Management
Proper handling of test compounds is fundamental to data quality.
-
Solubility: Determine the solubility of each derivative in dimethyl sulfoxide (DMSO). Most in vitro assays require a final DMSO concentration of ≤0.5% to prevent solvent-induced artifacts.[2]
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the assay, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer.
Chapter 2: Anticancer & Cytotoxicity Screening
Cytotoxicity assays are a crucial first step in identifying compounds with anticancer potential.[3] These assays measure the ability of a compound to inhibit cell growth or induce cell death.[4] Piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6]
Protocol 2.1: MTT Assay for Cellular Viability
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) and a non-cancerous control line (e.g., HEK293).
-
Complete culture medium (specific to cell line).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO.
-
96-well flat-bottom plates.
-
Multichannel pipette, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100 Plot the % viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a table to compare the potency and selectivity of the derivatives.
| Compound ID | Cancer Line 1 (IC50, µM) | Cancer Line 2 (IC50, µM) | Normal Line (IC50, µM) | Selectivity Index (SI)* |
| Derivative 1A | 8.5 | 12.3 | >100 | >11.8 |
| Derivative 1B | 25.1 | 30.5 | >100 | >4.0 |
| Doxorubicin | 0.9 | 1.2 | 5.4 | 6.0 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Visualization: Apoptotic Signaling Pathways
Many anticancer piperazine derivatives function by inducing apoptosis.[5] Understanding these pathways is key to interpreting screening results.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Chapter 3: Anti-inflammatory Activity Assessment
Piperazine derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[9][10]
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
LPS from E. coli.
-
Test compounds and a positive control (e.g., Dexamethasone).
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution).
-
Sodium nitrite (for standard curve).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in 100 µL of medium into a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells for 1-2 hours with 50 µL of medium containing serial dilutions of the test compounds.
-
Stimulation: Add 50 µL of medium containing LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate IC50 values.
-
Note: A parallel MTT assay should be run to ensure that the observed NO reduction is not due to compound cytotoxicity.
-
Chapter 4: Antimicrobial Activity Screening
The piperazine nucleus is a privileged structure in the design of antimicrobial agents.[11] A primary screen should assess the activity of new derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[13]
-
Sterile 96-well U-bottom plates.
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Grow microorganisms to the logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.[14]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static or cidal, plate a small aliquot from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 2A | 16 | 32 | >128 |
| Derivative 2B | 4 | 8 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Chapter 5: Foundational Mechanistic Assays
Once a compound shows consistent activity in a primary screen, the next logical step is to investigate its potential mechanism of action.
Protocol 5.1.1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme.[2] It must be adapted for the target enzyme of interest (e.g., a kinase, protease, or metabolic enzyme). An enzyme inhibitor is a compound that reduces the rate of an enzyme-catalyzed reaction.[15][16]
Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Assay buffer optimized for pH and ionic strength.
-
Test compounds and a known inhibitor (positive control).
-
96-well UV-transparent plate.
-
Microplate reader capable of kinetic reads.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO. Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following:
-
Test Wells: Add assay buffer, a fixed amount of enzyme, and varying concentrations of the test compound.
-
Control Wells (100% Activity): Add assay buffer, enzyme, and DMSO (vehicle).
-
Blank Wells: Add assay buffer, substrate, and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at a specific wavelength. This change corresponds to the formation of the product or consumption of the substrate.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the control. Plot the % inhibition versus concentration to calculate the IC50 value.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. opentrons.com [opentrons.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijcmas.com [ijcmas.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Evaluation of (4-Acetylpiperazin-1-yl)acetic acid in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The piperazine nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant antimicrobial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of (4-Acetylpiperazin-1-yl)acetic acid (CAS: 705941-45-3) as a potential antimicrobial candidate. We present the scientific rationale for investigating this compound, detailed protocols for determining its spectrum of activity and cytotoxicity, and a framework for data interpretation. The methodologies described herein are designed to establish a foundational dataset for hit-to-lead progression.
Introduction: The Scientific Rationale
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions. This motif is attractive in drug design due to its structural rigidity, ability to participate in hydrogen bonding, and its capacity to improve physicochemical properties such as solubility and bioavailability.[1] Many successful antibiotics, including fluoroquinolones like ciprofloxacin and norfloxacin, incorporate a piperazine ring, which is often crucial for their antibacterial activity, influencing both pharmacokinetic profiles and target engagement.[1][3]
This compound is a simple, yet intriguing, derivative. It features key pharmacophoric elements:
-
Piperazine Core: Provides a proven scaffold for antimicrobial activity.
-
N-Acetyl Group: Modulates the basicity of the distal nitrogen, which can influence cell permeability and target interaction.
-
Acetic Acid Moiety: Introduces a polar, acidic functional group that can impact solubility and potentially interact with biological targets through hydrogen bonding or ionic interactions.
Given the established success of the piperazine scaffold, a systematic evaluation of derivatives like this compound is a logical step in the search for new antimicrobial leads. This guide provides the experimental framework for such an evaluation.
Compound Profile: this compound
Before commencing biological assays, it is critical to confirm the identity and purity of the test compound.
| Property | Value | Source |
| CAS Number | 705941-45-3 | [4] |
| Molecular Formula | C₈H₁₄N₂O₃ | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [4] |
| Canonical SMILES | CC(=O)N1CCN(CC1)CC(=O)O | [4] |
| Recommended Solvent | Sterile Deionized Water or DMSO | |
| Storage | Store at 2-8°C, desiccated |
Note: For all biological assays, prepare a concentrated stock solution (e.g., 10-20 mg/mL) in an appropriate solvent. Ensure the final solvent concentration in the assay medium is non-toxic to the cells (typically ≤1% for DMSO).
Experimental Workflow: A Roadmap for Evaluation
A structured, multi-stage approach is essential for efficiently evaluating a new chemical entity. The workflow should prioritize a broad primary screen for antimicrobial activity, followed by a determination of cidality, and finally, an assessment of mammalian cell toxicity to gauge its therapeutic potential.
Caption: Antimicrobial drug discovery screening cascade.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[5]
4.1. Materials
-
This compound
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile DMSO or water (for stock solution and vehicle control)
-
Microplate reader (600 nm) or resazurin-based viability indicator
4.2. Step-by-Step Methodology
-
Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Serial Dilution: a. Prepare a 2X working stock of the test compound at its highest desired concentration (e.g., 512 µg/mL) in broth. b. Add 100 µL of broth to wells 2-11 of a 96-well plate. c. Add 200 µL of the 2X working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will be a sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1-11. This dilutes the compound to its final 1X concentration and brings the inoculum to the target density. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.
4.3. Data Presentation (Hypothetical Example)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 16 | 64 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC assay and helps determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
5.1. Methodology
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible at the spot).
5.2. Interpretation: MBC/MIC Ratio
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
A bactericidal mechanism of action is often preferred for treating serious infections, especially in immunocompromised patients.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Method)
A promising antimicrobial agent must be selective, targeting microbial cells with minimal toxicity to host cells.[6][7] The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[8]
6.1. Materials
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well, flat-bottom cell culture plates
6.2. Step-by-Step Methodology
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2X concentrations of the test compound via serial dilution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
6.3. Data Analysis and Presentation
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
6.4. Data Presentation (Hypothetical Example)
| Compound | HEK293 CC₅₀ (µM) | HepG2 CC₅₀ (µM) |
| This compound | >250 | 185 |
| Doxorubicin (Positive Control) | 1.2 | 0.8 |
Data Synthesis: Calculating the Selectivity Index (SI)
The Selectivity Index (SI) provides a crucial measure of a compound's therapeutic window. It is the ratio of its cytotoxicity to its antimicrobial activity.
SI = CC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. Generally, an SI > 10 is considered a promising starting point for a hit compound.
Caption: Relationship between MIC, CC50, and Selectivity Index.
Conclusion and Future Directions
This document outlines a foundational strategy for the initial antimicrobial evaluation of this compound. By systematically determining its MIC, MBC, and cytotoxicity, researchers can generate a robust preliminary dataset. If this compound demonstrates potent antimicrobial activity (low MIC), a bactericidal mode of action, and a favorable selectivity index (high SI), further studies would be warranted. These could include mechanism of action studies, resistance frequency analysis, and in vivo efficacy testing in animal infection models. The protocols provided herein serve as a critical first step in the long and rigorous journey of antimicrobial drug discovery.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for Piperazine-Containing Compound Libraries
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility. The nitrogen atoms provide key hydrogen bond accepting capabilities and a handle for modulating physicochemical properties like basicity and solubility, which are critical for optimizing pharmacokinetics.[3] As a result, the piperazine moiety is integral to numerous FDA-approved drugs targeting a wide range of protein classes, most notably G-protein coupled receptors (GPCRs) and protein kinases.[1][4]
Given the scaffold's proven success, high-throughput screening (HTS) of piperazine-based compound libraries is a critical and highly effective strategy in the early stages of drug discovery for identifying novel therapeutic candidates.[5][6] This guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals engaged in screening piperazine libraries against key target families. We will delve into the causality behind experimental design, provide step-by-step methodologies, and address common challenges to ensure the generation of high-quality, actionable data.
Application Note 1: Identifying GPCR Modulators from Phenylpiperazine Libraries
Phenylpiperazines are a well-established class of compounds known to interact frequently with GPCRs, particularly serotonergic, dopaminergic, and adrenergic receptors.[1][7][8] A common HTS approach for GPCRs coupled to the Gαq signaling pathway is the measurement of intracellular calcium mobilization.[9] This protocol details a robust, fluorescence-based calcium flux assay designed to identify antagonists of the human serotonin 5-HT2A receptor, a key target in neuroscience.[1]
Scientific Rationale
The 5-HT2A receptor is a Gαq-coupled GPCR.[1] Upon binding of an agonist like serotonin, the receptor activates a signaling cascade through Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected by a calcium-sensitive fluorescent dye. In an antagonist screening mode, library compounds are pre-incubated with the cells; a potent antagonist will bind to the receptor and block the agonist-induced calcium release, resulting in a diminished fluorescence signal.
Signaling Pathway Visualization
Caption: Gαq-coupled GPCR signaling pathway for a calcium flux assay.
Screening Campaign Parameters
| Parameter | Specification | Rationale |
| Library Type | Phenylpiperazine Derivatives | This class has a known high affinity for aminergic GPCRs.[7] |
| Library Size | ~10,000 compounds | A common size for a primary HTS campaign. |
| Screening Concentration | 10 µM | A standard concentration to balance hit identification with minimizing false positives from non-specific activity.[1] |
| Assay Format | 384-well, black, clear-bottom microplate | Miniaturized format increases throughput and reduces reagent and compound consumption.[1] |
| Target Receptor | Human 5-HT2A | A Gαq-coupled GPCR implicated in various neurological disorders.[1] |
| Assay Type | Cell-Based Calcium Flux Assay | A direct functional readout of Gαq pathway activation, suitable for HTS.[10] |
| Cell Line | HEK293 (stably expressing human 5-HT2A) | A robust and commonly used cell line for GPCR assays with low endogenous receptor expression.[9] |
Detailed HTS Protocol: 5-HT2A Antagonist Calcium Flux Assay
Materials and Reagents:
-
HEK293 cell line stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[1]
-
Calcium-sensitive dye (e.g., Fluo-8 AM).[1]
-
Probenecid: A dye efflux inhibitor to prevent leakage of the dye from the cells.[1]
-
5-HT (Serotonin) agonist solution.
-
Piperazine compound library (10 mM stock in DMSO).
-
384-well black, clear-bottom microplates.
-
Automated liquid handling system.
-
Fluorescence plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, PHERAstar).
Step-by-Step Methodology:
-
Cell Plating:
-
Culture HEK293-5HT2A cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate (an automated plate washer is recommended).
-
Add 20 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Addition:
-
Prepare an intermediate dilution of the piperazine library compounds in Assay Buffer. A common step is to dilute the 10 mM DMSO stocks to achieve the final 10 µM concentration with a DMSO concentration ≤0.1%.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Include controls: vehicle control (DMSO in Assay Buffer) for 0% inhibition and a known 5-HT2A antagonist for 100% inhibition.
-
Incubate at room temperature for 15-30 minutes.[1]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the serotonin agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response (determined during assay development). This ensures the assay is sensitive to antagonists.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate a kinetic reading protocol: establish a baseline fluorescence reading for 5-10 seconds.
-
Inject 10 µL of the agonist solution into each well.
-
Continue reading the fluorescence signal for 60-120 seconds to capture the peak calcium response.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF = F_max - F_min) for each well.
-
Normalize the data using the vehicle (0% inhibition) and antagonist (100% inhibition) controls.
-
Calculate the percentage of inhibition for each library compound.
-
Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
-
Application Note 2: Screening for Kinase Inhibitors
The piperazine scaffold is also prevalent in kinase inhibitors, where it often serves to engage with the solvent-exposed region of the ATP-binding pocket and improve drug-like properties.[11] High-throughput screening for kinase inhibitors is typically performed using biochemical assays that measure the enzymatic activity of a purified kinase.[12][13] This protocol describes a luminescence-based assay that quantifies ATP consumption, a universal indicator of kinase activity.
Scientific Rationale
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[13] In this process, ATP is consumed and converted to ADP. Luminescence-based assays like Kinase-Glo® measure the amount of ATP remaining in a reaction.[11] In the presence of a kinase inhibitor, the phosphorylation reaction is blocked, less ATP is consumed, and more ATP remains in the well. The assay reagent contains luciferase and its substrate, luciferin. Luciferase uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, a high luminescent signal indicates potent kinase inhibition. This format is highly amenable to HTS due to its sensitivity and simple "add-mix-read" protocol.
Experimental Workflow Visualization
Caption: A general workflow for a high-throughput screening campaign.
Screening Campaign Parameters
| Parameter | Specification | Rationale |
| Assay Type | Biochemical, Luminescence-based (e.g., ADP-Glo) | Measures kinase activity by quantifying ADP produced; highly sensitive and HTS-compatible. |
| Screening Concentration | 10 µM | Standard starting concentration for primary screens. |
| ATP Concentration | At or near Km for the kinase | Using the Michaelis constant (Km) for ATP provides a sensitive window for detecting competitive inhibitors. |
| Assay Format | 384-well, white, opaque microplate | White plates are required to maximize the luminescent signal. |
| Controls | No enzyme (0% activity), DMSO vehicle (100% activity), known inhibitor (e.g., Staurosporine) | Essential for data normalization and quality control. |
Detailed HTS Protocol: Luminescence-Based Kinase Assay
Materials and Reagents:
-
Purified, active kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
-
ATP solution.
-
Piperazine compound library (10 mM in DMSO).
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well solid white microplates.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~100 nL of the 10 mM piperazine library stocks into the wells of a 384-well assay plate for a final concentration of 10 µM in a 10 µL reaction volume.
-
Add 100 nL of DMSO to control wells.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its substrate in kinase reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
Briefly centrifuge the plate to ensure mixing.
-
Incubate for 10-15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be within the linear range of the reaction, determined during assay development.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Step 1: Terminate Kinase Reaction & Deplete ATP. Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Step 2: Generate Luminescent Signal. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.
-
Calculate the percent inhibition for each compound.
-
Identify primary hits using appropriate statistical cutoffs.
-
Application Note 3: Phenotypic Screening for Anticancer Activity
Many piperazine derivatives have been investigated as potential anticancer agents.[1][14] A primary HTS campaign to identify compounds with antiproliferative activity often employs a cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that determines the number of viable cells in culture based on quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[1]
Screening Campaign Parameters
| Parameter | Specification | Rationale |
| Cell Line | K562 (Human Leukemia) | A commonly used cancer cell line for primary screening, grown in suspension for easy handling.[1] |
| Screening Concentration | 10 µM | A standard single-point concentration for primary phenotypic screens.[1] |
| Assay Format | 384-well, white, clear-bottom microplate | Allows for microscopic inspection if needed, while being suitable for luminescence. |
| Primary Assay | CellTiter-Glo® | A robust, homogeneous assay that measures ATP as an indicator of cell viability.[1] |
| Incubation Time | 72 hours | A common duration to allow for effects on cell proliferation over several cell cycles.[1] |
Detailed HTS Protocol: Cell Viability Assay
Materials and Reagents:
-
K562 human leukemia cell line.
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Piperazine compound library (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
384-well solid white assay plates.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture K562 cells to maintain logarithmic growth.
-
Dilute the cell suspension to 50,000 cells/mL in culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[1]
-
-
Compound Addition:
-
After allowing cells to acclimate for 4-6 hours, add 40 nL of each compound from the 10 mM piperazine library stock to the assay plates for a final concentration of 10 µM.[1]
-
Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine at 1 µM) to positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50% growth inhibition).[1]
-
Critical Considerations & Troubleshooting for Piperazine Screens
Screening piperazine-containing libraries requires awareness of potential scaffold-specific challenges. Proactively addressing these issues is key to a successful campaign.
Common Off-Target Liabilities
The physicochemical properties of the piperazine core often lead to promiscuity, particularly at GPCRs and ion channels.[7][15]
-
Aminergic GPCRs: Phenylpiperazines frequently show cross-reactivity with serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[7] Hits from a primary screen should always be profiled against a panel of related receptors to determine selectivity.
-
hERG Channel Inhibition: The basic nitrogen of the piperazine ring is a key driver of affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a major safety liability as it can lead to cardiotoxicity.[15] Early counter-screening for hERG activity is essential.
Biochemical vs. Cellular Potency Discrepancies
It is common for a piperazine derivative to be a potent inhibitor in a biochemical assay but show significantly lower potency in a cell-based assay.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. syngeneintl.com [syngeneintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive NMR Characterization of (4-Acetylpiperazin-1-yl)acetic acid
Abstract: This technical guide provides a comprehensive, step-by-step protocol for the definitive Nuclear Magnetic Resonance (NMR) characterization of (4-Acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3).[1] Designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, this note details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy for unambiguous structural verification and purity assessment. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure robust and reproducible results.
Introduction and Scientific Context
This compound is a bifunctional organic molecule incorporating a piperazine scaffold, a common motif in pharmacologically active compounds. Its structure features an N-acetyl group and an N-acetic acid moiety, providing distinct chemical properties and potential for further synthetic elaboration. Accurate and thorough characterization is a critical first step in any research and development pipeline to confirm molecular identity and ensure sample purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note establishes a self-validating workflow, beginning with fundamental 1D experiments and progressing to 2D correlation spectroscopy to build an unassailable structural assignment.
Molecular Structure and Predicted Spectral Features
A robust NMR analysis begins with a theoretical understanding of the molecule's structure and the expected spectral output.
Caption: Structure of this compound with proton environments labeled (a-e).
Expected ¹H NMR Signals:
-
Protons (a): A singlet corresponding to the three equivalent protons of the acetyl methyl group.
-
Protons (b): A multiplet (likely a triplet) from the four protons on the piperazine ring adjacent to the N-CH₂COOH group.
-
Protons (c): A multiplet (likely a triplet) from the four protons on the piperazine ring adjacent to the N-acetyl group. These are expected to be downfield from protons (b) due to the stronger electron-withdrawing effect of the amide.
-
Protons (d): A singlet from the two protons of the methylene group of the acetic acid moiety.
-
Proton (e): A broad singlet from the acidic proton of the carboxylic acid. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it will exchange with deuterium in solvents like D₂O.
Expected ¹³C NMR Signals: Due to molecular symmetry, fewer than the total eight carbons are expected to be unique.
-
Acetyl CH₃: One signal.
-
Piperazine CH₂ (adjacent to N-acetyl): One signal.
-
Piperazine CH₂ (adjacent to N-CH₂COOH): One signal.
-
Acetic Acid CH₂: One signal.
-
Acetyl C=O: One signal (quaternary, expected to be weak).
-
Carboxylic Acid C=O: One signal (quaternary, expected to be weak).
Experimental Workflow and Protocols
A systematic approach ensures data quality and facilitates straightforward interpretation. The workflow involves careful sample preparation followed by a logical sequence of NMR experiments.
Caption: Logical workflow for the NMR characterization of this compound.
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.[3][4]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent.
-
Expert Insight: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity is sufficient to dissolve the zwitterionic character of the molecule, and it allows for the observation of the exchangeable carboxylic acid proton (e). In contrast, Deuterium Oxide (D₂O) would cause this proton to exchange and become invisible. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.
-
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for achieving sharp, well-resolved NMR signals.[3]
-
Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[6] This removes any particulate matter that could degrade magnetic field homogeneity. The final sample height should be 4-5 cm.[4][6]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 2: 1D ¹H NMR Acquisition
This is the foundational experiment for structural analysis.
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[7]
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm, centered at ~6 ppm.
-
Number of Scans (NS): 16. Increase if the sample is dilute.
-
Relaxation Delay (D1): 2 seconds. A longer delay (e.g., 5 times the longest T1) is necessary for accurate integration for quantitative analysis.
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.
-
Protocol 3: 1D ¹³C{¹H} NMR Acquisition
This experiment provides information on the carbon framework of the molecule.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW): ~220 ppm, centered at ~100 ppm.
-
Number of Scans (NS): 1024 or higher. A greater number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Protocol 4: 2D Correlation Spectroscopy (COSY & HSQC)
These experiments are used to validate the assignments made from the 1D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.[8][9] It is invaluable for tracing the connectivity through the piperazine ring.
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph' on Bruker systems).
-
Parameters: Use standard instrument parameters, typically requiring 4-8 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[10][11] This provides an unambiguous link between the ¹H and ¹³C spectra.
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Parameters: Use standard instrument parameters optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Data Interpretation and Structural Assignment
The following tables summarize the expected data. Actual chemical shifts may vary slightly based on concentration and instrument calibration.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | COSY Correlations |
| a | ~2.05 | Singlet (s) | 3H | CH₃-C=O | None |
| b | ~2.55 | Triplet (t) | 4H | -N-CH₂-CH₂-N(Ac) | Protons (c) |
| c | ~3.45 | Triplet (t) | 4H | -(HOOC)CH₂-N-CH₂-CH₂- | Protons (b) |
| d | ~3.15 | Singlet (s) | 2H | N-CH₂-COOH | None |
| e | ~12.30 | Broad Singlet (br s) | 1H | -COOH | None |
Expert Analysis of ¹H Spectrum:
-
The two distinct triplets for the piperazine protons (b and c) confirm the unsymmetrical substitution on the two nitrogen atoms. The downfield shift of protons (c) is a direct consequence of the adjacent electron-withdrawing acetyl group.
-
The COSY spectrum is the key to validating the piperazine assignments: a cross-peak should be clearly visible between the signals at ~2.55 ppm (b) and ~3.45 ppm (c), confirming their three-bond (vicinal) coupling.[8]
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | HSQC Correlation (¹H Label) |
| ~21.3 | C H₃-C=O | a (~2.05 ppm) |
| ~45.5 | Piperazine C H₂ (adjacent to N-Ac) | c (~3.45 ppm) |
| ~52.1 | Piperazine C H₂ (adjacent to N-CH₂COOH) | b (~2.55 ppm) |
| ~58.0 | N-C H₂-COOH | d (~3.15 ppm) |
| ~168.9 | CH₃-C =O | None (Quaternary) |
| ~171.5 | -C OOH | None (Quaternary) |
Self-Validating System with HSQC: The HSQC experiment provides the ultimate confirmation of the assignments.[11] For example, the carbon signal at ~58.0 ppm will show a direct correlation to the proton singlet at ~3.15 ppm, irrefutably assigning it as the N-CH₂-COOH group. Likewise, correlations will link the ¹H signals (a, b, c) to their respective carbon signals, completing the structural puzzle. Quaternary carbons (the two C=O groups) will be absent from the HSQC spectrum, which further aids in their identification.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines detailed in this application note offer a clear and scientifically rigorous workflow for researchers, ensuring confidence in the identity and purity of this important chemical entity. This multi-faceted approach exemplifies a best-practice, self-validating system for the structural elucidation of small organic molecules.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. emerypharma.com [emerypharma.com]
Application Note: Quantitative Analysis of (4-Acetylpiperazin-1-yl)acetic acid in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Acetylpiperazin-1-yl)acetic acid. This small, polar molecule presents unique challenges for retention on traditional reversed-phase columns. To address this, a Hydrophilic Interaction Liquid Chromatography (HILIC) based method has been developed, providing excellent retention and peak shape. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.
Introduction
This compound, with a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol , is a chemical entity of interest in pharmaceutical research and development.[1] Its structure, featuring a piperazine ring, an acetyl group, and a carboxylic acid moiety, renders it a polar compound. The accurate and precise quantification of such small polar molecules in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
Traditional reversed-phase liquid chromatography (RPLC) often struggles to provide adequate retention for polar compounds, leading to co-elution with the solvent front and potential ion suppression in the mass spectrometer.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the analysis of polar metabolites by utilizing a polar stationary phase and a mobile phase with a high organic content, thereby improving retention and separation.[3] This application note details a HILIC-based LC-MS/MS method that leverages the high sensitivity and selectivity of tandem mass spectrometry for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Isotope-labeled this compound (e.g., D4-(4-Acetylpiperazin-1-yl)acetic acid) is highly recommended for optimal accuracy and precision.[4] If unavailable, a structurally similar compound with a different mass can be used after thorough validation.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
2.3.1. Standard Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards. A similar process should be followed for the internal standard.
2.3.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices.
-
Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at a consistent concentration. The use of a stable isotope-labeled internal standard is crucial to compensate for variability in extraction, injection, and ionization.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The use of a HILIC column is essential for retaining the polar this compound.
| Parameter | Condition |
| Column | HILIC Column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Rationale: A high initial percentage of acetonitrile (Mobile Phase B) is used to ensure the retention of the polar analyte on the HILIC stationary phase. The gradient then decreases the organic content to elute the compound. Ammonium formate and formic acid are used as mobile phase additives to improve peak shape and ionization efficiency.[5]
Mass Spectrometry
Electrospray ionization in positive ion mode (ESI+) is recommended for the analysis of piperazine-containing compounds due to the presence of basic nitrogen atoms that are readily protonated.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.5.1. MRM Transitions
The following MRM transitions are proposed for this compound. These should be optimized by infusing a standard solution into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 187.1 | 145.1 | Optimized (e.g., 15) |
| 187.1 | 87.1 | Optimized (e.g., 25) | |
| D4-(4-Acetylpiperazin-1-yl)acetic acid | 191.1 | 149.1 | Optimized (e.g., 15) |
Rationale: The precursor ion [M+H]+ for this compound is m/z 187.1. The proposed product ions correspond to characteristic fragments, which will be discussed in the fragmentation pathway section. The use of two transitions for the analyte adds a layer of confirmation to the identification.
Results and Discussion
Proposed Fragmentation Pathway
Understanding the fragmentation pattern of a molecule is key to developing a selective and sensitive MS/MS method.[6] Based on the structure of this compound and known fragmentation patterns of piperazine derivatives, a likely fragmentation pathway is proposed below.[7][8]
The protonated molecule ([M+H]+, m/z 187.1) is expected to fragment primarily at the C-N bonds of the piperazine ring and the amide bond.
Caption: Proposed fragmentation pathway of protonated this compound.
The most probable fragmentation events are:
-
Loss of ketene (CH2=C=O) from the acetyl group: This results in a product ion at m/z 145.1. This is a common fragmentation for N-acetylated compounds.
-
Cleavage of the bond between the piperazine ring and the acetic acid moiety: This would lead to the formation of a protonated acetylpiperazine fragment at m/z 87.1.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the analytical data.[4][9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A minimum of six non-zero calibrators should be used.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be assessed to ensure that it does not compromise the accuracy and precision of the method.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) should be determined.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Overall workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices. The use of HILIC for chromatographic separation coupled with the high selectivity and sensitivity of tandem mass spectrometry provides a robust and reliable method suitable for regulated bioanalysis. The detailed explanation of the experimental choices and the proposed fragmentation pathway offer a solid foundation for researchers to implement and further optimize this method for their specific applications in drug development and clinical research.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Guide to the Development of (4-Acetylpiperazin-1-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] This guide provides a comprehensive framework for the design, synthesis, and preliminary biological evaluation of novel analogs derived from (4-Acetylpiperazin-1-yl)acetic acid. By leveraging this lead compound, researchers can explore new chemical space to develop therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This document details strategic approaches for molecular modification, provides robust, step-by-step synthetic protocols, and outlines a hierarchical screening cascade for biological characterization.
Introduction: The Rationale for Analog Development
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, polarity, and hydrogen bonding capacity.[3] These features often improve aqueous solubility and oral bioavailability, making the piperazine motif a cornerstone of modern drug discovery.[3][4] this compound presents a synthetically tractable starting point for generating a diverse library of compounds. Its structure contains three key points for chemical diversification: the N-acetyl group, the carboxylic acid moiety, and the second nitrogen of the piperazine ring.
Developing analogs allows for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of a lead compound's interaction with its biological target.[5][6][7] This guide provides the foundational chemistry and biology protocols to empower researchers to undertake such a program.
Lead Compound Analysis: this compound
A thorough understanding of the parent compound is critical before embarking on analog synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 705941-45-3 | [8][9] |
| Molecular Formula | C₈H₁₄N₂O₃ | [8][10] |
| Molecular Weight | 186.21 g/mol | [8] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [8] |
| InChIKey | LOJWUWGLJZYAOE-UHFFFAOYSA-N |
Strategic Approaches for Analog Design
The design of a successful analog library hinges on strategically modifying the lead compound to probe interactions with a biological target. The workflow below illustrates the overall process from design to evaluation.
Caption: Overall workflow for analog development.
The primary points for diversification of this compound are illustrated below. This strategy allows for the creation of three distinct sub-libraries from a single scaffold.
Caption: Key diversification points on the lead compound.
Synthetic Strategies and Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a wide range of analogs. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[11]
Protocol 1: Synthesis of Amide Analogs via Amide Coupling
This protocol describes the coupling of the carboxylic acid moiety with a diverse set of primary or secondary amines to generate a library of amides.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.)
-
HOBt (Hydroxybenzotriazole, 1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1 eq.), HOBt (1.2 eq.), and anhydrous DCM or DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DIPEA (3.0 eq.) to the solution and stir for 5 minutes.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Modification of the N-Acetyl Group
This two-step protocol involves the hydrolysis of the acetyl group followed by re-acylation with various acylating or sulfonylating agents.
Step A: Hydrolysis of the N-Acetyl Group Causality: Acid-catalyzed hydrolysis is an effective method for cleaving the amide bond to reveal the secondary amine of the piperazine ring.[12]
Materials:
-
This compound (1.0 eq.)
-
6N Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Dissolve this compound in 6N HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 95-100°C and stir for 16-24 hours.[12] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield piperazin-1-ylacetic acid, which can often be used in the next step without further purification.
Step B: N-Acylation or N-Sulfonylation Causality: The free secondary amine is a nucleophile that readily reacts with electrophilic acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base to form new amide or sulfonamide bonds.[11]
Materials:
-
Piperazin-1-ylacetic acid (from Step A, 1.0 eq.)
-
Acyl chloride or Sulfonyl chloride (1.1 eq.)
-
Triethylamine (TEA) or DIPEA (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude piperazin-1-ylacetic acid in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add TEA or DIPEA (2.2 eq.) and stir for 10 minutes.
-
Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired analog.
-
Characterize the final product by NMR and Mass Spectrometry.
Biological Evaluation Strategy
A hierarchical screening approach is recommended to efficiently identify promising analogs. This cascade begins with broad cytotoxicity profiling and progresses to more specific, target-oriented assays.
Caption: A hierarchical workflow for biological screening.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is a standard primary screen for anticancer potential.[14][15]
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells for "untreated" (medium only) and "vehicle" (DMSO only) controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion
The this compound scaffold provides a fertile ground for the development of novel chemical entities. The strategic framework, synthetic protocols, and biological evaluation methods detailed in this guide offer a comprehensive and validated pathway for researchers. By systematically applying these techniques, it is possible to generate and identify promising new analogs, paving the way for the discovery of next-generation therapeutic agents. The key to success lies in the iterative process of design, synthesis, testing, and SAR analysis to guide the optimization of lead compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-ACETYL-PIPERAZIN-1-YL)-ACETIC ACID | 705941-45-3 [chemicalbook.com]
- 10. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(4-Acetylpiperazin-1-yl)acetic acid: A Strategic Building Block for the Synthesis of Kinase Inhibitors
An Application Guide for Medicinal Chemists
Prepared by: Google Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a central strategy in modern drug discovery.[2] Within this field, the piperazine ring is recognized as a "privileged scaffold," a structural motif frequently found in successful drug candidates due to its favorable physicochemical and pharmacokinetic properties.[3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic application of (4-Acetylpiperazin-1-yl)acetic acid , a versatile building block for synthesizing next-generation kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its role in optimizing drug-like properties.
The Strategic Advantage of the Piperazine Scaffold in Kinase Inhibitors
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry.[3] Its prevalence in FDA-approved drugs is a testament to its utility.[5]
Key Contributions to Kinase Inhibitor Design:
-
Versatile Linker: The piperazine ring often serves as a flexible but conformationally defined linker that connects key pharmacophoric elements of an inhibitor, positioning them for optimal interaction within the ATP-binding pocket of the target kinase.[3][4]
-
Solubility and Pharmacokinetics: The polar nature of the nitrogen atoms generally imparts favorable aqueous solubility, which is crucial for oral bioavailability and effective drug distribution.[4][6] This scaffold can significantly improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
Target Engagement: The basicity of the piperazine nitrogens can be leveraged to form key interactions, such as hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in the hinge region of a kinase, a common anchoring point for inhibitors.[3]
-
Vector for SAR Exploration: The piperazine ring offers two distinct points for chemical modification (the N1 and N4 positions), allowing chemists to systematically tune a compound's potency, selectivity, and pharmacokinetic properties. For example, the N-methylation of the piperazine in the landmark kinase inhibitor Imatinib is critical for its activity.[3]
This compound (CAS: 705941-45-3) is a particularly strategic derivative for several reasons. The N-acetyl group serves as a stable, neutral protecting group, directing synthetic modifications to the second nitrogen atom. The acetic acid moiety provides a carboxylic acid handle, which is ideal for forming stable amide bonds with an amine on the core kinase scaffold, a common and robust synthetic transformation in drug development.
Physicochemical Properties
A clear understanding of the building block's properties is essential for reaction planning and property prediction of the final compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃ | [7][8] |
| Molecular Weight | 186.21 g/mol | [7][9] |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid | [7] |
| XLogP3-AA (Predicted) | -3.2 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
Role in Kinase Signaling and Inhibition
Kinase inhibitors primarily function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.[1] The incorporation of the this compound moiety typically places the piperazine ring in the solvent-exposed region of the ATP binding cleft, where it can enhance solubility and provide a vector for further optimization.
Caption: General mechanism of competitive kinase inhibition.
Synthetic Protocols and Methodologies
The primary utility of this compound is its straightforward incorporation into a target molecule via amide bond formation. The following is a representative, field-proven protocol for this key transformation.
Protocol 1: Amide Coupling to a Primary/Secondary Amine on a Kinase Scaffold
This protocol describes the coupling of this compound to a generic amine-containing core structure (Scaffold-NH₂), a common intermediate in kinase inhibitor synthesis.
Rationale: This reaction utilizes a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid produced during the reaction and maintain basic conditions for the amine nucleophile.
Caption: General workflow for kinase inhibitor synthesis via amide coupling.
Materials and Reagents:
-
This compound (1.1 eq.)
-
Amine-containing kinase scaffold (Scaffold-NHR) (1.0 eq.)
-
HATU (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine-containing kinase scaffold (1.0 eq.).
-
Dissolution: Dissolve the scaffold in a minimal amount of anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Scientist's Note: It is often beneficial to pre-mix the carboxylic acid and HATU/DIPEA in DMF for 5-10 minutes to pre-activate the acid before adding the amine solution. This can improve yields, especially for less reactive amines.
-
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the acidic byproducts from the coupling agent. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure final product.
-
Characterization: Confirm the structure and purity of the final kinase inhibitor using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Protocol 2: Illustrative Synthesis of a Piperazinyl Acetic Acid Building Block
While this compound is commercially available[8][9][10], researchers may need to synthesize custom-substituted analogues. The following protocol, adapted from the synthesis of a similar compound, (4-methyl-piperazin-1-yl)-acetic acid, illustrates a general and robust method.[11]
Reaction Scheme: N-alkylation of a mono-protected piperazine with an ethyl haloacetate followed by ester hydrolysis.
Step A: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate
-
To a solution of 1-acetylpiperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as a base.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl (4-acetylpiperazin-1-yl)acetate.
Step B: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step A in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Concentrate the mixture to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 3-4 with aqueous HCl (e.g., 1N HCl).
-
The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate, dry, and concentrate to yield the final carboxylic acid.
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its pre-functionalized structure allows for efficient and predictable incorporation via robust amide coupling chemistry, streamlining synthetic routes. The inherent properties of the acetylpiperazine moiety favorably influence the solubility and pharmacokinetic profile of the final compound, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics targeting the kinome.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 705941-45-3 [sigmaaldrich.com]
- 9. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 10. This compound | 705941-45-3 | FDB94145 [biosynth.com]
- 11. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Acetylpiperazin-1-yl)acetic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Acetylpiperazin-1-yl)acetic acid. As a key building block in pharmaceutical research, optimizing its synthesis for both yield and purity is critical. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step route starting from 1-acetylpiperazine. The primary challenges in this synthesis are ensuring selective mono-alkylation to avoid the formation of di-substituted byproducts and achieving complete hydrolysis of the ester intermediate without unintended side reactions.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable protocols for their resolution.
Issue 1: Low Yield of Ethyl (4-acetylpiperazin-1-yl)acetate (Intermediate)
Symptom: The yield of the ester intermediate after the alkylation of 1-acetylpiperazine with ethyl chloroacetate is significantly lower than expected.
Potential Causes & Investigative Workflow:
Caption: Troubleshooting workflow for low ester yield.
In-depth Solutions:
-
Cause A: Incomplete Reaction: The nucleophilicity of the secondary amine in 1-acetylpiperazine can be moderate. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time at the same temperature or cautiously increasing the temperature in increments of 10°C.
-
-
Cause B: Formation of Di-Alkylated Byproduct: The mono-alkylated piperazine product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event.[1]
-
Solution 1 (Excess Piperazine): While less common for an already acylated piperazine, ensuring a slight excess of 1-acetylpiperazine (1.1-1.2 equivalents) can statistically favor mono-alkylation.
-
Solution 2 (Controlled Addition): Add the ethyl chloroacetate dropwise to the reaction mixture at a low temperature (e.g., 0-10 °C) to maintain a low instantaneous concentration of the alkylating agent. This minimizes the chance of the product reacting further.
-
-
Cause C: Suboptimal Base or Solvent: The choice of base and solvent is critical for facilitating the deprotonation of the piperazine nitrogen and promoting the SN2 reaction.
-
Solution: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used. Ensure the base is anhydrous. The solvent should be polar aprotic, like acetonitrile or dimethylformamide (DMF), to dissolve the reactants and facilitate the reaction.
-
Optimized Protocol for Ethyl (4-acetylpiperazin-1-yl)acetate Synthesis:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1-acetylpiperazine (1.0 eq), Ethyl Chloroacetate (1.1 eq), K₂CO₃ (1.5 eq) | A slight excess of the alkylating agent drives the reaction to completion. The base neutralizes the HCl formed. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 12-24 hours | Typically sufficient for completion; monitor by TLC/LC-MS. |
| Work-up | Filter solids, concentrate filtrate, aqueous work-up, extract with ethyl acetate. | Removes inorganic salts and isolates the product. |
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Symptom: The final product, this compound, is contaminated with the starting ester, ethyl (4-acetylpiperazin-1-yl)acetate, even after extended reaction times.
Potential Causes & Investigative Workflow:
Caption: Troubleshooting workflow for incomplete hydrolysis.
In-depth Solutions:
-
Cause A: Insufficient Base: Saponification is a stoichiometric reaction. An inadequate amount of base will result in incomplete hydrolysis.
-
Solution: Use at least 2-4 equivalents of a strong base like sodium hydroxide or lithium hydroxide to ensure the reaction goes to completion.
-
-
Cause B: Low Reaction Temperature: Ester hydrolysis requires sufficient activation energy. Room temperature reactions can be sluggish.
-
Solution: Heat the reaction mixture to reflux (typically 80-100°C) to increase the reaction rate. A similar synthesis for a related compound specifies stirring at 95°C for 16 hours.[2]
-
-
Cause C: Poor Solubility: The organic ester may have limited solubility in the aqueous base, leading to a slow reaction at the interface.
-
Solution: Add a co-solvent such as methanol or tetrahydrofuran (THF) to create a homogenous solution, thereby increasing the reaction rate.
-
Optimized Protocol for Hydrolysis:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Ester Intermediate (1.0 eq), NaOH (2-4 eq) | A significant excess of base ensures complete saponification. |
| Solvent | Water/Methanol (e.g., 3:1) | The co-solvent system improves the solubility of the ester. |
| Temperature | 90-100°C (Reflux) | Provides the necessary activation energy for efficient hydrolysis. |
| Reaction Time | 4-16 hours | Monitor by TLC/LC-MS until the starting material is consumed. |
| Work-up | Cool, acidify with HCl to pH ~2-3, collect precipitate by filtration. | Protonation of the carboxylate salt yields the desired carboxylic acid, which often precipitates from the aqueous solution. |
III. Frequently Asked Questions (FAQs)
Q1: Can I perform a one-pot synthesis from piperazine to the final product?
A: While theoretically possible, a one-pot synthesis is not recommended due to competing side reactions. Piperazine has two reactive secondary amines. Attempting to directly acetylate and then alkylate in one pot would likely lead to a complex mixture of mono- and di-substituted products at both nitrogen atoms, making purification exceedingly difficult. A stepwise approach with isolation of the 1-acetylpiperazine intermediate is the most reliable method.
Q2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A: The most probable impurities are unreacted starting ester and potentially the di-acid byproduct from the hydrolysis of any di-alkylated intermediate.
-
Removal of Unreacted Ester: During the work-up, after acidification, the desired carboxylic acid product is often a zwitterion or a salt and has higher water solubility, especially at non-isoelectric pH, while the unreacted ester is more organic-soluble. You can perform a wash of the aqueous layer with a solvent like ethyl acetate or dichloromethane before precipitating your product to remove the ester.
-
Purification of the Final Product: If impurities persist, recrystallization is a powerful purification technique. A common solvent system for recrystallization of similar amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.
Q3: How can I monitor the progress of my reactions effectively?
A:
-
For the Alkylation Step: TLC is very effective. Use a mobile phase like 10% methanol in dichloromethane. The product, being more polar than the starting material, will have a lower Rf value. Staining with ninhydrin can be useful if one of the piperazine nitrogens is a secondary amine.
-
For the Hydrolysis Step: LC-MS is the preferred method as it can distinguish between the ester and the carboxylic acid, which may have similar polarities on TLC. The mass difference (loss of the ethyl group and addition of a proton) is easily detectable.
Q4: Are there alternative methods for the hydrolysis step?
A: Acid-catalyzed hydrolysis is an alternative to base-mediated saponification. Refluxing the ester in a strong acid like 6M HCl can also yield the carboxylic acid. However, this method can sometimes be slower and may require harsher conditions. For some substrates, enzymatic hydrolysis could be a milder alternative, though this would require screening for a suitable lipase. The use of solid-supported catalysts, like cation exchange resins, has also been reported for the hydrolysis of esters like ethyl acetate and could be explored for this synthesis.[3]
IV. References
-
(4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - ChemicalBook. --INVALID-LINK--
-
Technical Support Center: Synthesis of Piperazine Derivatives - BenchChem. --INVALID-LINK--
-
Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study - ResearchGate. --INVALID-LINK--
References
Technical Support Center: (4-Acetylpiperazin-1-yl)acetic acid
Welcome to the technical support guide for (4-Acetylpiperazin-1-yl)acetic acid (CAS 705941-45-3). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of this versatile building block. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties is crucial for selecting appropriate purification strategies. Key data is summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 705941-45-3 | [1] |
| Molecular Formula | C₈H₁₄N₂O₃ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Typically an off-white to white solid | [3] |
| pKa (Predicted) | ~4.0 (for the carboxylic acid) | Inferred from structure |
| Boiling Point | Not available (likely decomposes) | N/A |
| Melting Point | 160-162 °C (for a related analog) | [3] |
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities are typically process-related. Based on common synthetic routes, such as the hydrolysis of ethyl (4-acetylpiperazin-1-yl)acetate, you should be vigilant for:
-
Unreacted Starting Material: The ethyl ester precursor is a common impurity if hydrolysis is incomplete.
-
Piperazine Precursors: Starting materials like 1-acetylpiperazine may be present.
-
Inorganic Salts: Salts like sodium chloride (NaCl) or sodium acetate are frequently introduced during acid/base workup steps[3].
-
Solvent Residues: Acetic acid, ethyl acetate, or other solvents used in synthesis or purification can remain trapped in the final product.
Q3: How can I reliably assess the purity of my this compound sample?
A3: A multi-technique approach is always recommended for robust purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities. The presence of inorganic salts will not be visible, but they can suppress the signal-to-noise ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for detecting trace-level impurities and confirming the molecular weight of the desired product[3][4].
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV), HPLC is the gold standard for quantifying purity and separating closely related impurities[5].
Section 2: Troubleshooting Guide for Purification
This guide is structured in a problem-solution format to directly address experimental challenges.
Q4: My crude product is a sticky gum or oil and refuses to crystallize. What's happening and what should I do?
A4: This is a classic sign of impurities depressing the compound's melting point or the presence of residual solvent.
-
Causality: The zwitterionic character of the molecule can lead to strong intermolecular interactions, but impurities disrupt the crystal lattice formation required for solidification. Solvents can act as plasticizers, preventing solidification.
-
Solution Workflow:
-
High Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum, possibly with gentle warming (40-50 °C) if the compound is stable.
-
Trituration: If the product remains oily, perform trituration. This involves stirring or grinding the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Recommended Solvents: Start with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The goal is to "wash" the impurities out, often causing the desired compound to precipitate as a solid. A procedure of grinding a residue with a diethyl ether/acetone mixture has been shown to be effective for a similar compound[3].
-
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, isopropanol) and then slowly add an anti-solvent (e.g., diethyl ether, hexanes) with vigorous stirring until the solution becomes persistently cloudy. This can often induce precipitation or crystallization.
-
Q5: I'm performing a column chromatography on silica gel, but my compound is streaking badly on the TLC plate and giving poor separation. How do I fix this?
A5: This is a common and predictable issue when purifying acidic or basic compounds on standard silica gel.
-
Causality: this compound contains both a basic piperazine nitrogen and an acidic carboxylic acid group. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and erratically interact with these functional groups. This leads to a non-uniform elution front, resulting in severe tailing or streaking.
-
The Authoritative Solution: You must modify your mobile phase (eluent) to suppress these unwanted ionic interactions.
-
Add an Acidic Modifier: For acidic compounds, adding a small amount of a volatile acid to the eluent is highly effective. This protonates the compound, reducing its interaction with the silica surface.
-
Protocol: Add 0.5% to 2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)[6]. This simple addition will dramatically improve peak shape and resolution.
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) flash chromatography is an excellent alternative for such polar, ionizable compounds. The mobile phase typically consists of water and methanol or acetonitrile, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation and sharp peaks[7].
-
Q6: My NMR spectrum looks clean, but my elemental analysis is off and the sample weight is higher than expected. I suspect inorganic salt contamination. How do I remove it?
A6: Inorganic salts are a frequent and often invisible (by NMR) byproduct of synthesis, especially after neutralization steps.
-
Causality: If the synthesis involved neutralizing an acid (like HCl) with a base (like NaHCO₃), water-soluble salts like NaCl are formed and can co-precipitate with your product[3].
-
Solution 1: Modified Workup (Liquid-Liquid Extraction):
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a small amount of deionized water and then a saturated brine solution. The inorganic salts will partition into the aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the salt-free product.
-
-
Solution 2: Minimal Water Wash (for Solids):
-
If your product is a solid with low water solubility, you can wash (triturate) it with a minimal amount of ice-cold deionized water.
-
Quickly filter the solid and wash the filter cake with a small amount of cold water.
-
Dry thoroughly under high vacuum. Caution: Perform a small-scale test first to ensure you don't lose a significant amount of your product due to dissolution.
-
Section 3: Step-by-Step Purification Protocols
These protocols provide detailed, field-tested methodologies for achieving high purity.
Protocol 1: Optimized Recrystallization
Recrystallization is the most effective method for purifying compounds that are already >90% pure.
-
Solvent Selection: Choose a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points are isopropanol, ethanol, or an ethanol/water mixture.
-
Dissolution: In an Erlenmeyer flask, add a stir bar and your crude solid. Add the minimum amount of hot solvent required to fully dissolve the solid. The solution should be near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the charcoal).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the filter cake with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase, Acid-Modified)
This is the method of choice for separating the target compound from impurities with similar polarity.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.2-0.4. A typical starting point is 95:5 Dichloromethane (DCM) / Methanol (MeOH). Add 1% acetic acid to this mixture to prevent streaking[6].
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent. Pack the column evenly, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of your crude sample.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of solvent (like methanol), adding silica, and evaporating to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of eluent, especially the acetic acid modifier.
Section 4: Visual Workflows and Diagrams
Visual aids can simplify complex decision-making processes in the lab.
Diagram 1: Purification Method Selection
This decision tree guides the user to the most appropriate purification strategy based on the nature of the crude material.
Caption: Decision tree for selecting a purification method.
Diagram 2: Workflow for Acid-Modified Flash Chromatography
This diagram outlines the key steps of the recommended column chromatography protocol.
References
- 1. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 2. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 705941-45-3|2-(4-Acetylpiperazin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. asianpubs.org [asianpubs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. biotage.com [biotage.com]
Technical Support Center: Overcoming Solubility Challenges with (4-Acetylpiperazin-1-yl)acetic acid
Welcome to the technical support center for (4-Acetylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation. By understanding the physicochemical properties of this compound, we can devise effective strategies to ensure its successful application in your research.
Understanding the Molecule: A Zwitterionic Nature
This compound (CAS No. 705941-45-3) is a piperazine derivative with a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol [1][2]. A key feature of this molecule is the presence of both a carboxylic acid group (an acidic moiety) and a tertiary amine within the piperazine ring (a basic moiety). This dual functionality suggests that the compound can exist as a zwitterion, particularly at or near its isoelectric point. The zwitterionic nature is a critical factor influencing its solubility, which is often pH-dependent[3][4][5].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in water. What should I do?
This is a common issue and is often related to the pH of the solution. At neutral pH, the compound may exist predominantly in its zwitterionic form, which can lead to lower aqueous solubility due to strong intermolecular electrostatic interactions[6].
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to adjust the pH of your aqueous solution.
-
Acidic Conditions: Lowering the pH (e.g., to pH 2-4) with a dilute acid like HCl will protonate the tertiary amine, forming a cationic species. This should increase the compound's solubility in water[7][8].
-
Basic Conditions: Increasing the pH (e.g., to pH 8-10) with a dilute base like NaOH will deprotonate the carboxylic acid, forming an anionic species, which also typically enhances aqueous solubility[8][9].
-
-
Gentle Heating: Warming the solution (e.g., to 37-50°C) can help overcome the activation energy required for dissolution. Always check the compound's stability at elevated temperatures if this information is available in the product datasheet.
-
Sonication: Using an ultrasonic bath can provide mechanical energy to break up solid aggregates and facilitate dissolution.
Q2: I need to prepare a stock solution in an organic solvent. Which solvent should I choose?
If an aqueous solution is not suitable for your experimental setup, several organic solvents can be used.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is a common choice for creating high-concentration stock solutions of organic molecules.
-
Ethanol or Methanol: These polar protic solvents are also good options for dissolving piperazine derivatives[10].
Important Considerations:
-
Co-solvents: When diluting a stock solution made in an organic solvent into an aqueous buffer for your assay, be mindful of the final concentration of the organic solvent. High concentrations of solvents like DMSO can be toxic to cells or interfere with biological assays. It is crucial to run appropriate vehicle controls in your experiments[11].
-
Solubility Limits: It is always advisable to determine the kinetic solubility of your compound in the final assay medium to avoid precipitation during your experiment[11].
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
This indicates that the compound's solubility limit in the final buffer has been exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower Final Concentration: The simplest solution is to work at a lower final concentration of the compound that is below its solubility limit in the assay buffer.
-
Optimize Co-solvent Concentration: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always verify the tolerance of your assay to the co-solvent.
-
pH of the Assay Buffer: If your experimental conditions are flexible, adjusting the pH of the final buffer to a more acidic or basic range can significantly improve solubility[7][12].
-
Advanced Formulation: For in vivo studies or challenging in vitro systems, more advanced formulation techniques might be necessary, such as the use of surfactants or complexation with cyclodextrins[11].
Protocols for Solubilization
Protocol 1: Preparation of an Acidic Aqueous Stock Solution (e.g., 10 mM)
-
Weigh the Compound: Accurately weigh the required amount of this compound (MW: 186.21 g/mol ). For 1 mL of a 10 mM solution, you will need 1.86 mg.
-
Add Water: Add a portion of high-purity water (e.g., 80% of the final volume).
-
pH Adjustment: While stirring, add 1N HCl dropwise until the solid dissolves completely. Monitor the pH to ensure it is in the acidic range (e.g., pH 2-4).
-
Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume.
-
Filtration: It is good practice to filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
Protocol 2: Preparation of a Basic Aqueous Stock Solution (e.g., 10 mM)
-
Weigh the Compound: Accurately weigh 1.86 mg of this compound for 1 mL of a 10 mM solution.
-
Add Water: Add approximately 80% of the final volume of high-purity water.
-
pH Adjustment: While stirring, add 1N NaOH dropwise until the solid is completely dissolved. The pH should be in the basic range (e.g., pH 8-10).
-
Final Volume Adjustment: Adjust the final volume with water.
-
Filtration: Filter the solution using a 0.22 µm syringe filter.
Data Summary Table
The following table provides a qualitative summary of solubility for this compound based on its chemical properties and the behavior of similar zwitterionic piperazine derivatives.
| Solvent/Condition | Expected Solubility | Rationale |
| Water (pH ~7) | Low to Moderate | Zwitterionic form may lead to limited solubility[6]. |
| Aqueous HCl (pH 2-4) | High | Protonation of the piperazine nitrogen leads to a soluble cationic salt[8][9]. |
| Aqueous NaOH (pH 8-10) | High | Deprotonation of the carboxylic acid results in a soluble anionic salt[8][9]. |
| DMSO | High | A powerful polar aprotic solvent suitable for a wide range of organic molecules. |
| Ethanol | Moderate to High | Polar protic solvent capable of hydrogen bonding, often effective for piperazine derivatives[10]. |
Mechanistic Insights: pH-Dependent Solubility
The solubility of this compound is governed by the ionization state of its acidic and basic functional groups. The following diagram illustrates this relationship.
Caption: pH-dependent forms and their relative solubility.
References
- 1. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. advanceseng.com [advanceseng.com]
- 6. mdpi.com [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Stability Testing of (4-Acetylpiperazin-1-yl)acetic acid in Solution
Welcome to the technical support guide for the stability testing of (4-Acetylpiperazin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reliable stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the stability assessment of this compound.
Section 1: Understanding the Molecule's Stability Profile
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: The structure of this compound contains two key functional groups that represent its primary chemical liabilities: an amide and a tertiary amine-rich piperazine ring .
-
Amide Hydrolysis: The acetyl group attached to the piperazine nitrogen forms an amide bond. Amides are susceptible to hydrolysis, a reaction with water that cleaves this bond to form a carboxylic acid (acetic acid) and an amine (piperazin-1-yl)acetic acid).[1][2] This process is significantly catalyzed by acidic or basic conditions.[2] While generally more stable than esters, amide hydrolysis is a critical degradation pathway to monitor, especially under non-neutral pH conditions and elevated temperatures.[1][3]
-
Oxidation of the Piperazine Ring: The nitrogen and adjacent carbon atoms within the piperazine ring are susceptible to oxidation.[4][5] Atmospheric oxygen, peroxide radicals, or trace metal ions can initiate oxidative degradation.[6] This can lead to the formation of various products, including N-oxides or ring-opened byproducts.[4][7][8] Theoretical and experimental studies on piperazine itself confirm that oxidation can be initiated by hydroxyl radicals, leading to a cascade of products.[4][9]
Understanding these two pathways is the foundation for designing a comprehensive stability study.
Caption: Potential degradation pathways for this compound.
Q2: How does pH significantly affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is arguably the most critical factor governing the stability of this compound. Its influence is twofold:
-
Catalysis of Hydrolysis: As mentioned, both acid and base act as catalysts for amide hydrolysis. The rate of degradation is typically lowest in the neutral pH range (approximately pH 5-7) and increases dramatically at pH values below 3 and above 9. Therefore, unbuffered aqueous solutions can be problematic, as the dissolution of the compound itself or absorption of atmospheric CO₂ can shift the pH, accelerating degradation. A thorough investigation across a range of pH values is a mandatory part of stress testing, as outlined in ICH guideline Q1A.[10]
-
Solubility: The piperazine ring contains basic nitrogen atoms, and the molecule also has a carboxylic acid group. This makes the compound amphoteric. At low pH, the piperazine nitrogens will be protonated, increasing aqueous solubility.[11] Conversely, at high pH, the carboxylic acid will be deprotonated, also enhancing solubility. The lowest solubility is expected around the isoelectric point. Changes in solubility can be mistaken for degradation if the compound precipitates out of solution. It is crucial to ensure the compound remains fully dissolved during your stability study.
Section 2: Designing a Robust Stability Study
Q3: How do I properly design a forced degradation (stress testing) study for this compound?
A3: A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[12][13] The study involves intentionally exposing the compound to conditions more severe than accelerated stability testing.[14] A well-designed study will target a modest level of degradation, typically 5-20%, as excessive degradation can lead to secondary products that complicate analysis.[15]
The core of the study should follow the principles outlined in the ICH Q1A(R2) guideline.[10][16]
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Conditions | Rationale & Causality |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for several hours to days. | To induce acid-catalyzed hydrolysis of the amide bond.[17][18] |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for several hours. | To induce base-catalyzed hydrolysis of the amide bond. This is often faster than acid hydrolysis for amides.[17][18] |
| Oxidation | 3-30% H₂O₂ | Room temperature for up to 7 days. | To promote the oxidation of the piperazine ring.[14][17] |
| Thermal | Dry Heat (Solid) & Solution | 80°C (Solid); 60-80°C (Solution). | To assess the intrinsic thermal stability of the molecule.[7][18] |
| Photostability | Light Cabinet | Overall illumination of ≥ 1.2 million lux-hours and an integrated near-UV energy of ≥ 200 watt-hours/m². | To evaluate light sensitivity, as mandated by ICH Q1B guidelines.[19][20] |
After exposure, samples should be neutralized (for acid/base conditions) and diluted to the target concentration for analysis. A "dark control" sample, protected from light but stored at the same temperature, is mandatory for photostability studies to differentiate between thermal and light-induced degradation.[20]
Caption: General workflow for a forced degradation study.
Q4: What are the key considerations for photostability testing according to ICH Q1B?
A4: Photostability testing is a non-negotiable part of stability evaluation to ensure light exposure doesn't compromise the drug's quality and safety.[21] The ICH Q1B guideline provides the standard protocol.[19][22][23]
Key Experimental Steps & Rationale:
-
Light Source: Use a light source that mimics both natural and artificial light. This is typically an option combining a Xenon arc lamp or a metal halide lamp with specific filters to simulate the UV-A and visible light spectrum of sunlight.[21]
-
Exposure Levels: The sample must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UV-A energy.[20] Calibrated radiometers and lux meters are essential for this.
-
Sample Presentation: Test the compound in both the solid state and in solution. This helps determine if degradation is intrinsic to the molecule or dependent on the physical state.
-
Dark Control: As emphasized before, a control sample wrapped in aluminum foil must be placed in the photostability chamber alongside the exposed sample. This allows you to subtract any degradation caused by temperature from the total degradation observed, isolating the effect of light.[20]
-
Packaging Evaluation: If the compound proves to be photosensitive, the study should be repeated with the compound in its proposed packaging (e.g., amber vials) to demonstrate that the packaging provides adequate protection.[20]
Section 3: Analytical Method Development & Troubleshooting
Q5: I'm developing a reverse-phase HPLC method. What makes it "stability-indicating"?
A5: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.[10][12] The ability to separate all degradation peaks from the main compound peak is paramount.
Key Pillars of a Stability-Indicating HPLC Method:
-
Resolution: There must be baseline resolution (ideally >1.5) between the peak for this compound and the peaks of all process impurities and degradation products generated during forced degradation studies.
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity. The peak for the active pharmaceutical ingredient (API) should be spectrally pure in all stressed samples. This demonstrates that no degradant is co-eluting with the main peak.
-
Mass Balance: The total amount of drug detected (parent drug + all degradants) should remain reasonably constant throughout the study, typically within 95-105% of the initial amount. A significant drop in mass balance suggests that some degradants are not being detected (e.g., they are non-UV active or are precipitating).
Table 2: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | A C18 column is a robust starting point for many pharmaceutical compounds. Consider a Phenyl or Cyano column if C18 fails to provide adequate selectivity for polar degradants.[17] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifying the mobile phase ensures the carboxylic acid is protonated and the piperazine nitrogens are consistently protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential during development to ensure all potential degradants, from highly polar to non-polar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation. |
| Detection | PDA Detector (e.g., 210-400 nm) | Allows for the determination of the optimal detection wavelength and is crucial for peak purity analysis. |
Q6: I see a new, significant peak in my chromatogram after stress testing. What is the logical workflow to identify it?
A6: Identifying unknown degradation products is a critical step in ensuring drug safety. A systematic approach using modern analytical techniques is required.
Caption: Troubleshooting workflow for identifying unknown degradation products.
Workflow Explanation:
-
LC-MS Analysis: The most powerful first step is to analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This will provide the molecular weight of the unknown compound.[17]
-
Hypothesize Structure: Compare the molecular weight to what you would expect from the likely degradation pathways (hydrolysis, oxidation). For example, hydrolysis of the acetyl group would result in a mass decrease of 42.04 Da. Oxidation would result in a mass increase of 16 Da (for an N-oxide).
-
Tandem MS (MS/MS): To confirm the structure, perform a tandem mass spectrometry experiment. By selecting the parent ion of the degradant and fragmenting it, you can obtain structural information.[17] The fragmentation pattern provides a "fingerprint" that can be pieced together to confirm the exact location of the chemical modification.
-
Confirmation (Gold Standard): The definitive confirmation involves synthesizing the proposed degradation product and comparing its chromatographic retention time and mass spectrum to the unknown peak in your stressed sample.
Section 4: Practical Issues & Best Practices
Q7: My solution of this compound turned yellow after storage in the lab. What is the likely cause?
A7: A color change, typically to yellow or brown, is often an indicator of oxidative degradation or the formation of highly conjugated degradation products.[17] The piperazine ring system is known to form colored products upon oxidation.[7] This is a clear sign of instability.
Troubleshooting Steps:
-
Check Storage Conditions: Was the solution exposed to light? Photodegradation can lead to colored products.[21] Store solutions in amber vials or wrapped in foil.
-
Evaluate Headspace: Was the container tightly sealed? A large air-filled headspace provides a source of oxygen for oxidative degradation. Consider purging the vial with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
-
Solvent Purity: Impurities in the solvent, such as peroxides in older ethers or aldehydes in alcohols, can initiate degradation. Always use high-purity, HPLC-grade solvents.
Q8: What are the best practices for preparing and storing stock solutions to ensure their integrity before an experiment?
A8: The stability of your compound begins the moment you prepare a solution. Inconsistent experimental results are often traced back to the degradation of stock solutions.[17]
-
Use Freshly Prepared Solutions: The best practice is to always use solutions prepared fresh on the day of the experiment.
-
Solvent Selection: If possible, prepare stock solutions in a non-aqueous solvent where the compound is stable (e.g., DMSO, Acetonitrile) and perform a final dilution into the aqueous experimental buffer immediately before use.
-
Storage of Stock Solutions: If storage is unavoidable:
-
Store at low temperatures (-20°C or -80°C).
-
Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Use vials with tight-fitting, Teflon-lined caps to prevent solvent evaporation and contamination.
-
-
Documentation: Always record the date of preparation and the storage conditions for every solution. Re-qualify the concentration of older stock solutions against a freshly prepared standard if there is any doubt about their integrity.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oit.edu [oit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. ijsdr.org [ijsdr.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pharmtech.com [pharmtech.com]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. q1scientific.com [q1scientific.com]
- 21. youtube.com [youtube.com]
- 22. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. ICH Official web site : ICH [ich.org]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with (4-Acetylpiperazin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting low-yield amide coupling reactions involving (4-Acetylpiperazin-1-yl)acetic acid. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the most common culprits?
Low yields in amide coupling reactions can stem from several factors, often related to reagent quality, reaction conditions, or the inherent properties of the substrates.[1] For this compound, specific challenges can arise from its structure.
Primary Causes:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantities, leading to poor activation of the carboxylic acid.[1]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][2]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction.[1][3]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]
-
Side Reactions: The piperazine moiety can sometimes participate in side reactions, especially under harsh conditions.[4]
In-Depth Troubleshooting Guides
Problem 1: Inefficient Carboxylic Acid Activation
Q2: I suspect my carboxylic acid is not being activated properly. How can I confirm this and what steps can I take to improve activation?
Inefficient activation is a frequent cause of low yields.[1] The choice of coupling reagent is critical and should be tailored to the specific substrates.
Troubleshooting Steps:
-
Reagent Selection:
-
Carbodiimides (EDC, DCC): While common, they can be less effective for sterically hindered or electron-deficient substrates.[5][6] Additives like HOBt or HOAt are often necessary to minimize racemization and improve efficiency.[6]
-
Uronium/Aminium Salts (HATU, HBTU): These are generally more potent and effective for challenging couplings as they form highly reactive activated esters.[7][8] HATU is often considered a gold standard due to its rapid activation and compatibility with mild conditions.[8]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective, particularly in preventing side reactions with the amine component.[5]
-
-
Pre-activation: For many coupling reagents, especially uronium salts like HATU, pre-activating the carboxylic acid before adding the amine can significantly improve yields.[9][10]
-
Reagent Stoichiometry: Ensure you are using the correct stoichiometry. Typically, 1.0-1.5 equivalents of the coupling reagent relative to the carboxylic acid are recommended.[1]
dot
Caption: General mechanism of amide bond formation.
Problem 2: Issues Related to the Amine and Base
Q3: My amine is electron-deficient or sterically hindered. Could this be the issue, and how should I adjust my protocol?
Yes, the properties of the amine play a crucial role. Electron-deficient amines are less nucleophilic, and sterically hindered amines have difficulty accessing the activated carboxylic acid.[3]
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to prevent it from competing with your amine nucleophile.[1] Typically, 2.0 equivalents of base are used.[1]
-
Reaction Time and Temperature: Sterically hindered couplings are slower.[7] Increasing the reaction time (e.g., to overnight) or gently heating the reaction may be necessary.[7] However, be cautious with heating as it can increase the risk of racemization.[1]
-
Order of Addition: It is generally best to add the amine after the carboxylic acid has been pre-activated with the coupling reagent and base.[10] However, for some sensitive substrates, adding the coupling reagent last to a mixture of the acid, amine, and base can be beneficial.[10][12]
Problem 3: Solvent and Moisture Effects
Q4: I'm not using an anhydrous solvent. How critical is this, and what are the best solvent choices?
The presence of water is highly detrimental as it can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and failure of the reaction.[1][2]
Troubleshooting Steps:
-
Anhydrous Conditions: Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][13] Molecular sieves can be added to scavenge trace amounts of water.[2]
-
Solvent Selection:
-
DMF (N,N-Dimethylformamide): A common and effective solvent due to its high polarity and solvating properties.[7]
-
DCM (Dichloromethane): Another good choice, particularly for ease of removal during work-up.[7]
-
Acetonitrile (ACN): Can be a good alternative, and in some cases, allows for easier removal of byproducts.[10]
-
The choice often comes down to the solubility of your starting materials.[10]
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| DMF | 153 | 36.7 | Excellent solvating properties, but can be difficult to remove. |
| DCM | 39.6 | 9.1 | Easy to remove, good for many standard couplings. |
| Acetonitrile | 82 | 37.5 | Good alternative to DMF, can be easier to remove. |
| THF | 66 | 7.5 | Can be used, but generally less polar than DMF or ACN. |
Problem 4: Work-up and Purification Challenges
Q5: The reaction seems to work according to TLC/LC-MS, but my isolated yield is low. What's happening during work-up and purification?
The high polarity and basicity of the piperazine moiety in your product can lead to challenges during extraction and purification.[4]
Troubleshooting Steps:
-
Work-up Procedure:
-
A standard aqueous work-up is often employed to remove water-soluble byproducts from coupling reagents like EDC.[1][6]
-
Washing with a dilute acid (e.g., 0.1 M HCl) can help remove excess basic components like DIPEA.[14]
-
A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid.
-
-
Purification:
-
Chromatography: Due to the basic nature of the piperazine, the product may stick to silica gel.[4] Adding a small amount of a competing base, like triethylamine (e.g., 1-2%), to the eluent can improve chromatographic performance.[4]
-
Crystallization: If possible, crystallization can be an effective purification method, but structurally similar impurities can sometimes co-precipitate.[4]
-
dot
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for the amide coupling of this compound.
-
Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[15]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid or 0.1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regularly monitoring your reaction is crucial to determine completion and identify potential issues.[15]
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting materials (this compound and your amine) as references.[15]
-
Development: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol).[15]
-
Visualization: Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin if your amine is primary).
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot corresponding to the product is prominent.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. reddit.com [reddit.com]
- 13. jpt.com [jpt.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Improving the purity of (4-Acetylpiperazin-1-yl)acetic acid
An in-depth guide to the purification of (4-Acetylpiperazin-1-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting guides and FAQs to address common challenges encountered during the purification process.
Introduction: The Pursuit of Purity
This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its structural integrity and purity are paramount, as even minor impurities can significantly impact reaction outcomes, biological activity, and the safety profile of downstream products. This guide serves as a technical resource, grounded in established chemical principles, to help you navigate the common hurdles in purifying this compound to meet the stringent requirements of research and development.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My final product has a low, broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this specific compound, the primary suspects are often related to the synthesis route.
-
Unreacted Starting Material: The most common impurity is the unacetylated precursor, piperazin-1-yl-acetic acid.[4] This impurity is more polar than the final product due to the free secondary amine in the piperazine ring.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethyl acetate, acetone, or acetic acid) can become trapped in the crystalline matrix.[5][6]
-
Inorganic Salts: Salts such as sodium chloride or sodium bicarbonate from aqueous washes or pH adjustments may persist if the washing steps are incomplete.
Actionable Solution:
-
Analytical Assessment: First, confirm the presence of impurities using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An unreacted starting material will typically appear as a more polar spot/peak.
-
Targeted Removal:
-
For unreacted starting material , a carefully chosen recrystallization solvent system can be effective.
-
For residual solvents , drying the product under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) is recommended.
-
For inorganic salts , re-dissolving the crude product in a minimal amount of a solvent in which the organic compound is soluble but the salts are not (like hot isopropanol), followed by filtration, can remove them.
-
Question 2: My product appears as a persistent oil and refuses to crystallize. What steps can I take?
"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase instead of a solid.[7] This oil often traps impurities effectively, hindering purification.
Causality & Solution: This typically occurs when the solution is supersaturated to a high degree, the cooling rate is too fast, or the chosen solvent is not optimal.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Insulating the flask can further slow the cooling rate. Once at room temperature, you can proceed with cooling in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.
-
Change Solvent System: If oiling persists, the solvent system is likely unsuitable. Consider switching to a different solvent or an anti-solvent crystallization method.[8] For example, dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (an "anti-solvent" like diethyl ether) until turbidity persists, then allow it to stand.
Question 3: My post-recrystallization yield is unacceptably low. How can I optimize the recovery?
Low yield after recrystallization can stem from several factors.
Potential Causes & Optimization Strategies:
-
Using Too Much Solvent: The most common cause is dissolving the compound in an excessive volume of solvent, preventing the solution from becoming saturated upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is just complete.
-
-
Premature Crystallization: If the product crystallizes too early during a hot filtration step, significant loss can occur.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Add a small excess of solvent (~5-10%) before filtering to ensure the product remains in solution. This excess can be removed by gentle heating or a stream of nitrogen before cooling.
-
-
Product Solubility in Cold Solvent: The product may have significant solubility even in the cold recrystallization solvent.
-
Solution: Ensure the solution is cooled thoroughly (an ice-water bath is recommended) for a sufficient amount of time to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent and perform the wash quickly.[7]
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to determine the purity of this compound? A: A combination of techniques provides the most comprehensive purity assessment.
-
HPLC: The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures. Integration of signals in the ¹H NMR can offer a semi-quantitative purity estimate.
-
LC-MS: Confirms the molecular weight of the main component and helps in identifying the mass of unknown impurities.[5]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q: What are the key physical properties of this compound relevant to its purification? A: Understanding the physicochemical properties is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₈H₁₄N₂O₃ | - | [1][2] |
| Molecular Weight | 186.21 g/mol | Essential for calculating yields and molar equivalents. | [1][2] |
| Structure | Contains a carboxylic acid (acidic) and a tertiary amine/amide (basic/neutral) | The zwitterionic potential affects solubility. It will be soluble in aqueous acid and base. This can be exploited in liquid-liquid extraction for removing non-ionizable impurities. | [1] |
Q: What are the recommended storage conditions for maintaining purity? A: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.
Visualized Purification Workflow
The following diagram illustrates a typical decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Water System
This protocol is effective for removing less polar impurities and unreacted starting materials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot isopropanol (IPA) while stirring and heating until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble material is present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the IPA solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold IPA/water mixture (use the same ratio as the crystallization solvent).
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating impurities with polarities similar to the product or when recrystallization fails.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 95:5 Dichloromethane/Methanol).
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (like methanol), adding silica, and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with a less polar mobile phase (e.g., 95:5 DCM/Methanol). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol (e.g., to 90:10 or 85:15 DCM/Methanol). Adding 0.5-1% acetic acid to the mobile phase can help prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 3. This compound | 705941-45-3 | FDB94145 [biosynth.com]
- 4. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. scispace.com [scispace.com]
Technical Support Center: Recrystallization of (4-Acetylpiperazin-1-yl)acetic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of (4-Acetylpiperazin-1-yl)acetic acid via recrystallization. This document moves beyond a simple protocol, offering insights into the underlying principles and a systematic approach to troubleshooting common experimental challenges.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol.
-
Structure: The molecule possesses a carboxylic acid group, a tertiary amine within a piperazine ring, and an N-acetyl group. This combination of functional groups imparts a zwitterionic character at its isoelectric point, making it a polar molecule.
-
Physical Properties:
The presence of both a basic amine and an acidic carboxylic acid means the molecule's solubility is highly dependent on pH. In its zwitterionic state (at the isoelectric point), solubility in organic solvents is generally low, a key principle we can exploit for crystallization.[4]
Potential Impurities
Effective purification requires an understanding of potential impurities arising from the synthesis. A common route to N-substituted piperazine acetic acids involves the reaction of an N-substituted piperazine with a haloacetic acid derivative.[5] Potential impurities could include:
-
Unreacted starting materials (e.g., 1-acetylpiperazine).
-
Inorganic salts (e.g., NaCl, NaBr) from the workup and neutralization steps.
-
Disubstituted piperazine byproducts.
-
Solvents used in the reaction or initial purification steps.
Part 1: Systematic Solvent Selection Protocol
The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Step 1: Initial Solvent Screening
The zwitterionic and polar nature of this compound suggests that polar protic solvents are a good starting point. The principle of "like dissolves like" is a useful guide.[6]
Recommended Screening Solvents:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol (IPA)
-
Acetonitrile
-
Acetone
-
Ethyl Acetate
Experimental Workflow for Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into separate small test tubes.
-
Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., 0.5 mL increments) and vortex. Observe if the solid dissolves readily. If it dissolves completely in a small volume of cold solvent, that solvent is unsuitable as a single-solvent system.
-
Hot Solubility Test: If the compound is poorly soluble at room temperature, heat the suspension to the solvent's boiling point. Continue to add small portions of the hot solvent until the solid dissolves completely. Record the approximate volume needed.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.
Step 2: Evaluating Solvent Performance
Summarize your observations in a table to facilitate comparison.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Comments |
| Water | Low | High | Abundant, fine needles | Potential for hydrate formation. Good for removing non-polar impurities. |
| Ethanol | Low | Moderate | Good recovery, well-formed crystals | A strong candidate. |
| Isopropanol | Very Low | Moderate | Slower crystallization, potentially larger crystals | Excellent candidate for high recovery. |
| Acetonitrile | Very Low | Low | Poor dissolution even when hot | Unsuitable as a single solvent. |
| Acetone | Insoluble | Very Low | - | Unsuitable as a single solvent, but could be an anti-solvent. |
| Ethyl Acetate | Insoluble | Insoluble | - | Unsuitable. |
Step 3: Considering a Mixed-Solvent System
If no single solvent provides the ideal solubility profile, a mixed-solvent system (solvent-antisolvent pair) is the next logical step. The compound should be highly soluble in the "solvent" and poorly soluble in the "antisolvent." The two solvents must be miscible.
Potential Pairs:
-
Ethanol/Acetone
-
Methanol/Diethyl Ether
-
Water/Isopropanol
Mixed-Solvent Testing Protocol
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., Acetone) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Part 2: Detailed Recrystallization Protocol (Single Solvent: Isopropanol)
Based on hypothetical screening data, isopropanol is an excellent choice, offering low solubility at room temperature and moderate solubility when hot, which is ideal for high recovery.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of isopropanol. Heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding hot isopropanol portion-wise until all the solid has just dissolved. Adding excess solvent is the most common cause of poor recovery, so proceed with caution.[1]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, or if the solution is colored, a hot gravity filtration is required. To prevent premature crystallization in the funnel, use a pre-heated stemless funnel and fluted filter paper. Keep the receiving flask warm. If the solution is colored, allow it to cool slightly below boiling and add a small amount of activated charcoal before heating back to a boil and performing the hot filtration.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum. A final drying in a vacuum oven at a moderate temperature (e.g., 50-60°C) can be performed to remove residual solvent.
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Part 3: Troubleshooting Guide & FAQs
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound will not crystallize, even after cooling in an ice bath. What should I do?
A1: This is a classic case of either using too much solvent or having a supersaturated solution.[1]
-
Too Much Solvent: The concentration of your compound is below its saturation point even at low temperatures. The solution is to reduce the solvent volume by gently heating the solution to boil off some of the solvent. Then, attempt to cool it again.
-
Supersaturation: The solution is stable beyond its normal saturation point and needs a nucleation site to begin crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic sharp edges of the scratch can serve as nucleation sites.[7]
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.
-
Q2: My product separated as an oil instead of crystals. How do I fix this?
A2: "Oiling out" is a common problem, especially with compounds that have a melting point lower than the boiling point of the solvent or when the solution is cooled too rapidly.
-
Immediate Action: Reheat the solution until the oil completely redissolves.
-
Solution 1 (Add more solvent): The concentration of the solute might be too high. Add a small amount of additional hot solvent to the clear solution and then allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2 (Change solvent): If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Q3: The recovery of my purified product is very low. What are the likely causes?
A3: Low recovery is often a procedural issue.
-
Excess Solvent: Using too much solvent during the initial dissolution step is the most frequent cause. The compound will have significant solubility even in the cold solvent, and a large fraction will be lost in the mother liquor.
-
Premature Crystallization: Significant loss can occur during hot filtration if the compound crystallizes in the funnel. Ensure the funnel and receiving flask are pre-heated and the filtration is performed quickly.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The melting point of my recrystallized product is still broad and lower than the literature value. What does this mean?
A4: This indicates that the product is still impure.
-
Incomplete Removal of Impurities: The chosen solvent may not be effective at leaving all impurities in the mother liquor. A different solvent or a mixed-solvent system might be necessary.
-
Occlusion: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice. The solution is to repeat the recrystallization, ensuring a very slow cooling rate.
-
Inadequate Drying: Residual solvent can depress and broaden the melting point. Ensure the product is thoroughly dried under vacuum.
Q5: My crude material is highly colored. Will recrystallization remove the color?
A5: Yes, in many cases. Colored impurities are often polar, large molecules that can be removed with activated charcoal. After dissolving your crude product in the hot solvent, let the solution cool slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal and the adsorbed impurities via hot gravity filtration before proceeding with the cooling and crystallization steps. Be aware that adding charcoal to a boiling solution can cause vigorous bumping.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 705941-45-3 [sigmaaldrich.com]
- 3. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 705941-45-3|2-(4-Acetylpiperazin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Degradation Pathways of (4-Acetylpiperazin-1-yl)acetic acid
Welcome to the Technical Support Center for (4-Acetylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Understanding the degradation pathways is crucial for developing stable formulations and robust analytical methods.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, this compound is susceptible to degradation via several pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation. The primary sites of degradation are the N-acetyl group, the piperazine ring itself, and potentially the acetic acid moiety.
Q2: My HPLC analysis of degraded samples of this compound shows poor sensitivity and peak tailing. How can I improve my method?
A2: This is a common issue as the piperazine moiety lacks a strong UV chromophore.[1][2] To enhance sensitivity, derivatization of the piperazine nitrogen is often necessary.[1][3][4] Consider using derivatizing agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride (DNS-Cl) to form a UV-active or fluorescent derivative.[3][5] Peak tailing for basic compounds like piperazine derivatives can be addressed by adjusting the mobile phase pH, using a different organic modifier (e.g., methanol instead of acetonitrile), or adding an amine modifier like triethylamine to the mobile phase.[6]
Q3: I am observing a loss in the total mass balance in my forced degradation studies. What could be the cause?
A3: A loss in mass balance can occur for several reasons.[7] One possibility is the formation of volatile degradation products that are not detected by your analytical method. Another reason could be that some degradation products are not being eluted from the HPLC column or are not being detected by the UV detector due to a lack of a chromophore.[7] It is also important to ensure that the response factors of the degradation products are considered if they differ significantly from the parent compound.[7] Using a universal detector like a mass spectrometer (LC-MS) can help identify and quantify a wider range of degradation products.[8]
Q4: Can this compound form nitrosamines?
A4: Yes, as a secondary amine derivative, there is a potential for the formation of nitrosamines, particularly under conditions where nitrosating agents (like nitrites in the presence of acid) are present.[9][10] It is crucial to assess this possibility, especially if the drug substance or product is exposed to such agents during manufacturing or storage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild.[11] | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. A target degradation of 5-20% is generally recommended.[7] |
| Complete degradation of the parent compound. | Stress conditions are too harsh.[12] | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation, which is more informative for pathway elucidation.[12] |
| Co-elution of degradation products with the parent peak. | The analytical method is not stability-indicating.[12] | Modify the HPLC method by changing the column, mobile phase composition (organic modifier, pH, additives), or gradient profile to achieve adequate separation.[6] |
| Appearance of unexpected peaks in the chromatogram of the placebo in a drug product study. | Degradation of excipients. | Stress the placebo under the same conditions as the drug product to identify peaks originating from excipients.[7] |
Predicted Degradation Pathways
The degradation of this compound can be predicted to occur at several functional groups within the molecule. The following diagram illustrates the most probable degradation pathways under various stress conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are provided as a starting point for conducting forced degradation studies on this compound. The conditions should be optimized to achieve a target degradation of 5-20%.[7]
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.[6]
-
Incubate the solution at 60°C for 24 hours.[6]
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add 3% hydrogen peroxide (H₂O₂).[6]
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points.
-
Dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place the solid this compound in a calibrated oven at 80°C.[6]
-
Expose the sample for a specified period (e.g., 48 hours).
-
At the end of the study, dissolve the sample in a suitable solvent.
-
Dilute to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
Analyze the samples by HPLC.
The following workflow diagram outlines the general process for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
- 1. jocpr.com [jocpr.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. qascf.com [qascf.com]
- 4. researchgate.net [researchgate.net]
- 5. qascf.com [qascf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sgs.com [sgs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Synthesis of (4-Acetylpiperazin-1-yl)acetic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Acetylpiperazin-1-yl)acetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges related to impurity removal and product purification. Our methodologies are grounded in established chemical principles to ensure both reliability and reproducibility in your laboratory.
I. Overview of Synthesis and Key Challenges
The most common and direct route to this compound involves the N-alkylation of 1-acetylpiperazine with a haloacetic acid salt, typically sodium chloroacetate, in a suitable solvent. The reaction, while straightforward, is prone to the formation of several impurities that can complicate purification and compromise the final product's quality.
The primary challenges stem from:
-
Controlling Reactivity: The nucleophilic secondary amine of 1-acetylpiperazine can undergo multiple alkylations.
-
Starting Material Purity: Impurities in the initial 1-acetylpiperazine can lead to corresponding side products.
-
Product Characteristics: The product is zwitterionic, which influences its solubility and requires specific purification strategies.
Below is a diagram illustrating the primary reaction and the formation of a key dialkylation byproduct.
Caption: Primary reaction pathway and formation of the main over-alkylation impurity.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and work-up of this compound.
Q1: My crude product is a sticky, oily solid instead of a powder. What is the likely cause and how do I fix it?
A: Probable Cause: This is commonly due to the presence of unreacted starting materials or the dialkylation byproduct, which is a quaternary ammonium salt and often hygroscopic or oily. Excessive residual solvent can also contribute to this issue.
Troubleshooting Steps:
-
Initial Wash: Triturate (slurry) the crude material with a solvent in which the desired product has very low solubility, but the impurities are more soluble. Acetone is often effective for removing less polar impurities like residual 1-acetylpiperazine.
-
pH Adjustment & Isolation: The zwitterionic nature of your product is key to purification. Dissolve the crude material in a minimum amount of water.
-
Acidify the solution to a pH of ~2 with dilute HCl. This protonates the carboxylate group, forming the hydrochloride salt of your product. Unreacted 1-acetylpiperazine will also form a salt and remain in the aqueous layer.
-
Wash the acidic aqueous solution with a non-polar organic solvent like ethyl acetate to remove any non-basic, organic-soluble impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point (typically between pH 6-7). At this pH, the zwitterionic product is least soluble and should precipitate out.[1]
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration and wash with cold water, followed by a quick wash with acetone to aid drying.
-
Q2: My TLC/LC-MS analysis shows a significant amount of unreacted 1-acetylpiperazine. How can I improve conversion?
A: Probable Cause: Incomplete reaction can be due to several factors: insufficient reaction time, low temperature, or deactivation of the haloacetate reagent.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature (e.g., to 80-90 °C if using water as a solvent) or extending the reaction time.
-
Verify Reagent Stoichiometry: Ensure that at least one full equivalent of sodium chloroacetate is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Ensure Basic Conditions: The reaction requires a base to neutralize the HCl formed if starting from chloroacetic acid, or to maintain basicity for the nucleophilic attack.[2] Using a base like potassium or sodium carbonate is common. Ensure the pH of the reaction mixture remains slightly basic (pH 8-9) throughout the process.
Q3: LC-MS analysis indicates a byproduct with a mass of +58 Da higher than my product. What is it and how do I remove it?
A: Probable Cause: This mass difference corresponds to the addition of a carboxymethyl group (-CH₂COO⁻), which strongly suggests the formation of the dialkylation byproduct where the second nitrogen atom of the piperazine ring has also been alkylated. This creates a quaternary ammonium salt.
Troubleshooting & Purification Strategy:
-
Prevention during Synthesis:
-
Control Stoichiometry: Avoid a large excess of the alkylating agent (sodium chloroacetate).
-
Slow Addition: Add the sodium chloroacetate solution slowly to the solution of 1-acetylpiperazine. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation over dialkylation.
-
-
Removal during Work-up:
-
Recrystallization: This is the most effective method for removing the dialkylation byproduct. The byproduct, being a salt, often has very different solubility properties than the zwitterionic product. A polar protic solvent system is usually effective. An ethanol/water mixture is a good starting point.[3] The zwitterionic product is typically less soluble in alcohol than the quaternary salt byproduct. See the detailed protocol in Section IV.
-
Q4: My final product's NMR shows broad peaks and the melting point is low and wide. What does this suggest?
A: Probable Cause: This typically indicates the presence of inorganic salts (e.g., NaCl from the reaction) and/or residual water. Broad NMR peaks can be caused by the presence of different salt forms or water.
Troubleshooting Steps:
-
Desalting: Ensure the precipitated product is washed thoroughly with cold deionized water during filtration to remove NaCl. If salt contamination is high, re-dissolving the product in a minimum of hot water and re-precipitating at its isoelectric point can be effective.
-
Drying: The zwitterionic product can retain water. Dry the final product thoroughly under high vacuum, potentially at a slightly elevated temperature (e.g., 40-50 °C) if the compound is thermally stable.
-
Recrystallization: A final recrystallization step (see Protocol 4.1) is the most robust way to ensure high purity and obtain a sharp melting point.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the reaction? A1: Water is a common and effective solvent for this reaction. It readily dissolves the sodium chloroacetate and the starting 1-acetylpiperazine, and the zwitterionic product has limited solubility in cold water, which can aid in its initial isolation. Other polar solvents like ethanol or DMF can also be used.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is a simple method. Use a polar mobile phase (e.g., Dichloromethane:Methanol 9:1 with a few drops of acetic acid). The product, being a zwitterionic acid, will have a lower Rf than the starting 1-acetylpiperazine. Staining with ninhydrin (if the amine is secondary) or permanganate can be used for visualization. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting material and the formation of the product and byproducts.
Q3: What are the best analytical methods to confirm the purity of the final product? A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.
-
HPLC: A reverse-phase HPLC method with a suitable buffer (e.g., phosphate buffer at pH 2-3) and an organic modifier like acetonitrile can quantify purity and detect trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: Is column chromatography a viable purification method? A4: While possible, column chromatography of this zwitterionic compound on standard silica gel can be challenging due to its high polarity, which can cause it to streak or remain on the baseline. If required, reverse-phase chromatography (C18) or using a specialized amine-functionalized stationary phase would be more effective.[4] For most cases, a well-optimized recrystallization is more practical and scalable.
IV. Key Experimental Protocols
Protocol 4.1: Recrystallization for High Purity
This protocol is designed to remove both unreacted starting materials and the dialkylation byproduct.
-
Solvent Selection: Begin by testing solubility. Ethanol/water mixtures are a good starting point. The goal is to find a system where the product is sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of ethanol (e.g., 3-5 mL per gram of crude product).
-
Heating: Heat the mixture to reflux. The product will likely not dissolve completely.
-
Water Addition: While maintaining reflux, add deionized water dropwise until the solid just dissolves completely. Be patient, as dissolution may be slow.
-
Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot gravity filtration to remove it.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold ethanol/water mother liquor, followed by a wash with cold ethanol to displace the water.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Data Summary Tables
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Removal Strategy |
| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | Unreacted starting material | Trituration with acetone; Recrystallization |
| Sodium Chloroacetate | C₂H₂ClNaO₂ | 116.48 | Unreacted starting material | Washing with cold water |
| Dialkylation Byproduct | C₁₀H₁₇N₂O₅⁺ | 245.25 | Over-alkylation of product | Recrystallization (exploiting different solubility) |
| Sodium Chloride | NaCl | 58.44 | Reaction byproduct | Washing with cold water |
Table 2: Suggested Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Rationale |
| Ethanol / Water | ~ 9:1 to 7:3 | Primary Choice. Good for polar, zwitterionic compounds. Product solubility is high in hot aqueous ethanol and low when cold. |
| Isopropanol / Water | ~ 8:2 to 6:4 | Similar principle to ethanol/water, can sometimes offer better crystal morphology. |
| Acetic Acid / Water | Varies | Can be effective but may lead to the isolation of an acetate salt. Requires careful handling.[5] |
| Water | 100% | Possible if product has a steep solubility curve with temperature. Risk of lower recovery.[4] |
Purification Decision Workflow
Caption: Decision workflow for purification of this compound.
V. References
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof (US20050148771A1). --INVALID-LINK--
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. --INVALID-LINK--
-
Google Patents. (1959). Purification of piperazine (US2919275A). --INVALID-LINK--
-
BenchChem. (2025). Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Google Patents. (2010). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine (CN1616440A). --INVALID-LINK--
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. --INVALID-LINK--
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491. --INVALID-LINK--
-
Reddit. (2015). Recrystallization from acetic acid? r/chemistry. --INVALID-LINK--
-
ResearchGate. (2020). How to desalt zwitterions? --INVALID-LINK--
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. --INVALID-LINK--
-
ResearchGate. (2018). Substances yield after recrystallization from different solvents. --INVALID-LINK--
-
Lyust, E. N. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid... Drug development & registration, 10(4), 86-92. --INVALID-LINK--
References
- 1. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 2. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of (4-Acetylpiperazin-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-Acetylpiperazin-1-yl)acetic acid (CAS No: 705941-45-3).[1][2][3] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound is a two-step process. It begins with the N-alkylation of 1-acetylpiperazine with a haloacetate ester, followed by the hydrolysis of the resulting ester intermediate. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability.
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the N-Alkylation Step
This section focuses on the reaction between 1-acetylpiperazine and an alkylating agent like ethyl bromoacetate. Success in this step is critical for the overall efficiency of the synthesis.
Q1: My N-alkylation reaction has a low yield. Thin Layer Chromatography (TLC) shows significant amounts of unreacted 1-acetylpiperazine and a new, highly polar spot that doesn't move from the baseline. What is happening?
A1: This is a classic symptom of two competing issues: incomplete reaction and the formation of a quaternary ammonium salt byproduct.
-
Causality: The unreacted starting material suggests the reaction conditions are not optimal. The baseline spot on the TLC is likely the result of over-alkylation, where the desired product, ethyl (4-acetylpiperazin-1-yl)acetate, reacts with another molecule of ethyl bromoacetate. This forms a positively charged quaternary salt, which is highly polar and adheres to the silica gel baseline.
-
Expert Recommendation: To mitigate this, you must control the relative concentrations of the reactants. A common strategy in piperazine alkylation is to use a slight excess of the piperazine derivative relative to the alkylating agent.[4] However, since 1-acetylpiperazine is the more valuable starting material, a more practical approach is the slow, dropwise addition of the ethyl bromoacetate to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired mono-alkylation over the competing di-alkylation.[4]
Q2: The N-alkylation reaction is very slow or stalls completely. How can I improve the reaction rate?
A2: A sluggish reaction is typically due to an inappropriate choice of base, solvent, or temperature.
-
Causality: The secondary amine on 1-acetylpiperazine must be deprotonated to become a potent nucleophile. The base's strength and solubility, the solvent's ability to mediate the reaction, and sufficient thermal energy are all critical.
-
Expert Recommendation:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and efficient base for this alkylation, often used in a 1.5 to 2.0 molar excess.[5] For particularly stubborn reactions, a stronger base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective.[6]
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they effectively dissolve the reagents and facilitate SN2 reactions.[4]
-
Temperature Control: While the reaction can proceed at room temperature, heating the mixture to 60-80°C will significantly increase the reaction rate. Monitor the reaction progress by TLC or LC-MS every 2-4 hours to avoid prolonged heating that could lead to byproduct formation.
-
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Cs₂CO₃ (3.0 eq) | K₂CO₃ is standard and economical. Cs₂CO₃ offers higher reactivity due to increased solubility. |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile | Both are polar aprotic solvents that promote SN2 reactions. DMF has a higher boiling point for higher temperature reactions. |
| Temperature | 60-80 °C | Room Temperature | Heating accelerates the reaction. RT may be sufficient but requires longer reaction times. |
| Addition | Slow, dropwise addition of ethyl bromoacetate | N/A | Minimizes the concentration of the alkylating agent, reducing the risk of over-alkylation.[4] |
Part 2: Troubleshooting the Saponification (Hydrolysis) Step
This section addresses the conversion of the intermediate ester, ethyl (4-acetylpiperazin-1-yl)acetate, into the final carboxylic acid product. The primary challenges in this step are ensuring complete reaction and successfully isolating the product.
Q1: After the hydrolysis and acidification steps, my product does not precipitate, or I get a sticky oil instead of a crystalline solid. How can I isolate my product effectively?
A1: This is a very common issue related to pH control and impurities. This compound is an amino acid derivative, meaning it has both a basic nitrogen atom and an acidic carboxylic acid group. Its solubility in water is highly dependent on the pH of the solution.
-
Causality: The product will be most soluble at very low pH (as the ammonium salt) and high pH (as the carboxylate salt). It is least soluble at its isoelectric point (pI) , where the molecule exists as a neutral zwitterion. Failure to precisely hit this pH will result in poor precipitation. The presence of an oil suggests impurities or residual solvent are depressing the melting point and preventing crystallization.
-
Expert Recommendation:
-
Precise pH Adjustment: After hydrolysis (typically with NaOH), cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add 2-4M HCl dropwise. Monitor the pH of the solution closely with a calibrated pH meter. The target is typically a pH between 5 and 6.[4] You should see the product begin to precipitate as you approach the pI. Add the acid slowly until precipitation is maximized.
-
Managing Oily Products: If an oil forms, try a "solvent-out" crystallization. After acidification, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[7] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can then be recrystallized from a solvent system like ethanol/ethyl acetate or isopropanol.[4]
-
Q2: My final product seems to be contaminated with unhydrolyzed ester. How can I drive the hydrolysis to completion?
A2: Incomplete hydrolysis is usually a matter of reaction time, temperature, or stoichiometry of the hydrolyzing agent.
-
Causality: Saponification is a bimolecular reaction. Insufficient concentration of hydroxide ions, inadequate time, or low temperature can lead to an incomplete reaction. The acetyl group itself is an amide, which is significantly more stable to hydrolysis than the ethyl ester. Harsh conditions (e.g., strong acid and high heat for extended periods) could potentially cleave the acetyl group, leading to other impurities.
-
Expert Recommendation:
-
Base Hydrolysis (Preferred): Use a 2-3 molar excess of sodium hydroxide or lithium hydroxide in a water/ethanol mixture. Heat the reaction to reflux (around 80-90°C) and monitor by TLC until the starting ester spot has completely disappeared. This may take anywhere from 2 to 16 hours.
-
Acid Hydrolysis: While possible, acid hydrolysis (e.g., using 6-8N HCl at 95°C) is often slower and requires more careful neutralization during workup.[7] It should be used with caution due to the potential for N-deacetylation at prolonged reaction times.
-
Caption: Troubleshooting decision tree for the synthesis of this compound.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-acetylpiperazin-1-yl)acetate
-
Materials:
-
1-Acetylpiperazine (1.0 eq)
-
Ethyl bromoacetate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in DMF, add 1-acetylpiperazine at room temperature.
-
Slowly add ethyl bromoacetate dropwise to the mixture over 30-60 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 70°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the 1-acetylpiperazine is consumed, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be used directly in the next step or purified by column chromatography if necessary.
-
Protocol 2: Hydrolysis to this compound
-
Materials:
-
Crude Ethyl (4-acetylpiperazin-1-yl)acetate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Ethanol
-
Water
-
4M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude ester in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets and heat the mixture to reflux (approx. 85°C) for 4 hours, or until TLC/LC-MS confirms the absence of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Place the remaining aqueous solution in an ice bath.
-
With vigorous stirring, slowly add 4M HCl dropwise to adjust the pH to ~5.5.
-
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum at 50°C to a constant weight.
-
References
- 1. This compound | 705941-45-3 | FDB94145 [biosynth.com]
- 2. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 3. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of (4-Acetylpiperazin-1-yl)acetic Acid: A Comparative Analysis of Reversed-Phase and HILIC Methodologies
Abstract: The accurate determination of purity for pharmaceutical intermediates and active ingredients is paramount. (4-Acetylpiperazin-1-yl)acetic acid, a polar molecule featuring both a carboxylic acid and a tertiary amine within a piperazine ring, presents a significant analytical challenge for traditional chromatographic methods.[1] This guide provides an in-depth, comparative analysis of two primary High-Performance Liquid Chromatography (HPLC) techniques for its purity assessment: a robust Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the fundamental principles, explain the rationale behind method development choices, provide detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient purity analysis workflow for this and other similarly polar compounds.
Introduction: The Analytical Conundrum of Polar Molecules
This compound is a bifunctional organic compound whose polarity is dictated by its acetylated piperazine moiety and its acetic acid group.[1][2][3][4] The presence of ionizable groups means its charge state is highly dependent on pH, complicating its retention behavior on conventional chromatographic stationary phases.
The core challenge in analyzing such compounds lies in achieving adequate retention and symmetrical peak shape. In traditional RP-HPLC, highly polar analytes often have weak interactions with the non-polar stationary phase, leading to early elution, frequently with the solvent front, which prevents effective separation from impurities.[5] This guide directly addresses this issue by comparing a well-established, workhorse technique (RP-HPLC) with a specialized alternative (HILIC) designed specifically for polar analytes.
The purity of pharmaceutical intermediates is not merely a quality metric; it is a regulatory necessity governed by international guidelines. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, mandate that methods must be proven "fit for purpose."[6][7][8][9] This includes demonstrating specificity, accuracy, precision, and robustness, all of which hinge on a well-resolved and reliable chromatographic separation.
Method I: Optimized Reversed-Phase (RP-HPLC) with UV Detection
The first approach for most small molecules is RP-HPLC due to its versatility and the vast library of available methods. However, for this compound, a standard C18 column is suboptimal. The key to success is mitigating the analyte's high polarity.
2.1 Rationale and Strategic Choices Our strategy involves two key choices to enhance retention and improve peak shape:
-
Stationary Phase Selection: Instead of a conventional C18 column, we select a polar-endcapped C18 column . These columns have residual silanol groups on the silica surface chemically bonded ("endcapped") with a polar group. This modification reduces undesirable interactions with the basic nitrogen of the piperazine ring, minimizing peak tailing. It also provides an alternative interaction mechanism that can improve the retention of polar molecules.
-
Mobile Phase pH Control: The analyte possesses a carboxylic acid (pKa ~3-4) and a tertiary amine (pKa ~8-9). By maintaining the mobile phase pH at a low value (e.g., pH 2.5-3.0), we suppress the ionization of the carboxylic acid group. This makes the molecule less polar and significantly increases its retention on the C18 stationary phase. An acidic mobile phase also ensures the piperazine nitrogens are consistently protonated, leading to a single ionic species and a sharper peak.
2.2 Detailed Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm | Balances efficiency and backpressure; polar endcapping improves peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress ionization of the analyte's carboxyl group, enhancing retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution; formic acid maintains consistent pH throughout the gradient. |
| Gradient | 5% to 40% B over 15 minutes | Starts with high aqueous content to retain the polar analyte, then gradually increases organic content to elute it and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Vol. | 5 µL | Small volume to prevent band broadening. |
| Detector | UV at 210 nm | The acetyl and carboxyl groups provide some UV absorbance at low wavelengths. |
| Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion. |
2.3 System Suitability and Expected Performance Before analysis, the system must meet suitability criteria as outlined in pharmacopeial chapters like USP <621>.[10][11][12][13][14]
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
RSD of Peak Area: ≤ 2.0% for 5 replicate injections of a standard solution.
While this method can be optimized to be effective, a key limitation may be the retention of very polar, structurally related impurities, which might still elute near the solvent front.
Method II: Orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that excels where RP-HPLC fails: the separation of highly polar and hydrophilic compounds.[5][15][16] It provides an orthogonal (different) separation mechanism, which is highly valuable for confirming purity.
3.1 Rationale and Strategic Choices The HILIC mechanism is primarily based on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[16][17]
-
Stationary Phase Selection: An Amide-bonded phase is an excellent choice. It is a neutral, highly polar phase that provides robust retention for a wide range of polar compounds, including those with acidic and basic functionalities, through hydrogen bonding interactions.
-
Mobile Phase Composition: In HILIC, the mobile phase is the inverse of RP-HPLC. It starts with a high percentage of a non-polar organic solvent (like acetonitrile), which acts as the weak solvent. The strong, eluting solvent is the aqueous component. This high organic content facilitates the partitioning of the polar analyte into the aqueous layer on the stationary phase, leading to strong retention.
3.2 Detailed Experimental Protocol: HILIC
| Parameter | Condition | Rationale |
| Column | Amide Phase, 2.1 x 100 mm, 1.7 µm | High-efficiency column for fast separations; amide chemistry is excellent for polar neutral and charged analytes. |
| Mobile Phase A | Acetonitrile with 0.1% Acetic Acid | High organic content is the weak solvent in HILIC. Acetic acid helps with peak shape. |
| Mobile Phase B | Water with 0.1% Acetic Acid | The aqueous phase is the strong, eluting solvent. |
| Gradient | 5% to 30% B over 10 minutes | Starts with low aqueous content for strong retention and gradually increases water to elute the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity and can improve peak efficiency in HILIC. |
| Injection Vol. | 2 µL | Small volume is critical in HILIC to avoid peak shape issues. |
| Detector | UV at 210 nm | Same as RP-HPLC method for direct comparison. |
| Diluent | 90:10 (v/v) Acetonitrile:Water | The diluent must be similar to the initial mobile phase to ensure good peak shape. |
3.3 System Suitability and Expected Performance System suitability criteria are similar to the RP-HPLC method. The primary advantage of this HILIC method is the significantly increased retention of this compound, moving it away from the solvent front and providing a much larger separation window for resolving polar impurities. This technique is also highly compatible with mass spectrometry.[18][19][20]
Head-to-Head Performance Comparison
To provide an objective comparison, we present hypothetical but realistic data for the analysis of a sample containing this compound and two potential impurities: Impurity A (a more polar precursor) and Impurity B (a less polar degradation product).
4.1 Comparative Data Summary
| Performance Metric | Optimized RP-HPLC Method | HILIC Method | Advantage |
| Retention Time (Analyte) | 3.5 min | 6.8 min | HILIC |
| Retention Factor (k') (Analyte) | 2.5 | 5.8 | HILIC |
| Resolution (Analyte / Impurity A) | 1.8 | 4.5 | HILIC |
| Resolution (Analyte / Impurity B) | 3.2 | 2.9 | RP-HPLC |
| Peak Tailing (Analyte) | 1.4 | 1.1 | HILIC |
| Total Run Time | 20 min | 15 min | HILIC |
4.2 Discussion of Results The data clearly illustrates the strengths and weaknesses of each approach.
-
Retention and Polar Impurity Resolution: The HILIC method provides vastly superior retention for the main analyte, moving it into a much cleaner region of the chromatogram.[5][21] This directly translates to a significantly better resolution of the more polar Impurity A from the main peak. The RP-HPLC method struggles here, with Impurity A eluting very close to the solvent front and the main peak.
-
Non-Polar Impurity Resolution: The RP-HPLC method shows a slight advantage in resolving the less polar Impurity B. This is expected, as RP-HPLC is designed to separate compounds based on hydrophobicity.
-
Peak Shape and Efficiency: The HILIC method delivers a more symmetrical peak (lower tailing factor) and can often be faster due to the use of high-efficiency, smaller-particle columns.
-
Orthogonality: The different elution order and separation selectivity confirm that these methods are orthogonal. Using HILIC as a secondary, confirmatory method provides a much higher degree of confidence in the reported purity value, as it is likely to resolve impurities that might co-elute with the main peak in the RP-HPLC method.
Mandatory Visualizations
5.1 General Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity determination.
5.2 Comparison of Separation Mechanisms
Caption: Analyte interaction in RP-HPLC vs. HILIC.
Conclusion and Recommendations
For the purity analysis of this compound, both optimized RP-HPLC and HILIC methods can provide valid results, but they serve different purposes best.
-
Optimized RP-HPLC: This method is suitable for routine quality control environments where the impurity profile is well-characterized and known to be free of highly polar, co-eluting species. Its robustness and familiarity are significant advantages. However, it carries the inherent risk of underestimating purity if critical polar impurities are not resolved from the solvent front.
-
HILIC: This method is highly recommended for method development, validation, and for analyzing samples where the impurity profile is unknown or contains polar species. Its superior retention and orthogonal separation mechanism provide a much higher degree of confidence in the analytical result. It should be considered the benchmark method for establishing the true purity of this analyte.
For comprehensive characterization, employing both methods orthogonally is the most rigorous scientific approach, ensuring that all potential impurities, regardless of their polarity, are effectively separated and quantified. This dual-method strategy provides the highest level of assurance for drug development professionals and aligns with the risk-based approaches encouraged by modern regulatory guidelines.[7][22]
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 705941-45-3 [sigmaaldrich.com]
- 4. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Comparative Biological Evaluation of (4-Acetylpiperazin-1-yl)acetic acid and its Analogs
Introduction: Unlocking the Potential of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold." Its versatile structure is a cornerstone in numerous FDA-approved drugs, owing to its favorable physicochemical properties which can enhance pharmacokinetic profiles and biological activity.[1][2] (4-Acetylpiperazin-1-yl)acetic acid (herein referred to as C-1) is a readily accessible synthetic intermediate, yet its biological activity remains largely uncharacterized in public literature.[3]
This guide provides a comprehensive framework for the systematic evaluation of C-1. We will explore its potential biological activities by comparing it hypothetically against newly designed structural analogs. The objective is not merely to present data, but to illuminate the strategic thinking and experimental causality required to profile a novel chemical entity. We will proceed from broad cytotoxicity screening to specific, mechanism-based assays, focusing on three areas where piperazine derivatives have shown significant promise: anti-inflammatory effects, acetylcholinesterase (AChE) inhibition, and cytotoxicity against cancer cell lines.[4][5][6]
Compound Selection: Designing Analogs for Structure-Activity Relationship (SAR) Studies
To probe the biological potential of the C-1 scaffold, we have designed three hypothetical analogs, each intended to enhance a specific activity based on established pharmacophores. This comparative approach is fundamental to establishing a preliminary Structure-Activity Relationship (SAR).
-
C-1: this compound - The parent compound. A baseline for our investigation.
-
Analog A (Anti-inflammatory Focus): (4-(Salicyloyl)piperazin-1-yl)acetic acid - The N-acetyl group of C-1 is replaced with a salicyloyl moiety. Salicylates are a well-known class of anti-inflammatory agents, making this a rational modification to explore this specific activity.[1]
-
Analog B (AChE Inhibition Focus): (4-Acetylpiperazin-1-yl)-N-(2-oxo-2H-chromen-7-yl)acetamide - The acetic acid carboxyl group is converted to an amide linked to a coumarin derivative. Coumarin scaffolds are present in many potent acetylcholinesterase inhibitors.
-
Analog C (Cytotoxicity Focus): (4-(2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetyl)piperazin-1-yl)acetic acid - The N-acetyl group is elaborated with a quinazolinone ring system, a structure known for its potent anticancer activities.[5][7]
Experimental Framework: A Tiered Approach to Biological Profiling
Our investigation follows a logical, tiered workflow. We begin with a general assessment of cell viability to establish a therapeutic window for each compound. Subsequently, we perform specific assays to probe the targeted biological activities.
Caption: Tiered experimental workflow for comparative compound profiling.
Part 1: Primary Screening - General Cytotoxicity
Rationale: Before assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of each compound against a non-cancerous, healthy cell line. This allows us to distinguish between a specific therapeutic effect (e.g., anti-inflammatory action) and a non-specific, cytotoxic one. We use the MTT assay, a reliable and high-throughput method that measures cell metabolic activity as an indicator of viability.[8][9] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases occurs only in living cells.[9][10]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human fibroblast cells (e.g., MRC-5) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare 2X stock solutions of C-1 and Analogs A, B, and C in serum-free medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (DMSO only) and an "untreated control" (medium only).
-
Cell Treatment: Carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[9] Incubate for 4 hours in the dark at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).
Part 2: Secondary Screening - Target-Specific Assays
Based on the CC50 values from the primary screen, we select non-toxic concentrations for the target-specific assays.
A. Anti-Inflammatory Activity: TNF-α Inhibition
Rationale: Many piperazine derivatives exhibit anti-inflammatory properties.[4] We assess this by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. We use lipopolysaccharide (LPS) to stimulate murine macrophage cells (e.g., RAW 264.7) to produce TNF-α and measure the reduction in its levels in the presence of our test compounds using an ELISA assay.
Caption: Simplified LPS-induced TNF-α signaling pathway.
Protocol Summary:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat cells with non-toxic concentrations of C-1, Analogs, and a positive control (e.g., Dexamethasone) for 2 hours.
-
Stimulation: Add LPS (100 ng/mL) to all wells except the negative control. Incubate for 24 hours.
-
Quantification: Collect the cell supernatant and measure TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of TNF-α production for each compound and determine the IC50 value.
B. Acetylcholinesterase (AChE) Inhibition
Rationale: AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.[11] Given the prevalence of the piperazine scaffold in CNS-active agents, evaluating AChE inhibition is a logical step. We will use the colorimetric Ellman's method, which measures the activity of AChE by detecting the production of thiocholine.[11][12]
Detailed Protocol: Ellman's Method for AChE Inhibition
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Reagent (Ellman's Reagent): 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of PB.
-
Substrate: 21.67 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water.
-
Enzyme: Human recombinant AChE diluted in PB to a working concentration (determine empirically for linear reaction rate).
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
20 µL of test compound (C-1, Analogs, or positive control like Donepezil) at various concentrations.
-
140 µL of Phosphate Buffer.
-
20 µL of AChE enzyme solution.
-
-
Incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB reagent to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[11]
-
Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control: Inhibition (%) = ((V_control - V_treated) / V_control) * 100. Plot the results to determine the IC50 value.
C. Cancer-Specific Cytotoxicity
Rationale: To assess the specific anticancer potential of Analog C and compare it with the other compounds, we repeat the MTT assay using a relevant cancer cell line, such as the human colon cancer line HCT116.[7] A compound showing high potency against HCT116 but low cytotoxicity against the normal fibroblast line (MRC-5) would be a promising candidate for further development.
Protocol: The protocol is identical to the MTT Cell Viability Assay described in Part 1, with the substitution of HCT116 cells for the MRC-5 cells. A standard chemotherapeutic agent (e.g., 5-Fluorouracil) should be included as a positive control.[5]
Hypothetical Data Summary and Interpretation
The following table summarizes the expected (hypothetical) data from our experimental framework. This structured presentation allows for a direct and objective comparison of the compounds.
| Compound | Structure Modification | CC50 (MRC-5, µM) | TNF-α IC50 (µM) | AChE IC50 (µM) | HCT116 IC50 (µM) | Selectivity Index (CC50/HCT116 IC50) |
| C-1 | Parent Compound | >100 | >100 | >100 | 95.4 | ~1.0 |
| Analog A | N-Salicyloyl | >100 | 12.5 | >100 | 88.2 | ~1.1 |
| Analog B | Coumarin Amide | 85.1 | 92.3 | 8.7 | 75.6 | 1.1 |
| Analog C | N-Quinazolinone | 60.7 | >100 | >100 | 5.2 | 11.7 |
Interpretation of Hypothetical Results:
-
C-1 (Parent): Shows minimal activity across all assays, establishing it as a biologically inert scaffold in these contexts. This is a critical baseline.
-
Analog A (Anti-inflammatory): The addition of the salicylate group conferred potent and selective anti-inflammatory activity (IC50 = 12.5 µM) without increasing general cytotoxicity. This validates the design strategy for this analog.
-
Analog B (AChE Inhibitor): The coumarin modification successfully introduced significant AChE inhibitory activity (IC50 = 8.7 µM). The slight increase in general cytotoxicity (CC50 = 85.1 µM) is noted but provides a reasonable therapeutic window.
-
Analog C (Anticancer): The quinazolinone moiety resulted in potent cytotoxicity against the HCT116 cancer cell line (IC50 = 5.2 µM). Crucially, it displayed a favorable Selectivity Index of 11.7, indicating it is over 10 times more potent against cancer cells than normal fibroblasts. This selectivity is a key parameter for a promising anticancer drug candidate.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound by comparing it to rationally designed analogs. Our hypothetical results demonstrate how targeted chemical modifications can transform a biologically inactive core into potent and selective agents for different therapeutic applications.
The initial findings for Analogs A, B, and C provide clear directions for further research. The next steps would involve lead optimization of the most promising scaffolds, in vivo testing in relevant animal models (e.g., carrageenan-induced paw edema for anti-inflammatory agents or xenograft models for anticancer agents), and a deeper investigation into their mechanisms of action.[1][13] This structured, comparative methodology is fundamental to efficient and insightful early-stage drug discovery.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
A Comparative Analysis of Acetyl vs. Methyl Piperazine Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone scaffold in medicinal chemistry, featured in a multitude of approved drugs targeting a wide array of biological pathways. The versatility of this six-membered heterocycle, with its two strategically placed nitrogen atoms, allows for extensive chemical modification to fine-tune pharmacological properties. Among the most common modifications are N-alkylation and N-acylation, with N-methylation and N-acetylation being two of the simplest yet most impactful substitutions. This guide provides an in-depth, data-driven comparison of N-acetyl and N-methyl piperazine derivatives, exploring how these seemingly minor chemical alterations can profoundly influence receptor binding, functional activity, metabolic stability, and cytotoxicity.
The Rationale for Comparison: Acetyl vs. Methyl Substituents
The choice between an N-acetyl and an N-methyl group on a piperazine core is a critical decision in the drug design process. These two small functional groups impart distinct physicochemical properties that can dramatically alter a molecule's interaction with its biological target and its overall pharmacokinetic profile.
-
N-Methyl Group: The addition of a methyl group increases the basicity of the piperazine nitrogen compared to an unsubstituted piperazine. This can enhance interactions with acidic residues in a target protein's binding pocket. The methyl group also adds lipophilicity, which can influence membrane permeability and blood-brain barrier penetration. Furthermore, the small size of the methyl group offers a subtle steric modification.
-
N-Acetyl Group: In contrast, the N-acetyl group is an electron-withdrawing group, which significantly reduces the basicity of the adjacent nitrogen atom. This can alter the ionization state of the molecule at physiological pH and change its binding mode. The acetyl group can also act as a hydrogen bond acceptor, introducing new potential interactions with the target protein.
This guide will delve into the experimental data that illustrates these differences and provides a framework for making informed decisions in the design of novel piperazine-based therapeutics.
Comparative Analysis of Biological Activity
Receptor Binding Affinity
The substitution on the piperazine nitrogen can have a significant impact on the binding affinity of a compound for its target receptor. This is often quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
For instance, a study on coumarin-piperazine derivatives targeting serotonin receptors provides some comparative data. Although not a direct acetyl vs. methyl comparison, the study highlights how substitutions on a related scaffold can influence receptor affinity. For example, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group have shown high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range[1][2][3][4]. Another study on histamine H3 receptor ligands compared tert-butyl and acetyl piperazine derivatives, demonstrating that the nature of the lipophilic group can influence receptor affinity[5][6].
A more direct comparison can be found in a study of thiazolinylphenyl-piperazines and their corresponding N-acetyl derivatives. The unsubstituted thiazolinylphenyl-piperazine (compound 2b) showed a Ki value of 412 nM for the 5-HT1A receptor[1]. While the study did not report the Ki for the N-acetylated version of this specific compound, it provides a basis for understanding the impact of N-acetylation.
Enzyme Inhibition
The inhibitory activity of piperazine derivatives against enzymes is another critical performance metric, often expressed as the half-maximal inhibitory concentration (IC50).
A study on N-methyl-piperazine chalcones as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) provides a direct comparison with their unmethylated (H) counterparts.
| Compound | N-Substituent | MAO-B IC50 (µM) | AChE IC50 (µM) |
| PC11 | H | - | 26.3 |
| 2b | Methyl | - | 2.26 |
| PC5 | H | - | >10 |
| 2f | Methyl | - | 3.03 |
| PC10 | H | 0.65 | 28.0 |
| 2k | Methyl | 0.71 | 8.10 |
Data extracted from a study on N-methyl-piperazine chalcones[7][8].
From this data, it is evident that N-methylation significantly improves the inhibitory potency against AChE, with the IC50 values for the methylated derivatives being substantially lower than their unmethylated counterparts[7][8]. In the case of MAO-B, the effect of N-methylation is less pronounced, with the IC50 values being comparable between the methylated and unmethylated analogs[7][8]. This highlights the target-specific nature of the structure-activity relationship for these substitutions.
Comparative Cytotoxicity
The cytotoxicity of drug candidates is a crucial parameter to assess their therapeutic window. This is typically evaluated in vitro using various cell lines, with the results expressed as IC50 values.
A study investigating thiazolinylphenyl-piperazines and their N-acetyl derivatives provides valuable comparative cytotoxicity data against human cancer cell lines.
| Compound | N-Substituent | MCF-7 (Breast Cancer) IC50 (µM) |
| 2a | H | 15 |
| 3a | Acetyl | 25 |
| 2b | H | 16 |
| 3b | Acetyl | 28 |
| 2c | H | 19 |
| 3c | Acetyl | 30 |
Data extracted from a study on thiazolinylphenyl-piperazines and their N-acetyl derivatives[1].
In this particular series, the N-acetylated derivatives consistently showed higher IC50 values, indicating lower cytotoxicity compared to their unsubstituted counterparts[1]. This suggests that for this scaffold, N-acetylation may be a strategy to reduce off-target toxicity.
Another study on 1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) demonstrated potent cytotoxicity against 4T1 breast cancer cells with an IC50 of 149.7 µM[9]. While a direct comparison to an N-methyl analog was not provided, this data point contributes to the understanding of the cytotoxic potential of N-acetyl piperazine derivatives.
Physicochemical and ADME Properties
The N-substituent on the piperazine ring can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Metabolic Stability: The piperazine ring is a known site of metabolic instability, often undergoing N-dealkylation and oxidation by cytochrome P450 enzymes. The choice between an N-acetyl and an N-methyl group can influence the rate and pathway of metabolism. N-methyl groups can be susceptible to N-demethylation, which can lead to rapid clearance. In contrast, the amide bond of the N-acetyl group is generally more stable to metabolic cleavage.
Permeability and Solubility: The increased lipophilicity of an N-methyl group can enhance membrane permeability, but may also decrease aqueous solubility. Conversely, the more polar N-acetyl group may improve solubility but potentially reduce permeability. These properties are critical for oral bioavailability and distribution to the target tissues.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds (acetyl and methyl piperazine derivatives) at various concentrations
-
96-well filter plates
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand receptor binding assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds (acetyl and methyl piperazine derivatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
The choice between an N-acetyl and an N-methyl substituent on a piperazine core is a nuanced decision with significant consequences for the pharmacological profile of a drug candidate. The available data suggests that N-methylation can enhance potency at certain targets, such as acetylcholinesterase, while N-acetylation may offer a strategy to mitigate cytotoxicity.
However, it is crucial to recognize that the effects of these substitutions are highly dependent on the specific chemical scaffold and the biological target. The lack of comprehensive, direct comparative studies of N-acetyl versus N-methyl piperazine derivatives across a range of biological assays represents a significant knowledge gap.
Future research should focus on the synthesis and parallel evaluation of analogous pairs of N-acetyl and N-methyl piperazine derivatives. Such studies, encompassing receptor binding, functional activity, metabolic stability, and cytotoxicity, would provide a more definitive understanding of the structure-activity relationships and enable more rational drug design. By systematically exploring these fundamental substitutions, the full potential of the versatile piperazine scaffold in modern drug discovery can be realized.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents [mdpi.com]
- 4. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for Novel (4-Acetylpiperazin-1-yl)acetic Acid Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the mechanism of action (MoA) for novel compounds based on the (4-Acetylpiperazin-1-yl)acetic acid scaffold. We will move beyond simple assertions of activity to build a robust, multi-faceted case for a specific molecular mechanism.
For this guide, we will operate under a common drug discovery scenario: Through a high-throughput phenotypic screen for agents that induce apoptosis in B-cell lymphoma cell lines, a lead compound has been identified: ACME-352 , a novel this compound derivative. Computational docking studies and preliminary kinase screening suggest a potential interaction with Bruton's Tyrosine Kinase (BTK) , a clinically validated target in B-cell malignancies.
This document outlines the logical and experimental workflow to validate this hypothesis, comparing the performance of ACME-352 against the well-characterized, FDA-approved BTK inhibitor, Ibrutinib .
The Validation Workflow: A Multi-Pillar Approach
A confident MoA validation rests on establishing a clear chain of causality from direct target interaction to the ultimate cellular phenotype. Our investigation will be structured around five key experimental questions:
-
Biochemical Potency: Does ACME-352 directly inhibit the enzymatic activity of isolated BTK protein?
-
Binding Affinity: Does ACME-352 physically bind to BTK, and what are the kinetics of this interaction?
-
Cellular Target Engagement: Does ACME-352 engage BTK inside a living cell?
-
Downstream Pathway Modulation: Does engagement of BTK by ACME-352 lead to the expected changes in downstream signaling?
-
Phenotypic Correlation: Is the observed anti-proliferative effect of ACME-352 consistent with BTK inhibition?
Caption: Overall workflow for validating the mechanism of action of ACME-352.
Pillar 1: Biochemical Potency Assessment
Scientific Rationale: The first and most fundamental test is to determine if ACME-352 can inhibit the enzymatic activity of purified, recombinant BTK protein in a cell-free system. This biochemical assay provides a direct measure of the compound's potency (IC50) against its putative target, free from confounding cellular factors like membrane permeability or efflux pumps. We will use a luminescence-based kinase assay that measures ATP consumption, a direct proxy for kinase activity.
Comparative Data: ACME-352 vs. Ibrutinib
| Compound | Target | Assay Format | IC50 (nM) |
| ACME-352 | BTK | ADP-Glo™ | 1.2 |
| Ibrutinib | BTK | ADP-Glo™ | 0.5[1][2][3] |
This data is illustrative. Lower IC50 values indicate higher potency.
Experimental Protocol: ADP-Glo™ Kinase Assay [4]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ACME-352 and Ibrutinib in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer, 1 µL of recombinant BTK enzyme, and 1 µL of the substrate peptide.
-
Inhibitor Addition: Add 0.5 µL of the serially diluted test compounds or vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 1 µL of 50 µM ATP to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Analysis: Record the luminescence signal using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Pillar 2: Biophysical Characterization of Binding Affinity
Scientific Rationale: While an IC50 value demonstrates functional inhibition, it does not directly measure the physical binding event. Surface Plasmon Resonance (SPR) is a label-free technique that provides high-quality kinetic data, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[5][6] A low K_D value signifies a high-affinity interaction. This data is critical for understanding the drug-target residence time, which can often correlate better with in vivo efficacy than IC50 alone.
Comparative Data: ACME-352 vs. Ibrutinib
| Compound | Target | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| ACME-352 | BTK | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Ibrutinib | BTK | Covalent | Covalent | Covalent |
This data is illustrative. Ibrutinib is a covalent inhibitor, so it does not have traditional k_off and K_D values; its binding is essentially irreversible. ACME-352 is modeled here as a reversible inhibitor.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize recombinant biotinylated BTK onto a streptavidin-coated sensor chip. Conditions for immobilization are critical to maintain the protein's activity.[7]
-
Compound Preparation: Prepare a series of concentrations of ACME-352 (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Association Phase: Flow the different concentrations of ACME-352 over the sensor chip surface at a constant flow rate and record the binding response (in Response Units, RU) over time.
-
Dissociation Phase: Replace the compound solution with running buffer alone and record the dissociation of the compound from the target over time.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.
Pillar 3: Cellular Target Engagement Confirmation
Scientific Rationale: Proving a compound interacts with its target in a test tube is necessary but not sufficient. We must demonstrate that ACME-352 can enter a living cell and physically bind to BTK in its native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9] It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against heat-induced denaturation.[10] A positive thermal shift provides direct evidence of target engagement in intact cells.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA [11]
-
Cell Culture and Treatment: Plate a BTK-expressing cell line (e.g., Ramos) and treat with a high concentration of ACME-352 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, then cool immediately. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine protein concentration. Load equal amounts of protein for SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for total BTK.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble BTK relative to the non-heated control against temperature. A rightward shift in the melting curve for ACME-352-treated cells compared to the vehicle control confirms target engagement.
Pillar 4: Downstream Pathway Modulation
Scientific Rationale: Upon activation, BTK autophosphorylates and then phosphorylates its key substrate, Phospholipase C gamma 2 (PLCγ2).[12][13] This phosphorylation event is a critical step in the B-cell receptor (BCR) signaling cascade that drives cell proliferation and survival.[14][15] By measuring the phosphorylation status of PLCγ2 (p-PLCγ2) in cells after treatment with ACME-352, we can directly assess whether target engagement leads to the expected functional consequence: inhibition of the downstream signaling pathway.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocol: Phospho-PLCγ2 Western Blot [16]
-
Cell Culture and Treatment: Seed Ramos cells and serum-starve overnight. Pre-treat cells with various concentrations of ACME-352, Ibrutinib, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10-15 minutes.
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify protein concentration, run SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2 Tyr1217).[17][18][19]
-
Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for total PLCγ2 and a loading control (e.g., α-tubulin) to ensure equal protein loading.
-
Data Analysis: Quantify the p-PLCγ2 band intensity and normalize it to the total PLCγ2 signal. A dose-dependent decrease in normalized p-PLCγ2 signal in ACME-352-treated cells confirms downstream pathway inhibition.
Pillar 5: Phenotypic Correlation
Scientific Rationale: The final pillar connects the molecular mechanism to the biological outcome. The initial discovery of ACME-352 was based on its ability to kill B-cell lymphoma cells. If this phenotype is truly driven by BTK inhibition, then the potency of ACME-352 in a cell viability assay (EC50) should correlate well with its biochemical (IC50) and cellular pathway inhibition potencies. We will use a luminescence-based assay that measures cellular ATP levels as an indicator of cell viability.[20][21][22]
Comparative Data: ACME-352 vs. Ibrutinib
| Compound | Cell Line | Assay Format | EC50 (µM) |
| ACME-352 | Ramos (Burkitt's Lymphoma) | CellTiter-Glo® | 0.95 |
| Ibrutinib | Ramos (Burkitt's Lymphoma) | CellTiter-Glo® | 0.87[23] |
This data is illustrative. EC50 is the effective concentration that gives a half-maximal response.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [20][21]
-
Cell Seeding: Seed Ramos cells into a 96-well, white-walled plate at a density of 10,000 cells/well.
-
Compound Treatment: Add serially diluted ACME-352, Ibrutinib, or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Plot luminescence versus compound concentration and use a non-linear regression model to determine the EC50 value.
Conclusion: Synthesizing the Evidence
By systematically progressing through these five pillars, we build a powerful and defensible case for the mechanism of action of ACME-352. The illustrative data presented shows strong concordance: ACME-352 potently inhibits the BTK enzyme biochemically (IC50 ~1.2 nM), binds with high affinity (K_D ~2.0 nM), engages the target in live cells, blocks downstream signaling, and ultimately leads to cancer cell death with a commensurate potency (EC50 ~0.95 µM). This chain of evidence provides high confidence that the primary mechanism through which ACME-352 exerts its anti-lymphoma effect is the direct inhibition of Bruton's Tyrosine Kinase.
References
- 1. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI | Haematologica [haematologica.org]
- 18. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (4-Acetylpiperazin-1-yl)acetic acid-based Kinase Inhibitors
Part 1: Introduction and the Rationale for Selectivity Profiling
The (4-acetylpiperazin-1-yl)acetic acid scaffold is a derivative of piperazine, a heterocyclic moiety widely recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its favorable pharmacokinetic properties and synthetic tractability have made it a cornerstone in the design of therapeutic agents targeting a range of biological entities, from central nervous system (CNS) receptors to protein kinases.[1][3][4][5] In the realm of oncology and inflammatory diseases, piperazine-based compounds have been particularly successful as protein kinase inhibitors.[1][6]
However, the very nature of the human kinome—comprising over 500 protein kinases with highly conserved ATP-binding sites—presents a formidable challenge: ensuring target selectivity.[6][7] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicity or a misleading structure-activity relationship (SAR) that complicates lead optimization. Therefore, a rigorous and systematic assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a foundational pillar of modern drug discovery.[6][8]
This guide provides a comprehensive, field-proven framework for evaluating the selectivity of novel this compound-based compounds. We will proceed through a multi-tiered experimental funnel, moving from broad, high-throughput screening to specific, physiologically relevant validation assays. Each stage is designed to build a progressively detailed and trustworthy "selectivity fingerprint" for your lead candidates.
Part 2: The Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling
A robust cross-reactivity assessment follows a logical progression from broad discovery to focused validation. This tiered approach is designed to be resource-efficient, using high-throughput, cost-effective methods to cast a wide net initially, followed by more complex assays to confirm and contextualize the initial findings.
Tier 1: Broad Kinome Scanning (The "Discovery" Phase)
Expertise & Rationale: The objective of this initial phase is to rapidly and cost-effectively screen a compound against the largest possible panel of kinases to identify potential off-target interactions. Commercial services are the industry standard for this.[8][9][10][11] A single, relatively high concentration (typically 1-10 µM) is used to maximize the chances of detecting even weak interactions, providing a comprehensive landscape of potential liabilities.[10]
Methodology: Services like Eurofins' scanELECT® or Reaction Biology's HotSpot™ provide access to panels of hundreds of kinases.[8][9] The general protocol for submission and execution is as follows:
Experimental Protocol: Sample Submission for Broad Kinase Panel
-
Compound Preparation: Solubilize the test compound (e.g., this compound analog) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Dilution: Provide the screening service with a sufficient volume (typically 20-50 µL) of a 100X or 1000X stock solution in DMSO, relative to the final desired screening concentration. For a 1 µM final screen, a 100 µM (100X) stock is common.
-
Service Execution: The vendor performs the screening assay. A common method is a radiometric assay that measures the transfer of ³³P from ATP to a substrate, but luminescence-based methods like Promega's ADP-Glo™ are also used.[8][10]
-
Data Reporting: The service will provide a report listing the percent inhibition for each kinase in the panel relative to a DMSO vehicle control.
Trustworthiness & Data Interpretation: A "hit" is typically defined as any kinase exhibiting inhibition above a certain threshold. A common starting point is >50% inhibition . This threshold is a balance; it's stringent enough to filter out noise but broad enough to capture interactions that warrant follow-up. This list of hits forms the basis for Tier 2 analysis.
Tier 2: Orthogonal Validation and Potency Determination (The "Confirmation" Phase)
Expertise & Rationale: A single-point inhibition value from Tier 1 is not sufficient for decision-making. It could be a result of assay interference or non-specific binding. Tier 2 aims to confirm the "hits" using a different assay technology (an orthogonal method) and to quantify the potency of the interaction by generating a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as Thermo Fisher's LanthaScreen™, are an excellent choice for this due to their high signal-to-noise ratio and robust format.[12][13][14]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay This protocol is adapted from standard Thermo Fisher Scientific guidelines.[12][13][14][15]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]
-
Prepare a 2X Kinase/Eu-Antibody mixture in 1X Kinase Buffer A at the concentrations recommended in the specific kinase protocol.
-
Pro-Tip: Centrifuge the antibody stock at ~10,000 x g for 5-10 minutes before use to pellet any aggregates, which can be a source of assay noise. Aspirate the required volume from the supernatant.[15]
-
-
Compound Dilution Series:
-
Create an 11-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Prepare 4X final concentration plates by diluting the DMSO series into 1X Kinase Buffer A.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of 4X compound dilution to the appropriate wells. Include "max signal" (DMSO vehicle) and "min signal" (high concentration of a known control inhibitor like staurosporine) wells.[12]
-
Add 5 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the reaction by adding 10 µL of a 2X Alexa Fluor™ 647-labeled Tracer solution. The final volume is 20 µL.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Trustworthiness & Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).
-
Plot % Inhibition versus log[Inhibitor].
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value. A robust curve with a good R² value (>0.95) validates the result.
Tier 3: In-Cellulo Target Engagement (The "Physiological Relevance" Phase)
Expertise & Rationale: A biochemical IC50 value, while crucial, does not guarantee that a compound will engage its target in the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissue lysates.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19] A positive thermal shift (an increase in the protein's melting temperature) in the presence of the compound is direct evidence of target binding.[16]
Experimental Protocol: CETSA with Western Blot Readout This protocol describes a classic CETSA melt-curve experiment.[17][19]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a saturating concentration (e.g., 10-20x biochemical IC50) or with a vehicle (DMSO) control for 1 hour.
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Detection:
-
Carefully collect the supernatant (soluble protein fraction).
-
Measure the total protein concentration to ensure equal loading.
-
Analyze the abundance of the target protein in each sample using standard Western blotting with a specific antibody. A loading control (e.g., GAPDH) should also be probed.
-
Trustworthiness & Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the intensity at each temperature to the intensity of the 40°C sample (assuming no denaturation at this temperature).
-
Plot the normalized soluble protein fraction versus temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and confirms cellular engagement. The magnitude of this shift (ΔTagg) can be used to rank compounds.[16]
Part 3: Comparative Analysis - A Case Study
To illustrate the application of this workflow, let's consider three hypothetical this compound-based analogs designed to inhibit a primary target, Kinase A .
-
Cmpd-A: The initial lead compound.
-
Cmpd-B: An analog designed for improved selectivity.
-
Cmpd-C: An analog designed for improved potency.
Table 1: Tier 1 Broad Kinome Scan Data (% Inhibition @ 1 µM) (Data shows primary target and any off-target with >50% inhibition)
| Kinase Target | Cmpd-A | Cmpd-B | Cmpd-C |
| Kinase A (On-Target) | 98% | 85% | 99% |
| Kinase X | 88% | 15% | 92% |
| Kinase Y | 65% | 5% | 75% |
| Kinase Z | 2% | 1% | 58% |
Analysis: Cmpd-A and Cmpd-C show high potency against the primary target but also significant activity against Kinases X and Y. Cmpd-C additionally hits Kinase Z. Cmpd-B is less potent against Kinase A but appears remarkably clean, with no off-target hits above the 50% threshold.
Table 2: Tier 2 Orthogonal Validation Data (IC50, nM)
| Kinase Target | Cmpd-A | Cmpd-B | Cmpd-C |
| Kinase A (On-Target) | 50 | 250 | 25 |
| Kinase X | 150 | >10,000 | 80 |
| Kinase Y | 800 | >10,000 | 450 |
| Kinase Z | >10,000 | >10,000 | 950 |
Analysis: The dose-response data confirms the Tier 1 findings. Cmpd-C is the most potent against Kinase A but is only 3-fold selective over Kinase X. Cmpd-A has a reasonable 3-fold selectivity over Kinase X. Cmpd-B, while 5-fold less potent than Cmpd-A on the primary target, demonstrates >40-fold selectivity against all tested off-targets, confirming its clean profile.
Table 3: Tier 3 Cellular Target Engagement Data (CETSA Thermal Shift, ΔTagg in °C)
| Protein Target | Cmpd-A (1 µM) | Cmpd-B (5 µM) | Cmpd-C (1 µM) |
| Kinase A | +5.8°C | +4.5°C | +6.2°C |
| Kinase X | +4.1°C | No Shift | +5.5°C |
Analysis: The CETSA results confirm that all three compounds engage the intended target, Kinase A, in a cellular context. Crucially, Cmpd-A and Cmpd-C also cause a significant thermal shift for Kinase X, confirming this off-target interaction occurs in living cells. Cmpd-B, even at a higher concentration, does not stabilize Kinase X, validating its selectivity in a physiological environment.
Part 4: Conclusion and Recommendation
This systematic, multi-tiered approach provides a robust framework for de-risking kinase inhibitor candidates.
-
Cmpd-C , despite its high on-target potency, is a poor candidate for advancement due to its significant, confirmed off-target activity (promiscuity).
-
Cmpd-A is a viable lead but carries the risk of off-target effects mediated by Kinase X, which would need to be carefully monitored.
-
Cmpd-B emerges as the strongest candidate. Although it has lower on-target potency, its exceptional selectivity profile provides a much higher degree of confidence that the desired biological effect will be mediated through the intended target, minimizing the risk of toxicity and unforeseen side effects.
For any drug discovery program, prioritizing selectivity early in the optimization process is paramount. This guide provides the experimental logic and detailed protocols necessary to build the comprehensive data packages required to make informed, data-driven decisions, ultimately increasing the probability of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 11. assayquant.com [assayquant.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. annualreviews.org [annualreviews.org]
A Head-to-Head Comparison of Synthetic Routes to Piperazine Acetic Acids: A Guide for Researchers
The piperazine acetic acid scaffold is a cornerstone in modern medicinal chemistry, prized for its prevalence in a multitude of FDA-approved drugs and its versatile physicochemical properties that often impart favorable pharmacokinetic profiles.[1][2] For researchers and drug development professionals, the efficient and strategic synthesis of these valuable building blocks is paramount. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to piperazine acetic acids, offering field-proven insights and supporting experimental data to inform your synthetic planning.
Introduction: The Strategic Importance of Piperazine Acetic Acids
The piperazine ring system is the third most common nitrogen-containing heterocycle found in pharmaceuticals.[1] Its derivatives are integral to drugs targeting a wide array of conditions, from cancer to CNS disorders. The addition of an acetic acid moiety introduces a key functional handle for further elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). However, the seemingly simple task of synthesizing piperazine acetic acids is nuanced, with several competing synthetic strategies, each with its own set of advantages and limitations. This guide will dissect four primary approaches:
-
Direct N-Alkylation of Piperazine: A straightforward and often cost-effective method.
-
Reductive Amination: A versatile approach for introducing a variety of substituents.
-
Multi-Step Synthesis from Chiral Amino Acids: A powerful strategy for accessing enantiomerically pure and carbon-substituted piperazine acetic acids.
-
Buchwald-Hartwig Amination: The gold standard for the synthesis of N-aryl piperazine derivatives.
We will explore the mechanistic underpinnings, practical considerations, and expected outcomes of each, empowering you to select the optimal route for your specific research needs.
Route 1: Direct N-Alkylation of Piperazine
Direct N-alkylation is often the most intuitive and economical approach for the synthesis of simple, unsubstituted piperazine acetic acids. The core of this method lies in the nucleophilic attack of a piperazine nitrogen atom on an acetic acid equivalent bearing a suitable leaving group, typically a haloacetate.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The secondary amine of piperazine acts as the nucleophile, displacing a halide from an α-haloacetate ester. The resulting ester is then hydrolyzed to yield the desired piperazine acetic acid. A critical challenge in this approach is controlling the selectivity between mono- and di-alkylation. The initial N-alkylation product, a monosubstituted piperazine, can act as a nucleophile itself, leading to the formation of the undesired N,N'-disubstituted byproduct.
Controlling Mono-alkylation: A Key Experimental Consideration
Several strategies can be employed to favor mono-alkylation:
-
Using a Large Excess of Piperazine: By flooding the reaction with the starting piperazine, the probability of the alkylating agent encountering an unreacted piperazine molecule is significantly higher than it encountering the mono-alkylated product.
-
In Situ Protonation: A more elegant approach involves the in situ formation of a piperazine monohydrohalide salt.[3][4] By using one equivalent of acid, one of the nitrogen atoms is protonated and rendered non-nucleophilic, effectively "protecting" it from alkylation. This method avoids the need for a large excess of piperazine and simplifies purification.
-
Use of Protecting Groups: A more robust, albeit longer, route involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to ensure mono-functionalization.[5] The protected piperazine is then alkylated, followed by deprotection to yield the mono-substituted product. This is often the cleanest method, providing unambiguous results, but it adds two steps to the overall sequence.
Experimental Protocol: Mono-N-Alkylation of Piperazine with Ethyl Bromoacetate
This protocol details the synthesis of ethyl piperazin-1-ylacetate, which can be subsequently hydrolyzed to piperazine-1-acetic acid.
Materials:
-
Piperazine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperazine (4 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl bromoacetate (1 equivalent) in acetonitrile dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl piperazin-1-ylacetate.
Route 2: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds.[6] In the context of piperazine acetic acid synthesis, this approach typically involves the reaction of a piperazine derivative with a glyoxylic acid equivalent, followed by in situ reduction of the resulting iminium ion.
Mechanistic Rationale
The reaction proceeds in two key steps, often performed in a single pot:
-
Iminium Ion Formation: The nucleophilic piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone (in this case, a glyoxylic acid derivative) to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. This step is often catalyzed by a mild acid.[7]
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the iminium ion to a C-N single bond.
A key advantage of reductive amination is the wide range of commercially available aldehydes and ketones, allowing for the synthesis of a diverse array of substituted piperazine acetic acids.
Choice of Reducing Agent: A Critical Decision
The success of a reductive amination hinges on the selection of an appropriate reducing agent that will selectively reduce the iminium ion in the presence of the starting carbonyl compound. Common choices include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, high selectivity for iminium ions, and tolerance of a wide range of functional groups.[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and can generate hydrogen cyanide under acidic conditions, necessitating careful handling.
-
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., Pd/C) is a "green" and often high-yielding option, but it requires specialized hydrogenation equipment.[7]
Experimental Protocol: Reductive Amination of N-Boc-piperazine with Glyoxylic Acid
This protocol describes the synthesis of N-Boc-piperazine acetic acid.
Materials:
-
N-Boc-piperazine
-
Glyoxylic acid monohydrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 equivalent) and glyoxylic acid monohydrate (1.2 equivalents) in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-piperazine acetic acid.
Route 3: Multi-Step Synthesis from Chiral Amino Acids
For applications requiring stereochemical control and substitution on the piperazine ring carbons, synthesis from chiral amino acids is the premier strategy.[1][8][9] These routes, while more involved, provide access to a rich chemical space of enantiomerically pure and structurally diverse piperazine-2-acetic acid esters.
General Strategy and Key Transformations
These syntheses typically begin with a readily available chiral amino acid and proceed through a series of transformations to construct the piperazine ring. A common sequence involves:
-
Conversion to a 1,2-Diamine: The starting amino acid is converted into a key chiral 1,2-diamine intermediate.
-
Ring Annulation: The diamine is then subjected to a ring-closing reaction to form the piperazine core.
A notable example is the five-step synthesis of 3-substituted piperazine-2-acetic acid esters.[1] This route features the conversion of an N-protected amino acid to a β-ketoester, followed by reductive amination to form a 1,4-diamine precursor, which then undergoes cyclization.[1]
Advantages and Challenges
The primary advantage of this approach is the ability to generate stereochemically defined piperazine acetic acids with substituents at various positions on the carbon backbone. This is crucial for probing the 3D pharmacophore of a biological target.
The main challenges are the increased number of synthetic steps, which can lead to lower overall yields, and the potential for racemization at certain steps, which requires careful optimization of reaction conditions.[1]
Experimental Workflow: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters
The following is a generalized workflow based on the literature.[1]
Route 4: Buchwald-Hartwig Amination for N-Aryl Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is the method of choice for synthesizing N-aryl piperazines.[10][11][12] This reaction offers excellent functional group tolerance and generally provides high yields.
Mechanistic Overview
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine amine, deprotonation by a base, and reductive elimination to form the N-aryl piperazine and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency.[13]
Key Considerations for Success
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent β-hydride elimination, especially with less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is typically required to deprotonate the coordinated amine.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. More sophisticated catalyst systems are often needed for the coupling of aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide
This protocol provides a general procedure for the synthesis of N-aryl-N'-Boc-piperazines, which can be further functionalized.
Materials:
-
Aryl bromide
-
N-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equivalent), N-Boc-piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
In a separate vial, dissolve Pd₂(dba)₃ (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-Boc-piperazine.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Scalability | Cost-Effectiveness | Substrate Scope |
| Direct N-Alkylation | Simple, cost-effective for unsubstituted derivatives, one-pot potential. | Poor selectivity (mono- vs. di-alkylation) without modifications, can require a large excess of piperazine. | Moderate to High | Good | High | Limited to simple piperazine acetic acids. |
| Reductive Amination | Highly versatile, wide range of starting materials available, good functional group tolerance. | Requires a stoichiometric amount of a reducing agent, which can be expensive or hazardous. | Good to Excellent | Good | Moderate | Broad, allows for diverse substitution patterns. |
| From Chiral Amino Acids | Provides access to enantiomerically pure and C-substituted derivatives. | Multi-step synthesis, potential for racemization, can be time-consuming. | Moderate (overall) | Moderate | Low | Broad, for complex, stereochemically defined targets. |
| Buchwald-Hartwig Amination | High yields, excellent functional group tolerance, reliable for N-arylation. | Requires an expensive palladium catalyst and phosphine ligand, sensitive to air and moisture. | High to Excellent | Good | Low | Specific for the synthesis of N-aryl piperazines. |
Conclusion: Selecting the Right Path Forward
The synthesis of piperazine acetic acids is a well-trodden path in medicinal chemistry, yet the optimal route is highly dependent on the specific target molecule and the resources available.
-
For the rapid and cost-effective production of simple, unsubstituted piperazine acetic acids, direct N-alkylation with in situ protection is an excellent choice.
-
When a diverse range of N-substituted analogs is required, reductive amination offers unparalleled versatility.
-
For projects demanding stereochemical precision and substitution on the piperazine core, the investment in a multi-step synthesis from chiral amino acids is often justified.
-
Finally, for the synthesis of N-aryl piperazine acetic acids, the Buchwald-Hartwig amination remains the undisputed champion in terms of reliability and efficiency.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions, streamline their synthetic efforts, and ultimately accelerate the drug discovery process.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Purity Confirmation of (4-Acetylpiperazin-1-yl)acetic acid from Different Suppliers
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of a therapeutic agent. (4-Acetylpiperazin-1-yl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control checkpoint but a critical step that can significantly impact downstream processes and the validity of research findings.
This guide provides a comprehensive framework for the purity confirmation of this compound obtained from different commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to empower researchers, scientists, and drug development professionals in making informed decisions.
The Criticality of Purity in Drug Development
The presence of impurities in a starting material like this compound can have far-reaching consequences. These impurities can be unreacted starting materials, by-products of the synthesis, or degradation products. Their presence can lead to:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate and outcome of subsequent synthetic steps.
-
Formation of Undesirable Side Products: Impurities can participate in side reactions, leading to a more complex product mixture and difficult purification.
-
Inaccurate Biological Data: If impurities are carried through the synthesis to the final API, they can exhibit their own biological activity or toxicity, confounding the interpretation of in-vitro and in-vivo studies.
-
Regulatory Hurdles: Regulatory bodies like the FDA have stringent guidelines on the identification and control of impurities in drug substances.[1]
Therefore, a multi-faceted analytical approach is essential to comprehensively assess the purity of this compound.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a robust assessment. In this guide, we will focus on three orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique to quantify the main component and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[2][3]
-
Mass Spectrometry (MS): A highly sensitive technique for identifying the molecular weight of the main component and elucidating the structure of unknown impurities.[4][5]
The following sections will detail the experimental protocols for each of these techniques, designed to be self-validating and grounded in established scientific principles.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] For this compound, a reverse-phase HPLC method is suitable. Since the molecule lacks a strong chromophore for UV detection at higher wavelengths, detection at a lower wavelength (e.g., 210 nm) is appropriate. The method detailed below is adapted from established procedures for analyzing piperazine derivatives and acetic acid-containing compounds.[6][7][8][9]
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound samples from Supplier A, B, and C.
-
Certified reference standard of this compound (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (reagent grade).
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the certified reference standard and dissolve in 10.0 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
Sample Solutions: For each supplier, accurately weigh approximately 10 mg of this compound and dissolve in 10.0 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity by the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100%
-
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Confirmation
Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[2] Instead, a certified internal standard of known purity is used. This technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Experimental Workflow:
Caption: Workflow for qNMR Purity Analysis.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound samples from Supplier A, B, and C.
-
Maleic acid (certified internal standard, >99.9% purity).
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS).
-
-
Sample Preparation:
-
For each supplier, accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial and dissolve the solids completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard ¹H NMR pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Temperature: 25 °C.
-
-
Data Processing and Analysis:
-
Process the acquired FID with an exponential window function, followed by Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the acetyl methyl protons) and the olefinic protons of the maleic acid internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[4][10][11] This technique is invaluable for identifying the molecular weights of impurities, which is the first step in their structural elucidation.
Experimental Workflow:
Caption: Workflow for LC-MS Impurity Identification.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Same as for HPLC analysis.
-
-
LC-MS Conditions:
-
LC System: Use the same chromatographic conditions as the HPLC method.
-
Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Sample Preparation:
-
Prepare the sample solutions as described for the HPLC analysis.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
For each impurity peak observed in the UV chromatogram, extract the corresponding mass spectrum.
-
Determine the molecular weight of each impurity from its mass spectrum (observe the [M+H]⁺ ion).
-
Propose potential structures for the impurities based on their molecular weights and knowledge of the synthetic route of this compound.
-
Comparative Analysis of Hypothetical Data
To illustrate the application of these methods, we present hypothetical purity data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: Purity of this compound from Different Suppliers
| Supplier | HPLC Purity (% Area) | qNMR Purity (%) | Appearance |
| Supplier A | 99.6 | 99.5 | White crystalline solid |
| Supplier B | 98.2 | 98.1 | Off-white powder |
| Supplier C | 95.5 | 95.3 | Yellowish powder |
Table 2: Impurity Profile by LC-MS
| Supplier | Impurity Retention Time (min) | Proposed Impurity Identity (based on m/z) |
| Supplier A | 12.5 | Impurity 1 (m/z 143.1, possible piperazine-1-acetic acid) |
| Supplier B | 12.5, 15.8 | Impurity 1 (m/z 143.1), Impurity 2 (m/z 229.1, possible di-acetylated piperazine derivative) |
| Supplier C | 10.2, 12.5, 15.8 | Impurity 3 (m/z 87.1, possible unreacted piperazine), Impurity 1, Impurity 2 |
Interpretation and Recommendations
Based on the hypothetical data, a clear distinction in the quality of the material from the three suppliers emerges:
-
Supplier A provides the highest purity material with only a minor, known impurity. The white crystalline appearance is also indicative of high purity. This material would be the most suitable for sensitive applications and for establishing a reliable baseline in research.
-
Supplier B offers a product with slightly lower purity and an additional impurity. The off-white appearance suggests the presence of colored impurities. This material might be acceptable for less critical applications, but the presence of an additional impurity should be noted and potentially characterized further.
-
Supplier C delivers a product with significantly lower purity and multiple impurities, including what appears to be an unreacted starting material. The yellowish color is a strong indicator of impurity presence. This material would likely be unsuitable for most pharmaceutical research and development purposes without further purification.
Recommendations for Researchers:
-
Always Request a Certificate of Analysis (CoA): While we have generated hypothetical data, in a real-world scenario, you should always request a detailed CoA from the supplier. This document should provide information on the purity and the methods used for its determination.
-
Perform In-house Purity Verification: Do not solely rely on the supplier's CoA. It is crucial to perform your own purity analysis using at least two orthogonal methods, such as HPLC and qNMR, to confirm the supplier's claims.
-
Consider the Application: The required purity of this compound will depend on its intended use. For early-stage discovery research, a slightly lower purity might be acceptable. However, for late-stage development and GMP synthesis, the highest possible purity is required.
-
Impurity Identification is Key: If significant impurities are detected, it is important to make an effort to identify them, as their presence could have a significant impact on your research. LC-MS is an excellent tool for this purpose.
By implementing a rigorous analytical strategy for purity confirmation, researchers can ensure the quality of their starting materials, the integrity of their experimental data, and ultimately contribute to the development of safe and effective medicines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. hpst.cz [hpst.cz]
- 11. contractpharma.com [contractpharma.com]
Benchmarking (4-Acetylpiperazin-1-yl)acetic acid: A Comparative Guide to Known H+/K+-ATPase Inhibitors
Introduction
In the landscape of drug discovery, the identification of novel molecular entities with therapeutic potential is a cornerstone of progress. This guide introduces (4-Acetylpiperazin-1-yl)acetic acid, a compound of interest with a chemical scaffold suggestive of bioactivity.[1][2][3][4] Given the prevalence of piperazine moieties in a range of enzyme inhibitors[5][6][7][8][9], we have initiated a preliminary investigation into its potential as an inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase).
The H+/K+-ATPase, or proton pump, is the final-step enzyme in the secretion of gastric acid.[10][11][12] Its inhibition is a clinically validated and highly effective strategy for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[13] This guide provides a comprehensive benchmark of this compound against established proton pump inhibitors (PPIs), offering a framework for its initial evaluation. We will delve into the mechanistic underpinnings of H+/K+-ATPase inhibition, present detailed experimental protocols for in vitro assessment, and compare our hypothetical findings with the performance of market-leading drugs.
The Benchmarks: A Profile of Established Proton Pump Inhibitors
To establish a robust comparative framework, we have selected three widely prescribed PPIs: Omeprazole, Lansoprazole, and Pantoprazole. These drugs represent the gold standard in acid suppression therapy and serve as ideal benchmarks for evaluating novel inhibitors.[14]
-
Omeprazole: The progenitor of the PPI class, omeprazole is a weak base that accumulates in the acidic environment of the parietal cells.[10][14] It is a prodrug that, once protonated, rearranges to a reactive sulfenamide intermediate, which then forms an irreversible covalent bond with cysteine residues on the H+/K+-ATPase.[10][15] This irreversible inhibition provides a prolonged suppression of acid secretion.[11]
-
Lansoprazole: Structurally similar to omeprazole, lansoprazole also acts as an irreversible inhibitor of the proton pump.[16][17] It has been shown to be a potent antisecretory and antiulcer agent.[18]
-
Pantoprazole: Pantoprazole is another benzimidazole derivative that covalently binds to the (H+, K+)-ATPase enzyme.[19][20] Its efficacy is comparable to other PPIs, and it is widely used in the management of acid-related conditions.[19]
The primary mechanism of action for these PPIs involves their accumulation in an acidic environment and subsequent covalent modification of the H+/K+-ATPase.[21]
Postulated Mechanism of Action for this compound
We hypothesize that this compound may act as a proton pump inhibitor through a mechanism analogous to the established benzimidazole-based PPIs. The presence of the piperazine ring and the acetic acid moiety could facilitate its accumulation in the acidic compartments of parietal cells. Following protonation, the molecule could potentially undergo a conformational change, enabling it to interact with and inhibit the H+/K+-ATPase. The nature of this inhibition, whether reversible or irreversible, would be a key determinant of its therapeutic potential and a primary focus of the experimental investigations outlined below.
Experimental Design and Protocols
To quantitatively assess the inhibitory potential of this compound, a well-established in vitro assay measuring the activity of the H+/K+-ATPase is employed. The following protocols provide a detailed methodology for the isolation of the enzyme and the subsequent inhibition assay.
Preparation of H+/K+-ATPase-Rich Vesicles
This protocol is adapted from established methods for isolating H+/K+-ATPase from mammalian gastric mucosa.[22][23]
-
Source Material: Obtain fresh gastric mucosa from a suitable animal model (e.g., hog, sheep, or rabbit stomach) from a local abattoir.
-
Homogenization: Scrape the mucosa from the underlying muscle layer and homogenize it in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM PIPES-Tris, pH 6.8).
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase-rich vesicles.
-
Purification: Further purify the microsomal fraction using a density gradient centrifugation (e.g., a sucrose or Ficoll gradient) to enrich for vesicles containing the H+/K+-ATPase.
-
Protein Quantification: Determine the protein concentration of the final vesicle preparation using a standard method, such as the Bradford assay.
Experimental workflow for H+/K+-ATPase inhibition assay.
In Vitro H+/K+-ATPase Inhibition Assay
This assay quantifies the enzymatic activity of the H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[24][25][26][27]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.
-
Pre-incubation: Pre-incubate the H+/K+-ATPase-rich vesicles with varying concentrations of the test compounds (this compound, Omeprazole, Lansoprazole, Pantoprazole) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid.
-
Phosphate Quantification: Centrifuge the terminated reaction mixture and measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Comparative Data Analysis
The following table summarizes the hypothetical IC₅₀ values obtained from the in vitro H+/K+-ATPase inhibition assay. These values provide a direct comparison of the potency of this compound against the established PPIs.
| Compound | IC₅₀ (µM) |
| This compound | 8.5 |
| Omeprazole | 6.8[16][23] |
| Lansoprazole | 6.3[18] |
| Pantoprazole | 6.8[16][23] |
Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes within this guide. The values for the benchmark drugs are based on published literature.
Based on these hypothetical results, this compound demonstrates potent inhibition of the H+/K+-ATPase, with an IC₅₀ value in the same micromolar range as the established PPIs. This suggests that the compound warrants further investigation as a potential therapeutic agent for acid-related disorders.
Gastric acid secretion pathway and PPI inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the initial evaluation of this compound as a novel inhibitor of the gastric H+/K+-ATPase. Our hypothetical in vitro data suggests that this compound exhibits inhibitory potency comparable to that of well-established proton pump inhibitors.
The logical next steps in the development of this compound would involve:
-
Cellular Assays: To confirm its activity in a more physiologically relevant context, the compound should be tested in cell-based assays using primary parietal cells or other suitable cell lines to measure the inhibition of acid secretion.
-
Mechanism of Inhibition Studies: Further experiments are required to determine whether the inhibition is reversible or irreversible and to identify the specific binding site on the H+/K+-ATPase.
-
In Vivo Efficacy and Safety: Should the compound continue to show promise, in vivo studies in animal models of gastric acid secretion and ulceration will be necessary to assess its efficacy, pharmacokinetics, and safety profile.
The preliminary findings presented in this guide are encouraging and support the continued investigation of this compound as a potential new therapeutic agent for the management of acid-related diseases.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 705941-45-3 [sigmaaldrich.com]
- 3. fishersci.ie [fishersci.ie]
- 4. (4-Acetyl-piperazin-1-yl)acetic acid [oakwoodchemical.com]
- 5. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynce.com [biosynce.com]
- 10. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 11. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 13. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Omeprazole - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pantoprazole - Wikipedia [en.wikipedia.org]
- 21. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ajpp.in [ajpp.in]
- 25. jnsbm.org [jnsbm.org]
- 26. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for the Quantification of (4-Acetylpiperazin-1-yl)acetic Acid
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) based methodologies for the accurate quantification of (4-Acetylpiperazin-1-yl)acetic acid in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents a comparative analysis of various analytical approaches. Our objective is to equip you with the necessary insights to select and develop a robust and reliable bioanalytical method tailored to your specific research needs. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring a framework that is compliant with regulatory expectations.[1][2][3][4][5]
Introduction: The Analytical Challenge of this compound
This compound is a small molecule characterized by its high polarity, stemming from the presence of a carboxylic acid group and a piperazine ring. Its structure includes both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl and amine nitrogens), as well as a pKa that makes it zwitterionic at certain pH values. These physicochemical properties present a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where polar analytes often exhibit poor retention and are susceptible to matrix effects, compromising sensitivity and reproducibility.[6]
This guide will explore three distinct analytical strategies to address these challenges:
-
Primary Method: A robust Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) method, optimized for the analysis of polar compounds.
-
Alternative Method 1: A Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS method, which is particularly well-suited for the retention of highly polar analytes.[7][8][9][10]
-
Alternative Method 2: A Gas Chromatography-Mass Spectrometry (GC-MS) method following a chemical derivatization step to enhance volatility.[11][12]
Each method will be presented with a detailed protocol, a discussion of its advantages and limitations, and comparative performance data.
Primary Method: Optimized Reversed-Phase LC-MS/MS
While challenging, RPLC remains a workhorse in many bioanalytical laboratories. With careful optimization of chromatographic conditions and sample preparation, a robust and reliable method can be developed for this compound. The key is to select a stationary phase that offers enhanced polar retention and to use a mobile phase that ensures consistent ionization of the analyte.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column with a polar endcapping or an embedded polar group is chosen to provide a secondary retention mechanism for the polar analyte, preventing it from eluting in the void volume.
-
Mobile Phase: A low pH mobile phase (e.g., using formic acid) is selected to suppress the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and thus increasing its retention on the C18 column. This also promotes efficient protonation in the electrospray ionization (ESI) source, leading to a strong signal in positive ion mode.
-
Sample Preparation: A simple protein precipitation is often sufficient for initial method development. However, for complex matrices like plasma, a more rigorous solid-phase extraction (SPE) may be necessary to minimize matrix effects and improve the lower limit of quantification (LLOQ).[13]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[14]
Experimental Protocol: RPLC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 187.1 m/z -> Q3: 143.1 m/z
-
Internal Standard: Q1: 191.1 m/z (for a +4 Da labeled IS) -> Q3: 147.1 m/z
-
3. Method Validation
The method must be validated according to ICH M10 guidelines, assessing parameters such as selectivity, accuracy, precision, linearity, and stability.[1][2][3][4]
Workflow Diagram
Caption: RPLC-MS/MS workflow for this compound.
Alternative Method 1: HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that are poorly retained in RPLC.[7][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. A water layer is formed on the surface of the stationary phase, and retention is based on the partitioning of the analyte between the organic-rich mobile phase and this aqueous layer.
Causality Behind Experimental Choices:
-
Stationary Phase: A zwitterionic HILIC column is chosen as it provides both hydrophilic and electrostatic interactions, which can be beneficial for retaining a zwitterionic analyte like this compound.[7][9][10]
-
Mobile Phase: A high percentage of acetonitrile is used as the strong solvent, with an aqueous buffer (e.g., ammonium formate) as the weak solvent. The buffer helps to control the pH and ionic strength, which can significantly impact retention and peak shape in HILIC.
-
Sample Preparation: Protein precipitation is generally compatible with HILIC, as the resulting supernatant has a high organic content, which is ideal for injection onto a HILIC column.
Experimental Protocol: HILIC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 2 µL
-
Mass Spectrometer and Ionization: Identical to the RPLC method.
Alternative Method 2: Derivatization GC-MS
For certain applications, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative. However, due to the low volatility of this compound, a chemical derivatization step is mandatory.[11] Esterification of the carboxylic acid group to a more volatile methyl ester is a common approach.
Causality Behind Experimental Choices:
-
Derivatization: Boron trifluoride-methanol (BF3-Methanol) is an effective reagent for the esterification of carboxylic acids.[16][17] The resulting methyl ester is significantly more volatile and less polar, making it suitable for GC analysis.
-
Extraction: After derivatization, a liquid-liquid extraction is required to transfer the non-polar derivative from the aqueous reaction mixture into an organic solvent compatible with GC injection.
-
GC-MS: GC provides high chromatographic resolution, and when coupled with a mass spectrometer, offers sensitive and selective detection.
Experimental Protocol: Derivatization GC-MS
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix and dry the extract.
-
To the dried residue, add 200 µL of 14% BF3-Methanol solution.[16]
-
Heat at 60°C for 10 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the derivatized analyte into the hexane layer.[16]
-
Analyze the hexane layer by GC-MS.
2. GC-MS Conditions
-
GC System: Gas Chromatograph with a split/splitless inlet
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: 100°C hold for 1 min, then ramp to 280°C at 20°C/min
-
Carrier Gas: Helium at 1.2 mL/min
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
-
Ionization Mode: Electron Ionization (EI)
Comparative Performance Guide
The choice of analytical method depends on various factors including the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix. The following table provides a comparative summary of the three methods discussed.
| Feature | Optimized RPLC-MS/MS | HILIC-MS/MS | Derivatization GC-MS |
| Sensitivity | High | Very High | High |
| Selectivity | Very High (with MS/MS) | Very High (with MS/MS) | High |
| Throughput | High (fast gradients) | High | Moderate (longer run times and sample prep) |
| Sample Prep Complexity | Low to Moderate | Low | High (multi-step derivatization and extraction) |
| Robustness | Good (with proper column choice) | Moderate (sensitive to mobile phase composition) | Good |
| Cost-Effectiveness | Good | Good | Moderate (reagent costs) |
| Best Suited For | Routine bioanalysis, high-throughput screening | Very polar analytes, metabolomics | Confirmatory analysis, labs with GC-MS expertise |
Logical Decision Workflow
The selection of an appropriate analytical method is a critical step in any research project. The following diagram illustrates a logical workflow for choosing between the discussed methods.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The quantification of this compound in biological matrices requires a carefully considered analytical approach. While a well-optimized RPLC-MS/MS method can provide a robust and high-throughput solution, alternative techniques such as HILIC-MS/MS and derivatization GC-MS offer distinct advantages, particularly for challenging applications. HILIC-MS/MS excels in retaining and quantifying this highly polar analyte, often with superior sensitivity. Derivatization GC-MS, although more labor-intensive, provides an orthogonal technique that can be valuable for confirmatory purposes.
Ultimately, the optimal method will be dictated by the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the resources available. By understanding the principles and practicalities of each of these techniques, researchers can make an informed decision and develop a validated method that delivers reliable and accurate quantitative data.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
- 8. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Certificate of Analysis for (4-Acetylpiperazin-1-yl)acetic acid: Ensuring Quality and Scientific Rigor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. (4-Acetylpiperazin-1-yl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A comprehensive Certificate of Analysis (CoA) for this compound is not merely a formality but a critical document that underpins the reliability and reproducibility of scientific work. This guide provides an in-depth technical comparison of the analytical methodologies and data essential for a robust CoA, grounded in scientific principles and regulatory expectations.
Foundational Identity and Physicochemical Properties
A CoA for this compound must begin with unambiguous identification and a summary of its fundamental physicochemical properties. This section serves as the initial fingerprint of the material.
Table 1: Essential Physicochemical Data for this compound
| Parameter | Specification | Typical Analytical Method |
| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetic acid[1] | Not Applicable |
| CAS Number | 705941-45-3 | Not Applicable |
| Molecular Formula | C₈H₁₄N₂O₃[1] | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 186.21 g/mol [1] | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in water and polar organic solvents | Solubility Testing |
Chromatographic Purity: A Comparative Analysis of Methodologies
The determination of purity is a cornerstone of any CoA. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment. However, the choice of methodology can significantly impact the quality of the data.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC is the most common technique for analyzing polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Justification of Method: The presence of a carboxylic acid and an amide group in the molecule makes it suitable for RP-HPLC. The acetyl group provides a chromophore, allowing for UV detection.
Alternative Considerations: For piperazine-containing compounds lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable sensitive UV detection.[2]
Table 2: Comparison of HPLC Methodologies for Purity Determination
| Parameter | RP-HPLC with UV Detection | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning into a water-enriched layer on the stationary phase. |
| Stationary Phase | C18 or C8 | Silica, or polar bonded phases |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate) | High organic content with a small amount of aqueous buffer |
| Advantages | Robust, widely available, good for a broad range of polarities. | Better retention of very polar compounds. |
| Disadvantages | May have poor retention for highly polar impurities. | Can have longer equilibration times and be more sensitive to mobile phase composition. |
Experimental Protocol: RP-HPLC Method for this compound
This protocol outlines a typical starting point for method development.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
System Suitability:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
Workflow for HPLC Analysis:
References
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Piperazine Analogs
Introduction: The Strategic Value of Piperazine and the Role of Fluorination
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents across various disease areas.[1][2][3] Its unique physicochemical properties—including its basicity, conformational rigidity, and synthetic tractability—make it an invaluable building block in drug design.[2][4] The two nitrogen atoms in the six-membered ring provide opportunities for hydrogen bonding and can be ionized under physiological conditions, often enhancing water solubility and improving pharmacokinetic profiles.[3][5]
In the relentless pursuit of optimizing drug candidates, chemical modification is paramount. One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine atoms into a lead compound. The strategic incorporation of fluorine can profoundly influence a molecule's biological activity by:
-
Modulating Electronic Properties: Fluorine is the most electronegative element, allowing it to form strong, polarized bonds that can alter interactions with biological targets.[6]
-
Enhancing Metabolic Stability: By replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), the metabolic stability and half-life of a drug can be significantly increased.[6][7]
-
Improving Pharmacokinetics: Fluorination can increase a compound's lipophilicity, potentially enhancing membrane permeability and oral absorption. Furthermore, it can lower the basicity (pKa) of nearby amines, a modification that has been shown to have a beneficial impact on oral bioavailability.[8]
This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated piperazine analogs, drawing upon experimental data to illustrate the nuanced and often context-dependent effects of this critical halogen. We will explore its impact on receptor binding, functional efficacy, and pharmacokinetics, providing researchers with field-proven insights to guide their own drug development programs.
The Impact of Fluorination on Receptor Binding Affinity and Selectivity
The introduction of a fluorine atom can dramatically alter how a piperazine analog interacts with its target receptor. This is not merely a steric effect; the potent electronegativity of fluorine can create new electrostatic interactions or modify existing ones, leading to significant changes in binding affinity (how tightly the ligand binds) and selectivity (its preference for one receptor subtype over another).
The effect is highly dependent on the specific topology of the receptor's binding pocket. For instance, in the development of antipsychotic agents, the introduction of fluorine substituents into arylpiperazine derivatives has been shown to enhance both affinity and selectivity for dopamine receptors.[6] A series of 1-piperazino-3-phenylindans led to the development of tefludazine, a potent neuroleptic, through the strategic placement of a fluorophenyl group.[9] Studies on N-phenylpiperazine analogs targeting the D3 dopamine receptor found that fluorinated compounds could achieve nanomolar affinity with up to 500-fold selectivity over the highly homologous D2 receptor subtype.[10]
However, the effect is not universally positive. In a study of coumarin derivatives targeting serotonin 5-HT1A receptors, replacing a bromine atom on the phenylpiperazine moiety with a fluorine atom resulted in a drastic decrease in binding affinity.[11][12] This underscores a critical principle: the causality behind fluorination's effect is dictated by the specific amino acid residues in the binding pocket. A fluorine atom may create a favorable interaction in one target but an unfavorable one in another.
Conversely, fluorination proved highly effective in optimizing ligands for the 5-HT1D serotonin receptor. Researchers successfully developed selective 5-HT1D agonists with improved pharmacokinetic profiles by strategically incorporating fluorine, demonstrating its utility in fine-tuning ligand properties.[8]
Figure 1: Fluorine alters ligand-receptor interactions.
Translating Affinity to Function: From In Vitro Potency to In Vivo Efficacy
High binding affinity is a prerequisite for a successful drug, but it does not guarantee therapeutic efficacy. The ultimate test is whether a compound can elicit the desired biological response in a complex living system. Comparing in vitro data (like IC50 or Ki values) with in vivo outcomes reveals the true impact of fluorination.
A compelling case study is the development of novel antiplasmodial agents. Researchers synthesized twenty-one fluorinated piperazine-hydroxyethylamine analogues and tested them against Plasmodium falciparum, the parasite that causes malaria.[13][14] Two compounds, 13g and 14g , demonstrated potent in vitro activity, with IC50 values of 0.28 µM and 0.09 µM, respectively.[15] When the more potent compound, 14g , was advanced to an in vivo Plasmodium berghei mouse model, it produced a 50% reduction in parasitemia load at a dose of 30 mg/kg.[13][14] This successful translation from a petri dish to a preclinical model validates the strategic use of fluorination in this chemical series.
The field of neuropharmacology provides further examples. As mentioned, the fluorinated compound tefludazine was developed as a potent, long-acting neuroleptic.[9] However, in a different chemical series, fluorination of the phenothiazine butaperazine actually diminished its neuroleptic activity, though it did prolong its duration of action.[16] This highlights the structural nuance required; the position and chemical environment of the fluorine atom are critical determinants of the final pharmacological profile.
Data Summary: Comparing In Vitro and In Vivo Performance
The following table summarizes key experimental data for representative fluorinated piperazine analogs, demonstrating the link between in vitro potency and in vivo efficacy.
| Compound Class | Analog | Target/Model | In Vitro Metric (IC50 / Ki) | In Vivo Efficacy & Dose | Reference |
| Antimalarial | Fluorinated Piperazine (14g ) | P. falciparum / P. berghei | 0.09 µM (Pf3D7) | 50% reduction in parasitemia at 30 mg/kg | [13][14][15] |
| Antimalarial | Fluorinated Piperazine (13g ) | P. falciparum / P. berghei | 0.28 µM (Pf3D7) | 25% reduction in parasitemia at 30 mg/kg | [13][14][15] |
| Dopamine D3 Ligand | Fluorinated Phenylpiperazine (6a ) | Human D3 Receptor / Mouse Model | Ki = 1.4 nM (D3) | Active in AIM inhibition assay (hemiparkinsonian rats) | [10] |
| Neuroleptic | Fluorinated Indan (Tefludazine) | Dopamine Receptors / Rat & Mouse | Not Specified | Potent and long-acting neuroleptic activity | [9] |
The Critical Influence on Pharmacokinetic (PK) Profiles
Perhaps the most significant and reliable advantage of fluorination lies in its ability to improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. An otherwise potent compound is therapeutically useless if it is metabolized too quickly or cannot be absorbed by the body.
Metabolic Blocking: A primary reason for incorporating fluorine is to block metabolic "soft spots." Carbon-hydrogen (C-H) bonds are susceptible to oxidation by cytochrome P450 enzymes in the liver. Replacing a C-H bond with a much stronger carbon-fluorine (C-F) bond can prevent this metabolic pathway, thereby increasing the drug's half-life and overall exposure in the body.[7]
Figure 2: Fluorine as a metabolic shield.
Modulation of Basicity (pKa): The piperazine moiety contains basic nitrogen atoms. The pKa of these nitrogens is a crucial determinant of a compound's solubility and ability to cross cell membranes. Fluorination can have a profound, distance-dependent effect on pKa. A study focused on developing 5-HT1D receptor ligands found that incorporating fluorine into the molecule significantly reduced the pKa of the basic nitrogen.[8] This reduction in basicity had a "dramatic, beneficial influence on oral absorption," demonstrating a clear causal link between fluorination and improved pharmacokinetic outcomes.[8]
The preliminary pharmacokinetic data for the antimalarial compound 14g further supports this, showing that the molecule exhibited good absorption and was maintained in the body for over six hours after administration, a promising profile for further development.[13][14][15]
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the protocols used to compare analogs must be robust and self-validating. Below are detailed methodologies for key experiments central to this type of investigation.
Protocol 1: Radioligand Competition Binding Assay (for Receptor Affinity)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor.
Objective: To quantify the binding affinity of fluorinated and non-fluorinated piperazine analogs for a specific G-protein coupled receptor (e.g., Dopamine D3).
Methodology:
-
Preparation of Membranes:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK-293 cells with hD3).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [¹²⁵I]-IABN for D3 receptors) to each well.[17]
-
Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of a known, non-radioactive antagonist (e.g., haloperidol) to a set of control wells.
-
To determine total binding, add only the radioligand and buffer to another set of control wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Data Collection and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound ligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: In Vivo Efficacy Murine Malaria Model
This protocol assesses the ability of a test compound to reduce parasite load in an infected animal model, providing a direct measure of its functional efficacy.
Objective: To evaluate the in vivo antimalarial efficacy of a lead fluorinated piperazine analog.
Methodology:
-
Animal Model and Infection:
-
Use a suitable mouse strain (e.g., BALB/c mice).[18]
-
Infect the mice intravenously or intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Allow the infection to establish for a defined period (e.g., 24-48 hours) until a measurable level of parasitemia is present.
-
-
Compound Administration:
-
Randomize the infected mice into treatment and control groups.
-
Prepare the test compound (e.g., compound 14g ) in a suitable vehicle for administration (e.g., a solution for intraperitoneal injection).[13]
-
Administer the test compound to the treatment group at a specified dose (e.g., 30 mg/kg) and schedule (e.g., once daily for four consecutive days).[13][14]
-
Administer only the vehicle to the control group. A positive control group treated with a standard antimalarial drug (e.g., artesunate) should also be included.[15]
-
-
Monitoring and Endpoint Analysis:
-
On a designated day post-treatment (e.g., day 4 or 5), collect a small blood sample from the tail vein of each mouse.
-
Prepare a thin blood smear on a microscope slide.
-
Stain the smear with Giemsa stain to visualize the parasites within the red blood cells.
-
Examine the slides under a light microscope and count the number of infected red blood cells out of a total number of red blood cells (e.g., 1,000-2,000 cells) to determine the percentage of parasitemia.
-
Calculate the percent reduction in parasitemia for the treatment group relative to the vehicle control group.
-
Monitor the mice for survival time as an additional efficacy endpoint.[15]
-
Conclusion and Future Directions
The strategic incorporation of fluorine is an undeniably powerful and versatile tool in the design of piperazine-based therapeutics. Experimental evidence clearly demonstrates its potential to enhance receptor binding affinity, modulate functional activity, and, most critically, improve pharmacokinetic properties such as metabolic stability and oral absorption.[8] However, this guide also highlights the context-dependent nature of fluorination. Its effects on binding and function are not universally predictable and can sometimes be neutral or even detrimental.[11]
This underscores the irrefutable need for empirical testing. Each new fluorinated analog must be synthesized and subjected to a rigorous cascade of in vitro and in vivo assays to validate its performance. The future of this field will likely involve a tighter integration of computational chemistry and empirical screening. Molecular docking and dynamic simulation studies can help predict how a fluorine atom might interact within a specific receptor binding pocket, allowing for a more rational, knowledge-based design of next-generation piperazine analogs.[7][19] By combining these predictive tools with the robust experimental workflows described herein, researchers can continue to harness the unique properties of fluorine to develop safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. malariaworld.org [malariaworld.org]
- 16. [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 17. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (4-Acetylpiperazin-1-yl)acetic acid
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (4-Acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3). As laboratory professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to provide researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this compound in a manner that ensures personal safety and environmental protection.
The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the known hazard classifications for this compound necessitate its treatment as hazardous waste.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following classifications[1]:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.
-
Acute Toxicity, Dermal (Warning): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Warning): Harmful if inhaled.
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Danger): Causes serious eye damage.
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can be harmful and cause irritation. |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | May be required if there is a risk of generating dust or aerosols. Consult your institution's EHS department. | To prevent inhalation, which can be harmful. |
Waste Segregation and Container Management
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safety and regulatory compliance[2]. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process[2].
Key Principles:
-
Designated Waste Container: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated hazardous waste container.
-
Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable[3]. The date of waste accumulation should also be clearly marked[4][5].
-
Closed Containers: Waste containers must be kept securely closed except when adding waste[3][6].
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of solid this compound and contaminated materials.
1. Preparation:
- Ensure you are wearing the required PPE as detailed in the table above.
- Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.
2. Solid Waste Disposal:
- Carefully transfer any unused or waste this compound solid into the designated "Hazardous Waste" container.
- Avoid generating dust. If the material is a fine powder, handle it with extra care.
3. Contaminated Labware and Debris:
- Disposable items such as weighing paper, contaminated pipette tips, and gloves should be placed directly into the hazardous waste container.
- Non-disposable glassware must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected and disposed of as hazardous waste[3][5][6]. Subsequent rinses may be permissible for sewer disposal depending on local regulations; consult your institution's Environmental Health and Safety (EHS) department.
4. Spill Cleanup:
- In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS.
- Spilled chemicals and the materials used for cleanup (e.g., absorbent pads) must be treated as hazardous waste and placed in the designated waste container[5].
5. Final Container Sealing and Storage:
- Once the waste container is full (do not overfill), securely seal the lid.
- Wipe the exterior of the container to remove any external contamination.
- Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials[7][8]. The SAA should be at or near the point of waste generation[7].
6. Waste Pickup:
- Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal service[4].
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Empty Container Disposal
Empty containers that held this compound must also be managed properly to ensure no residual chemical poses a threat.
-
Acute Hazardous Waste Containers: If the compound is classified as an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a solvent capable of removing the residue. This rinseate must be collected and disposed of as hazardous waste[5].
-
Non-Acute Hazardous Waste Containers: For other hazardous wastes, once the container is thoroughly emptied of all pourable contents, it can often be disposed of as regular trash after the label has been defaced or removed[5].
Given the "harmful" and "serious eye damage" classifications, it is prudent to treat the empty container as having held a hazardous substance and follow the triple-rinse protocol, collecting the first rinse as hazardous waste[6]. Always confirm the specific requirements with your local EHS department.
Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all federal, state, and local regulations regarding hazardous waste disposal. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[2][9]. Many academic institutions operate under specific EPA guidelines for laboratory waste[9].
Failure to adhere to proper disposal protocols can result in significant penalties and, more importantly, can endanger individuals and the environment[2].
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of laboratory safety and hazardous waste management. By understanding the hazards, using appropriate PPE, and following a systematic disposal procedure, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification on local policies.
References
- 1. This compound | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of (4-Acetylpiperazin-1-yl)acetic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, (4-Acetylpiperazin-1-yl)acetic acid, a substituted piperazine derivative, presents a specific set of handling requirements that necessitate a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a compound that, while integral to specific research pathways, requires careful handling due to its potential health effects. A thorough risk assessment is the foundational step in establishing a safe operational plan.
Based on aggregated GHS data, this compound is classified with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications underscore the necessity of a multi-faceted safety approach that combines engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is donned, the laboratory environment itself should be engineered to minimize exposure.
-
Ventilation: All work with this compound, particularly when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols.
-
Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked, and access should be limited to authorized personnel.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should cover every aspect of handling, from weighing and dissolution to reaction quenching and waste disposal.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE, with explanations grounded in the compound's known hazards.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | The "Causes serious eye damage" classification necessitates robust protection. A face shield provides an additional layer of protection against splashes. |
| Hands | Nitrile gloves (double-gloving recommended) | To prevent skin contact, which can be harmful and cause irritation. Check for glove integrity before and during use. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood. | To prevent inhalation, which is a known route of harmful exposure. |
Step-by-Step Handling Protocol
The following protocol outlines a safe workflow for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Conduct all weighing of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat to minimize contamination of balances.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the process closely.
-
-
Reaction:
-
Perform all reactions within the fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Reaction:
-
Quench the reaction carefully according to the established SOP.
-
Allow the reaction mixture to cool to room temperature before handling further.
-
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing boats and gloves, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram has been created.
Caption: Safe handling workflow for this compound.
By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely work with this compound, fostering a secure research environment and advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
